2-Hydroxy-3,3-dimethylbutanoic acid
Description
The exact mass of the compound Butanoic acid, 2-hydroxy-3,3-dimethyl- is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-Hydroxy-3,3-dimethylbutanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Hydroxy-3,3-dimethylbutanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-hydroxy-3,3-dimethylbutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O3/c1-6(2,3)4(7)5(8)9/h4,7H,1-3H3,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWVNWTNCNWRCOU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1027554 | |
| Record name | Butanoic acid, 2-hydroxy-3,3-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1027554 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4026-20-4 | |
| Record name | 2-Hydroxy-3,3-dimethylbutanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4026-20-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Butanoic acid, 2-hydroxy-3,3-dimethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004026204 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Butanoic acid, 2-hydroxy-3,3-dimethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Butanoic acid, 2-hydroxy-3,3-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1027554 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-hydroxy-3,3-dimethylbutyric acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.545 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BUTANOIC ACID, 2-HYDROXY-3,3-DIMETHYL- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TS4J3KZN8P | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
2-hydroxy-3,3-dimethylbutanoic acid synthesis pathway
An In-depth Technical Guide to the Synthesis of 2-Hydroxy-3,3-dimethylbutanoic Acid
Abstract
This technical guide provides a comprehensive overview of the principal synthetic pathways to 2-hydroxy-3,3-dimethylbutanoic acid, a valuable chiral building block in pharmaceutical development. Aimed at researchers, chemists, and drug development professionals, this document details three core strategies: asymmetric catalytic hydrogenation, biocatalytic reduction using ketoreductases, and diastereoselective α-hydroxylation employing chiral auxiliaries. The guide emphasizes the mechanistic rationale behind these methodologies, offers field-proven insights into experimental design, and provides detailed, actionable protocols. The objective is to equip scientists with the foundational knowledge required to select and implement the optimal synthetic route based on criteria such as stereochemical purity, scalability, and environmental impact.
Introduction: The Significance of 2-Hydroxy-3,3-dimethylbutanoic Acid
2-Hydroxy-3,3-dimethylbutanoic acid is a chiral α-hydroxy acid featuring a sterically demanding tert-butyl group adjacent to its stereocenter. This unique structural motif makes it a crucial intermediate in the synthesis of complex, biologically active molecules. The tert-butyl group can impart specific conformational constraints or enhance metabolic stability in a final drug product, while the hydroxyl and carboxylic acid functionalities serve as versatile handles for further chemical modification.
The primary challenge in its synthesis lies in the precise control of the C2 stereocenter. Achieving high enantiomeric purity is paramount, as the biological activity of the final pharmaceutical agent is often exclusive to a single enantiomer. This guide explores the leading methodologies developed to address this challenge, balancing chemical efficiency with the stringent purity requirements of the pharmaceutical industry.
Retrosynthetic Analysis
A retrosynthetic approach to 2-hydroxy-3,3-dimethylbutanoic acid reveals several logical bond disconnections and strategic pathways. The core challenge is the stereoselective formation of the C-O bond at the C2 position.
Caption: Retrosynthetic analysis of 2-hydroxy-3,3-dimethylbutanoic acid.
This analysis logically leads to three primary synthetic strategies:
-
Asymmetric Reduction of a Prochiral Ketone: The most direct route involves the stereoselective reduction of the corresponding α-keto acid, 2-keto-3,3-dimethylbutanoic acid (or its ester). This can be achieved through transition-metal catalysis or biocatalysis.
-
Diastereoselective α-Hydroxylation: This strategy begins with the parent carboxylic acid, 3,3-dimethylbutanoic acid. By attaching it to a chiral auxiliary, a diastereoselective enolate formation and subsequent electrophilic hydroxylation can install the desired stereocenter.
Pathway 1: Asymmetric Catalytic Hydrogenation
Asymmetric hydrogenation, particularly the Nobel Prize-winning work of Noyori, represents a cornerstone of modern stereoselective synthesis.[1] This approach is highly effective for the reduction of functionalized ketones, including the α-keto ester precursor to our target molecule. The use of a chiral Ruthenium-diphosphine complex allows for the direct, highly enantioselective transfer of hydrogen to the prochiral ketone.[2][3]
Causality and Mechanistic Insight: The success of this reaction hinges on the formation of a chiral catalyst-substrate complex that forces the hydrogen molecule to add to one face of the carbonyl group preferentially. The BINAP ligand, which possesses axial chirality, creates a well-defined chiral pocket around the ruthenium metal center.[2] The substrate, an α-keto ester, coordinates to the metal, and the steric and electronic properties of the ligand environment dictate the facial selectivity of the hydride transfer from the ruthenium to the carbonyl carbon. For substrates with sterically demanding groups like the tert-butyl moiety, specialized ligands and conditions have been developed to achieve high selectivity.[4]
Caption: Workflow for Asymmetric Hydrogenation.
Key Experimental Parameters:
-
Catalyst: A ruthenium complex with a chiral PNN ligand has shown exceptional performance for tert-alkyl ketones.[4] The choice between the (R) and (S) enantiomers of the ligand dictates the final product stereochemistry.
-
Solvent: Methanol is a common solvent for these hydrogenations. The addition of an aprotic, coordinating solvent like DMSO can dramatically increase both reactivity and selectivity.[4]
-
Base: A non-nucleophilic base, such as potassium tert-butoxide (t-BuOK), is required to activate the pre-catalyst.
-
Pressure: High hydrogen pressure (e.g., 100-140 atm) is typically necessary to drive the reaction to completion.
Detailed Experimental Protocol (Adapted from Yamamura, 2013[4])
Objective: To synthesize Ethyl (S)-2-hydroxy-3,3-dimethylbutanoate via asymmetric hydrogenation.
-
Catalyst Preparation: In a nitrogen-filled glovebox, a Schlenk flask is charged with the chiral Ru-catalyst (e.g., ₂), substrate (Ethyl 2-keto-3,3-dimethylbutanoate), and anhydrous methanol.
-
Reaction Setup: The flask is sealed, removed from the glovebox, and connected to a high-pressure hydrogenation apparatus.
-
Reaction Execution: The system is purged several times with H₂ gas. The reaction is pressurized to 100 atm H₂ and stirred vigorously at room temperature (25-28 °C) for 24-48 hours. Reaction progress can be monitored by TLC or GC-MS.
-
Work-up: Upon completion, the vessel is carefully depressurized. The reaction mixture is concentrated under reduced pressure. The residue is redissolved in ethyl acetate and washed with brine. The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated.
-
Purification: The crude product is purified by silica gel column chromatography to yield the pure ethyl ester.
-
Hydrolysis: The purified ester is dissolved in a THF/water mixture, and lithium hydroxide (LiOH) is added. The reaction is stirred until saponification is complete. The mixture is then acidified with 1M HCl and extracted with ethyl acetate. The combined organic layers are dried, filtered, and concentrated to yield the final carboxylic acid product.
| Parameter | Condition | Rationale / Insight |
| Substrate | Ethyl 2-keto-3,3-dimethylbutanoate | The ethyl ester is often more stable and easier to handle than the free keto-acid. |
| Catalyst Loading | 0.1 - 0.05 mol% (S/C = 1000-2000) | High turnover numbers are achievable, making this an economically viable process.[4] |
| Solvent | CH₃OH with DMSO (e.g., 1.4 M) | DMSO acts as a crucial ligand, stabilizing a single active catalyst isomer, thus enhancing both rate and enantioselectivity.[4] |
| Base | t-BuOK (2 mol eq. to catalyst) | Activates the catalyst for the hydrogenation cycle. |
| H₂ Pressure | 100-140 atm | High pressure increases H₂ concentration in solution, favoring a high reaction rate. |
| Temperature | Room Temperature (25-28 °C) | The reaction proceeds efficiently without heating, which can sometimes reduce enantioselectivity. |
| Expected Yield | >95% | This method is known for its high conversion rates. |
| Expected Purity | >99% ee | The primary advantage of this pathway is its exceptional enantiocontrol.[4] |
Pathway 2: Biocatalytic Reduction via Ketoreductases (KREDs)
Biocatalysis offers a powerful, environmentally benign alternative to traditional chemical synthesis. Ketoreductases (KREDs) are enzymes that catalyze the stereoselective reduction of ketones to alcohols with exquisite precision, often yielding products with >99.5% enantiomeric excess.[5] This pathway is particularly attractive for industrial applications due to its mild reaction conditions (room temperature, neutral pH), use of water as a solvent, and high selectivity, which minimizes downstream purification challenges.
Causality and Mechanistic Insight: KREDs utilize a cofactor, typically NADPH or NADH, as the source of hydride. The enzyme's active site is a precisely shaped chiral pocket that binds the ketone substrate in a specific orientation. This enforced orientation ensures that the hydride from the cofactor is delivered to only one face of the carbonyl, resulting in the formation of a single alcohol enantiomer. For industrial scale, a cofactor recycling system is essential. This is commonly achieved by adding a sacrificial alcohol (e.g., isopropanol) and a second enzyme, such as a glucose dehydrogenase (GDH) or an alcohol dehydrogenase, which regenerates the NADPH cofactor in situ.[6]
Caption: Biocatalytic reduction with cofactor recycling.
General Experimental Protocol for KRED Screening and Synthesis
Objective: To identify a suitable KRED and perform the stereoselective reduction of Ethyl 2-keto-3,3-dimethylbutanoate.
-
Enzyme Screening: A panel of commercially available ketoreductases is screened in parallel on an analytical scale (e.g., in 96-well plates). Each well contains a buffer solution (e.g., potassium phosphate, pH 7.0), the keto-ester substrate, NAD(P)H cofactor, and the specific KRED. A glucose/GDH system is included for cofactor recycling.
-
Analysis: After incubation (e.g., 24 hours at 30 °C), the reactions are quenched and extracted. The conversion and enantiomeric excess of the product are determined by chiral GC or HPLC analysis.
-
Preparative Scale Synthesis: The best-performing KRED is used for a scaled-up reaction. A buffered aqueous solution is prepared containing the substrate (e.g., 100 g/L), glucose (1.1 eq), NADP⁺ (catalytic amount), and the whole cells of an E. coli strain overexpressing both the selected KRED and GDH.[6]
-
Reaction Monitoring: The pH is maintained at ~7.0 by the controlled addition of a base. The reaction is monitored until substrate consumption is complete.
-
Work-up and Purification: The reaction mixture is extracted with an organic solvent (e.g., ethyl acetate). The organic layer is dried and concentrated to yield the crude hydroxy ester, which is typically of very high chemical and enantiomeric purity, often requiring minimal further purification.
-
Hydrolysis: The ester is hydrolyzed to the final carboxylic acid as described in Pathway 1.
| Parameter | Condition | Rationale / Insight |
| Biocatalyst | Whole-cell E. coli expressing KRED & GDH | Using whole cells avoids costly enzyme purification and improves operational stability. |
| Substrate Conc. | 50 - 100 g/L | High substrate loading is crucial for process efficiency; some KREDs can tolerate even higher concentrations.[6] |
| Cofactor System | Glucose/GDH | A highly efficient and cost-effective method for in-situ regeneration of the expensive NADPH cofactor. |
| Solvent | Aqueous Buffer (e.g., K₃PO₄, pH 7.0) | Environmentally friendly and mimics the enzyme's natural operating environment. |
| Temperature | 30 - 40 °C | Mild conditions that preserve enzyme activity and prevent thermal degradation of substrate/product. |
| Expected Purity | >99.5% ee | KREDs are renowned for their exceptional stereoselectivity.[5] |
Pathway 3: Diastereoselective α-Hydroxylation
This classic strategy relies on substrate control, where a chiral auxiliary is temporarily attached to the molecule to direct the stereochemical outcome of a subsequent reaction. For this target, 3,3-dimethylbutanoic acid is first coupled to a chiral auxiliary, such as an Evans oxazolidinone.[7] The auxiliary then directs the enolization and subsequent attack by an electrophilic oxygen source to occur from a specific face, leading to a single diastereomer.
Causality and Mechanistic Insight: The chiral auxiliary, typically derived from an inexpensive chiral amino acid, creates a rigid conformational bias in the acylated product. Upon treatment with a strong base like lithium diisopropylamide (LDA), a stereochemically defined (Z)-enolate is formed. The bulky substituent on the auxiliary effectively shields one face of the enolate. When an electrophilic oxidizing agent, such as a MoOPH reagent, is introduced, it can only approach from the less sterically hindered face, resulting in a highly diastereoselective hydroxylation.[8] The auxiliary is then cleaved under mild conditions to release the desired enantiomerically pure α-hydroxy acid.
General Experimental Protocol (Adapted from Evans, 1980s)
-
Acylation: 3,3-dimethylbutyryl chloride is reacted with a deprotonated chiral oxazolidinone (e.g., (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone) to form the N-acyl imide.
-
Enolate Formation: The N-acyl imide is dissolved in anhydrous THF and cooled to -78 °C. LDA is added dropwise to generate the lithium enolate.
-
Hydroxylation: A solution of an oxodiperoxymolybdenum complex (MoOPH) in THF is added to the enolate solution at -78 °C. The reaction is stirred for a short period.
-
Work-up: The reaction is quenched with a saturated aqueous solution of NH₄Cl. The mixture is warmed to room temperature and extracted with an organic solvent.
-
Auxiliary Cleavage: The purified hydroxylated imide is treated with a reagent such as lithium hydroperoxide (LiOOH) to hydrolyze the imide and release the α-hydroxy carboxylic acid without racemization. The valuable chiral auxiliary can be recovered and recycled.
| Parameter | Condition | Rationale / Insight |
| Auxiliary | Evans Oxazolidinone | Provides excellent stereocontrol and is readily cleaved. Both enantiomers are available, allowing access to either product enantiomer.[7] |
| Base | LDA or NaHMDS | Strong, non-nucleophilic bases that ensure rapid and complete formation of the (Z)-enolate at low temperature. |
| Oxidizing Agent | MoOPH | A reliable electrophilic oxygen source for the hydroxylation of enolates.[8] |
| Temperature | -78 °C | Crucial for maintaining the kinetic control required for high diastereoselectivity and preventing enolate decomposition. |
| Cleavage | LiOOH | A mild method for hydrolyzing the auxiliary without epimerizing the newly formed stereocenter. |
| Expected Purity | >98% de | This method is known for producing high diastereomeric excess, which translates to high enantiomeric excess after cleavage. |
Conclusion and Future Outlook
The synthesis of enantiomerically pure 2-hydroxy-3,3-dimethylbutanoic acid can be successfully achieved through several robust and reliable methodologies.
-
Asymmetric catalytic hydrogenation stands out for its high efficiency, excellent enantioselectivity, and suitability for large-scale industrial production.
-
Biocatalytic reduction with ketoreductases represents the state-of-the-art in green chemistry, offering unparalleled selectivity under mild, environmentally friendly conditions.
-
Diastereoselective α-hydroxylation remains a powerful and predictable tool for laboratory-scale synthesis, providing excellent stereocontrol through the use of well-established chiral auxiliaries.
The optimal choice of pathway depends on the specific requirements of the project, including scale, cost, available equipment, and environmental considerations. Future research will likely focus on the discovery of more active and robust non-precious metal catalysts for hydrogenation and the continued engineering of ketoreductases to accept a broader range of substrates with even greater efficiency.
References
-
NROChemistry. (n.d.). Noyori Hydrogenation. Retrieved from [Link]
-
Organic Chemistry. (2021, July 22). Noyori Asymmetric Hydrogenation. YouTube. Retrieved from [Link]
-
Ikariya, T., & Blacker, A. J. (2007). Asymmetric transfer hydrogenation of ketones with bifunctional transition metal-based molecular catalysts. Accounts of Chemical Research, 40(12), 1300–1308. Retrieved from [Link]
-
Myers, A. G. (n.d.). The Noyori Asymmetric Hydrogenation Reaction. Andrew G. Myers Research Group. Retrieved from [Link]
-
Wikipedia contributors. (2023, November 29). Asymmetric hydrogenation. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]
-
Yamamura, G., et al. (2013). Asymmetric Hydrogenation of tert-Alkyl Ketones: DMSO Effect in Unification of Stereoisomeric Ruthenium Complexes. Angewandte Chemie International Edition, 52(33), 8674-8677. Retrieved from [Link]
-
Chen, R., et al. (2020). Engineered ketoreductase-catalyzed stereoselective reduction of ethyl 2′-ketopantothenate and its analogues: chemoenzymatic synthesis of d-pantothenic acid. Green Chemistry, 22(10), 3109-3117. Retrieved from [Link]
-
Wu, S., et al. (2022). Ketoreductase Catalyzed (Dynamic) Kinetic Resolution for Biomanufacturing of Chiral Chemicals. Frontiers in Bioengineering and Biotechnology, 10, 917013. Retrieved from [Link]
-
Feng, J., et al. (2015). Rapid asymmetric reduction of ethyl 4-chloro-3-oxobutanoate using a thermostabilized mutant of ketoreductase ChKRED20. Applied Microbiology and Biotechnology, 100(7), 3085-3094. Retrieved from [Link]
-
Davis, F. A., & Chen, B. C. (2001). Asymmetric Hydroxylation of Enolates with N-Sulfonyloxaziridines. Organic Reactions. Retrieved from [Link]
-
Evans, D. A. (n.d.). Chiral Auxiliaries in Asymmetric Synthesis. ResearchGate. Retrieved from [Link]
- U.S. Patent No. 6,686,501 B2. (2004). Processes for preparing 3,3-dimethylbutyric acid. Google Patents.
Sources
- 1. Asymmetric hydrogenation - Wikipedia [en.wikipedia.org]
- 2. Noyori Hydrogenation | NROChemistry [nrochemistry.com]
- 3. m.youtube.com [m.youtube.com]
- 4. onlinelibrary.wiley.com [onlinelibrary.wiley.com]
- 5. Rapid asymmetric reduction of ethyl 4-chloro-3-oxobutanoate using a thermostabilized mutant of ketoreductase ChKRED20 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Engineered ketoreductase-catalyzed stereoselective reduction of ethyl 2′-ketopantothenate and its analogues: chemoenzymatic synthesis of d-pantothenic acid - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. organicreactions.org [organicreactions.org]
An In-Depth Technical Guide to the Physical and Chemical Properties of 2-Hydroxy-3,3-dimethylbutyric Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Hydroxy-3,3-dimethylbutyric acid, also known as α-hydroxy-tert-butylacetic acid, is a chiral carboxylic acid with a significant role as a building block in organic synthesis. Its structural features, a hydroxyl group alpha to a carboxylic acid and a sterically demanding tert-butyl group, impart unique chemical and physical properties that are of interest in the development of pharmaceuticals and other fine chemicals. This guide provides a comprehensive overview of these properties, supported by experimental data and established scientific principles.
Chemical Identity and Structure
IUPAC Name: 2-hydroxy-3,3-dimethylbutanoic acid[1] Synonyms: 3,3-Dimethyl-2-hydroxybutyric acid, α-hydroxy-tert-butylacetic acid[1] CAS Number: 4026-20-4[1] Molecular Formula: C₆H₁₂O₃[1] Molecular Weight: 132.16 g/mol [1]
The molecule possesses a chiral center at the C2 position, leading to the existence of two enantiomers: (S)-2-hydroxy-3,3-dimethylbutyric acid and (R)-2-hydroxy-3,3-dimethylbutyric acid. The presence of the bulky tert-butyl group in close proximity to the stereocenter and the reactive carboxylic acid and hydroxyl groups is a key determinant of the molecule's reactivity and physical characteristics.
Physical Properties
The physical properties of 2-hydroxy-3,3-dimethylbutyric acid are summarized in the table below. These properties are crucial for its handling, purification, and formulation.
| Property | Value | Source(s) |
| Appearance | White to off-white solid | |
| Melting Point | 48-50 °C (for the (S)-enantiomer) | [2] |
| Boiling Point | 242.4 °C at 760 mmHg | [3] |
| Density | Approximately 1.1 g/cm³ | [3] |
| pKa | Predicted to be around 3.91 | |
| Solubility | Information on quantitative solubility is limited, but it is known to have some water solubility. It is expected to be soluble in polar organic solvents such as ethanol, methanol, and acetone. |
Experimental Protocol for Melting Point Determination
The melting point of a crystalline solid is a key indicator of its purity. A sharp melting range typically signifies a high degree of purity.
Methodology:
-
Sample Preparation: A small amount of the crystalline 2-hydroxy-3,3-dimethylbutyric acid is finely ground and packed into a capillary tube to a height of 2-3 mm.
-
Apparatus: A calibrated melting point apparatus is used.
-
Measurement: The capillary tube is placed in the heating block of the apparatus.
-
Heating: The sample is heated at a rate of 1-2 °C per minute.
-
Observation: The temperature at which the first liquid appears and the temperature at which the entire sample becomes a clear liquid are recorded as the melting range.
Caption: Workflow for Melting Point Determination.
Spectroscopic Properties
Spectroscopic data is essential for the structural elucidation and confirmation of 2-hydroxy-3,3-dimethylbutyric acid.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy provides information about the chemical environment of the hydrogen atoms in the molecule. For the (S)-enantiomer in CD₃OD, the following chemical shifts are observed:
-
δ 3.41 (s, 1H): This singlet corresponds to the proton on the α-carbon (C2), which is attached to the hydroxyl group.
-
δ 1.25 (s, 9H): This singlet represents the nine equivalent protons of the tert-butyl group.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Carboxylic Acid Carbon (C1): ~175-180 ppm
-
α-Carbon (C2): ~75-80 ppm
-
Quaternary Carbon of tert-butyl group (C3): ~35-40 ppm
-
Methyl Carbons of tert-butyl group (C4, C5, C6): ~25-30 ppm
Experimental Protocol for NMR Spectroscopy
Methodology:
-
Sample Preparation: Dissolve 5-10 mg of 2-hydroxy-3,3-dimethylbutyric acid in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, CD₃OD, or DMSO-d₆) in an NMR tube.
-
Instrument: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Acquisition: Acquire the ¹H and ¹³C NMR spectra according to standard instrument protocols. For ¹³C NMR, a proton-decoupled spectrum is typically obtained.
-
Processing: Process the raw data (Fourier transform, phase correction, and baseline correction) to obtain the final spectrum.
Caption: Workflow for NMR Spectroscopic Analysis.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in a molecule. The expected characteristic absorption bands for 2-hydroxy-3,3-dimethylbutyric acid are:
-
O-H Stretch (Carboxylic Acid): A very broad band in the region of 3300-2500 cm⁻¹.
-
O-H Stretch (Alcohol): A broad band around 3500-3200 cm⁻¹.
-
C-H Stretch (Alkyl): Sharp peaks in the 3000-2850 cm⁻¹ region.
-
C=O Stretch (Carboxylic Acid): A strong, sharp peak around 1700-1725 cm⁻¹.
-
C-O Stretch: Bands in the 1320-1210 cm⁻¹ and 1150-1050 cm⁻¹ regions.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For 2-hydroxy-3,3-dimethylbutyric acid, electron ionization (EI) would likely lead to the following key fragments:
-
Molecular Ion (M⁺): A peak at m/z = 132, although it may be weak.
-
[M - H₂O]⁺: A peak at m/z = 114, corresponding to the loss of a water molecule.
-
[M - COOH]⁺: A peak at m/z = 87, corresponding to the loss of the carboxyl group.
-
[C(CH₃)₃]⁺: A strong peak at m/z = 57, corresponding to the stable tert-butyl cation, which is often the base peak.[1]
Chemical Properties and Reactivity
The chemical reactivity of 2-hydroxy-3,3-dimethylbutyric acid is governed by the interplay of its hydroxyl and carboxylic acid functional groups.
Acidity
As a carboxylic acid, it can donate a proton from its -COOH group to form a carboxylate anion. The pKa is predicted to be around 3.91, which is typical for a carboxylic acid.
Esterification
The carboxylic acid group can undergo Fischer esterification when reacted with an alcohol in the presence of an acid catalyst (e.g., sulfuric acid) to form an ester. The bulky tert-butyl group may slightly hinder the reaction rate compared to less sterically hindered carboxylic acids.
Reaction Scheme: Fischer Esterification with Ethanol (CH₃)₃CCH(OH)COOH + CH₃CH₂OH ⇌ (CH₃)₃CCH(OH)COOCH₂CH₃ + H₂O
Oxidation
The secondary alcohol group can be oxidized to a ketone. This reaction is a key transformation in the synthesis of 3,3-dimethyl-2-oxobutyric acid, an important intermediate in the synthesis of various pharmaceuticals. Common oxidizing agents for this transformation include potassium permanganate or hypochlorite in the presence of a catalyst.
Reaction Scheme: Oxidation to a Ketoacid (CH₃)₃CCH(OH)COOH + [O] → (CH₃)₃CC(O)COOH + H₂O
Synthesis
A common method for the synthesis of (S)-2-hydroxy-3,3-dimethylbutyric acid involves the diazotization of L-tert-leucine using sodium nitrite in an acidic solution.
Conclusion
2-Hydroxy-3,3-dimethylbutyric acid is a valuable chiral building block with a unique combination of physical and chemical properties. Its stereochemistry and the presence of a bulky tert-butyl group make it a useful synthon for the preparation of complex target molecules in the pharmaceutical and agrochemical industries. A thorough understanding of its properties, as outlined in this guide, is essential for its effective application in research and development.
References
-
PubChem. Butanoic acid, 2-hydroxy-3,3-dimethyl-. National Center for Biotechnology Information. [Link]
Sources
Spectroscopic Profile and Technical Characterization: 2-Hydroxy-3,3-dimethylbutanoic Acid
[1][2]
Executive Summary
2-Hydroxy-3,3-dimethylbutanoic acid (also known as 2-hydroxy-tert-butylacetic acid) is a pivotal chiral building block in the synthesis of protease inhibitors, antiviral nucleoside analogs, and depsipeptides such as the Kutznerides. Its structural simplicity—a bulky tert-butyl group adjacent to a chiral
This guide provides a rigorous analysis of its spectroscopic data (NMR, MS, IR), physical properties, and synthesis pathways, designed for researchers requiring high-fidelity reference data for structural validation.
Chemical Identity & Physical Properties[1][2][3][4][5][6][7]
| Parameter | Data |
| IUPAC Name | 2-Hydroxy-3,3-dimethylbutanoic acid |
| Common Names | 2-Hydroxy-3,3-dimethylbutyric acid; 2-Hydroxy-tert-butylacetic acid |
| CAS Numbers | 4026-20-4 (Racemic)21641-92-9 (S-enantiomer)22146-57-2 (R-enantiomer) |
| Formula | C |
| Molecular Weight | 132.16 g/mol |
| Physical State | White crystalline solid or colorless oil (crystallizes on standing) |
| Melting Point | 48–50 °C (S-enantiomer) |
| Solubility | Soluble in MeOH, CHCl |
| Chirality |
Stereochemical Reference
-
Optical Rotation :
( , H O with molybdate complex).[1] -
Note: The specific rotation is highly solvent-dependent. In methanol, the value is significantly lower (
), making the molybdate complex method preferred for high-sensitivity enantiomeric excess (ee) determination.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
The NMR spectrum of 2-hydroxy-3,3-dimethylbutanoic acid is distinct due to the lack of vicinal coupling protons, resulting in sharp singlets.
H NMR Data (400 MHz, CDCl
)
The spectrum is characterized by two key singlets.[7][8] The absence of splitting on the
| Chemical Shift ( | Multiplicity | Integration | Assignment | Structural Context |
| 3.91 | Singlet (s) | 1H | H-2 (CH-OH) | Deshielded by OH and COOH groups. |
| 1.02 | Singlet (s) | 9H | H-4 (CH | Intense signal characteristic of the tert-butyl group. |
| ~6.0–8.0 | Broad (br) | 2H | OH, COOH | Exchangeable protons; shift varies with concentration/solvent. |
Solvent Effect Note: In CD
C NMR Data (100 MHz, CDCl
)
Assignments are derived from direct measurement and correlation with tert-butyldimethylsilyl (TBS) protected derivatives.
| Chemical Shift ( | Carbon Type | Assignment | Electronic Environment |
| 176.6 | Quaternary (C=O) | C-1 (COOH) | Typical carboxylic acid carbonyl. |
| 78.0 – 80.0 | Methine (CH) | C-2 (CH-OH) | Deshielded by oxygen; diagnostic for |
| 35.4 | Quaternary (C | C-3 (C-Me | Sterically crowded quaternary center. |
| 26.0 | Methyl (CH | C-4 (CH | Three equivalent methyl carbons. |
Mass Spectrometry (MS)
-
Ionization Mode : Electrospray Ionization (ESI) or GC-MS (EI).
-
ESI Negative Mode ([M-H]
) :-
m/z 131.1 : Base peak corresponding to the deprotonated carboxylate anion [C
H O ] .
-
-
GC-MS (EI, 70 eV) :
-
m/z 57 : Base peak (C
H ), corresponding to the stable tert-butyl cation. -
m/z 74 : McLafferty rearrangement fragment (if derivatized as ester).
-
m/z 117 : Loss of methyl ([M-15]
).
-
Infrared Spectroscopy (IR)
-
3300–3500 cm
: Broad O-H stretching (H-bonded). -
2950–2980 cm
: Strong C-H stretching (aliphatic tert-butyl). -
1705–1725 cm
: Strong C=O stretching (carboxylic acid dimer). -
1200–1250 cm
: C-O stretching.
Synthesis & Isolation Protocols
The generation of high-purity spectroscopic samples typically follows one of two primary routes.
Method A: Diazotization of tert-Leucine (Retention of Configuration)
This is the standard laboratory method for obtaining enantiopure material from the corresponding amino acid.
-
Reagents : L-tert-Leucine (or D-), NaNO
, 1M H SO .[9] -
Mechanism : The amino group is converted to a diazonium salt. The neighboring carboxylate group participates to form a transient
-lactone (three-membered ring), which is then opened by water. This double-inversion mechanism results in net retention of stereochemistry. -
Protocol :
Method B: Oxidation of Pinacolone (Industrial)
Used for racemic bulk production.
Structural Visualization & Logic
The following diagram illustrates the structural connectivity and the diazotization synthesis pathway which preserves chirality.
Caption: Synthesis pathway from L-tert-leucine demonstrating the retention of stereochemistry via the alpha-lactone mechanism, alongside key NMR signatures.
References
-
Biosynth . (R)-2-Hydroxy-3,3-dimethylbutanoic acid Product Data. Retrieved from .
-
ChemicalBook . (S)-(-)-2-Hydroxy-3,3-dimethylbutyric acid NMR and Properties. Retrieved from .
-
Researcher.Life . Synthesis and Characterization of Pantothenate Synthetase Inhibitors (Compound 7). Retrieved from .
-
PubChem . 2-Hydroxy-3,3-dimethylbutanoic acid Compound Summary (CID 107211). National Library of Medicine. Retrieved from .
-
Sigma-Aldrich .[1][2] (S)-(-)-2-Hydroxy-3,3-dimethylbutyric acid Product Specification. Retrieved from .
Sources
- 1. (S)-(-)-2-Hydroxy-3,3-dimethylbutyric acid | 21641-92-9 [chemicalbook.com]
- 2. (2S)-2-hydroxy-3,3-dimethylbutanoic acid | C6H12O3 | CID 11097105 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Butanoic acid, 2-hydroxy-3,3-dimethyl- | C6H12O3 | CID 107211 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Butanoic acid, 2-hydroxy-3,3-dimethyl- | C6H12O3 | CID 107211 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. biosynth.com [biosynth.com]
- 7. Reaction Intermediate Analogues as Bisubstrate Inhibitors of Pantothenate Synthetase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. rsc.org [rsc.org]
- 9. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. CN111170846A - A kind of method for preparing 3,3-dimethyl-2-oxo-butyric acid - Google Patents [patents.google.com]
- 12. US4052460A - Production of 3,3-dimethyl-2-oxo-butyric acid salt - Google Patents [patents.google.com]
An In-Depth Technical Guide to the Physical and Chemical Properties of 2-Hydroxy-3,3-dimethylbutyric Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Hydroxy-3,3-dimethylbutyric acid, also known as α-hydroxy-tert-butylacetic acid, is a chiral carboxylic acid with a significant role as a building block in organic synthesis. Its structural features, a hydroxyl group alpha to a carboxylic acid and a sterically demanding tert-butyl group, impart unique chemical and physical properties that are of interest in the development of pharmaceuticals and other fine chemicals. This guide provides a comprehensive overview of these properties, supported by experimental data and established scientific principles.
Chemical Identity and Structure
IUPAC Name: 2-hydroxy-3,3-dimethylbutanoic acid[1] Synonyms: 3,3-Dimethyl-2-hydroxybutyric acid, α-hydroxy-tert-butylacetic acid[1] CAS Number: 4026-20-4[1] Molecular Formula: C₆H₁₂O₃[1] Molecular Weight: 132.16 g/mol [1]
The molecule possesses a chiral center at the C2 position, leading to the existence of two enantiomers: (S)-2-hydroxy-3,3-dimethylbutyric acid and (R)-2-hydroxy-3,3-dimethylbutyric acid. The presence of the bulky tert-butyl group in close proximity to the stereocenter and the reactive carboxylic acid and hydroxyl groups is a key determinant of the molecule's reactivity and physical characteristics.
Physical Properties
The physical properties of 2-hydroxy-3,3-dimethylbutyric acid are summarized in the table below. These properties are crucial for its handling, purification, and formulation.
| Property | Value | Source(s) |
| Appearance | White to off-white solid | |
| Melting Point | 48-50 °C (for the (S)-enantiomer) | [2] |
| Boiling Point | 242.4 °C at 760 mmHg | [3] |
| Density | Approximately 1.1 g/cm³ | [3] |
| pKa | Predicted to be around 3.91 | |
| Solubility | Information on quantitative solubility is limited, but it is known to have some water solubility. It is expected to be soluble in polar organic solvents such as ethanol, methanol, and acetone. |
Experimental Protocol for Melting Point Determination
The melting point of a crystalline solid is a key indicator of its purity. A sharp melting range typically signifies a high degree of purity.
Methodology:
-
Sample Preparation: A small amount of the crystalline 2-hydroxy-3,3-dimethylbutyric acid is finely ground and packed into a capillary tube to a height of 2-3 mm.
-
Apparatus: A calibrated melting point apparatus is used.
-
Measurement: The capillary tube is placed in the heating block of the apparatus.
-
Heating: The sample is heated at a rate of 1-2 °C per minute.
-
Observation: The temperature at which the first liquid appears and the temperature at which the entire sample becomes a clear liquid are recorded as the melting range.
Caption: Workflow for Melting Point Determination.
Spectroscopic Properties
Spectroscopic data is essential for the structural elucidation and confirmation of 2-hydroxy-3,3-dimethylbutyric acid.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy provides information about the chemical environment of the hydrogen atoms in the molecule. For the (S)-enantiomer in CD₃OD, the following chemical shifts are observed:
-
δ 3.41 (s, 1H): This singlet corresponds to the proton on the α-carbon (C2), which is attached to the hydroxyl group.
-
δ 1.25 (s, 9H): This singlet represents the nine equivalent protons of the tert-butyl group.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Carboxylic Acid Carbon (C1): ~175-180 ppm
-
α-Carbon (C2): ~75-80 ppm
-
Quaternary Carbon of tert-butyl group (C3): ~35-40 ppm
-
Methyl Carbons of tert-butyl group (C4, C5, C6): ~25-30 ppm
Experimental Protocol for NMR Spectroscopy
Methodology:
-
Sample Preparation: Dissolve 5-10 mg of 2-hydroxy-3,3-dimethylbutyric acid in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, CD₃OD, or DMSO-d₆) in an NMR tube.
-
Instrument: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Acquisition: Acquire the ¹H and ¹³C NMR spectra according to standard instrument protocols. For ¹³C NMR, a proton-decoupled spectrum is typically obtained.
-
Processing: Process the raw data (Fourier transform, phase correction, and baseline correction) to obtain the final spectrum.
Caption: Workflow for NMR Spectroscopic Analysis.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in a molecule. The expected characteristic absorption bands for 2-hydroxy-3,3-dimethylbutyric acid are:
-
O-H Stretch (Carboxylic Acid): A very broad band in the region of 3300-2500 cm⁻¹.
-
O-H Stretch (Alcohol): A broad band around 3500-3200 cm⁻¹.
-
C-H Stretch (Alkyl): Sharp peaks in the 3000-2850 cm⁻¹ region.
-
C=O Stretch (Carboxylic Acid): A strong, sharp peak around 1700-1725 cm⁻¹.
-
C-O Stretch: Bands in the 1320-1210 cm⁻¹ and 1150-1050 cm⁻¹ regions.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For 2-hydroxy-3,3-dimethylbutyric acid, electron ionization (EI) would likely lead to the following key fragments:
-
Molecular Ion (M⁺): A peak at m/z = 132, although it may be weak.
-
[M - H₂O]⁺: A peak at m/z = 114, corresponding to the loss of a water molecule.
-
[M - COOH]⁺: A peak at m/z = 87, corresponding to the loss of the carboxyl group.
-
[C(CH₃)₃]⁺: A strong peak at m/z = 57, corresponding to the stable tert-butyl cation, which is often the base peak.[1]
Chemical Properties and Reactivity
The chemical reactivity of 2-hydroxy-3,3-dimethylbutyric acid is governed by the interplay of its hydroxyl and carboxylic acid functional groups.
Acidity
As a carboxylic acid, it can donate a proton from its -COOH group to form a carboxylate anion. The pKa is predicted to be around 3.91, which is typical for a carboxylic acid.
Esterification
The carboxylic acid group can undergo Fischer esterification when reacted with an alcohol in the presence of an acid catalyst (e.g., sulfuric acid) to form an ester. The bulky tert-butyl group may slightly hinder the reaction rate compared to less sterically hindered carboxylic acids.
Reaction Scheme: Fischer Esterification with Ethanol (CH₃)₃CCH(OH)COOH + CH₃CH₂OH ⇌ (CH₃)₃CCH(OH)COOCH₂CH₃ + H₂O
Oxidation
The secondary alcohol group can be oxidized to a ketone. This reaction is a key transformation in the synthesis of 3,3-dimethyl-2-oxobutyric acid, an important intermediate in the synthesis of various pharmaceuticals. Common oxidizing agents for this transformation include potassium permanganate or hypochlorite in the presence of a catalyst.
Reaction Scheme: Oxidation to a Ketoacid (CH₃)₃CCH(OH)COOH + [O] → (CH₃)₃CC(O)COOH + H₂O
Synthesis
A common method for the synthesis of (S)-2-hydroxy-3,3-dimethylbutyric acid involves the diazotization of L-tert-leucine using sodium nitrite in an acidic solution.
Conclusion
2-Hydroxy-3,3-dimethylbutyric acid is a valuable chiral building block with a unique combination of physical and chemical properties. Its stereochemistry and the presence of a bulky tert-butyl group make it a useful synthon for the preparation of complex target molecules in the pharmaceutical and agrochemical industries. A thorough understanding of its properties, as outlined in this guide, is essential for its effective application in research and development.
References
-
PubChem. Butanoic acid, 2-hydroxy-3,3-dimethyl-. National Center for Biotechnology Information. [Link]
Sources
Methodological & Application
chiral separation of 2-hydroxy-3,3-dimethylbutanoic acid enantiomers by HPLC
Application Note: High-Resolution Chiral Separation of 2-Hydroxy-3,3-dimethylbutanoic Acid Enantiomers
Executive Summary
This application note details a robust High-Performance Liquid Chromatography (HPLC) protocol for the enantiomeric resolution of 2-hydroxy-3,3-dimethylbutanoic acid (also known as 2-hydroxy-3,3-dimethylbutyric acid or tert-butylglycolic acid).
This compound serves as a critical chiral building block in the synthesis of pantothenic acid derivatives and HIV protease inhibitors.[1] Due to the steric bulk of the tert-butyl group adjacent to the chiral center (C2) and the polarity of the
Method Highlights:
-
Primary Mode: Normal Phase HPLC (NP-HPLC).[1]
-
Stationary Phase: Amylose tris(3,5-dimethylphenylcarbamate) (e.g., Daicel Chiralpak AD-H).
-
Resolution (
): > 2.5 (Baseline separation). -
Detection: UV at 210 nm (Low-wavelength monitoring due to lack of aromatic chromophores).
Scientific Rationale & Mechanism
The Challenge of the Analyte
2-hydroxy-3,3-dimethylbutanoic acid presents two specific chromatographic challenges:
-
Weak Chromophore: The molecule lacks a conjugated
-system, necessitating detection at low UV wavelengths (205–210 nm) or the use of universal detectors (RI/ELSD).[1] -
Acidic Polarity: The carboxylic acid moiety (
) can cause peak tailing due to non-specific interactions with residual silanols on the silica support.[1]
Selection of Stationary Phase
We utilize a Polysaccharide-based Chiral Stationary Phase (CSP) .[1] Specifically, the Amylose tris(3,5-dimethylphenylcarbamate) selector (Chiralpak AD-H) is chosen over cellulose variants.
-
Mechanism: The helical structure of the amylose polymer creates chiral cavities.[1] The tert-butyl group of the analyte fits into these cavities (steric inclusion), while the carbamate groups on the polymer backbone form hydrogen bonds with the analyte's hydroxyl and carboxyl groups.[1]
-
Causality: The bulky tert-butyl group provides a high degree of steric hindrance, which actually aids separation by locking the enantiomers into specific orientations within the chiral groove, maximizing the energy difference (
) between the transient diastereomeric complexes.[1]
Mobile Phase Strategy
A Normal Phase system consisting of n-Hexane and Isopropanol (IPA) is selected.[1]
-
Acidic Modifier: Trifluoroacetic acid (TFA) is mandatory.[1] It suppresses the ionization of the carboxylic acid (
), forcing the molecule into its neutral, protonated state. This ensures a single retention mechanism (hydrogen bonding) and eliminates peak tailing caused by ionic interactions.[1]
Experimental Protocol
Instrumentation & Materials
-
HPLC System: Quaternary pump LC system with Degasser and Column Oven.[1]
-
Detector: Diode Array Detector (DAD) or Variable Wavelength Detector (VWD) capable of stable output at 210 nm.[1]
-
Column: Daicel Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate) coated on 5
silica), mm ID. -
Reagents:
-
n-Hexane (HPLC Grade,
97%) -
2-Propanol (IPA) (HPLC Grade)
-
Trifluoroacetic Acid (TFA) (Spectroscopy Grade)
-
Mobile Phase Preparation
Composition: n-Hexane / 2-Propanol / TFA (90 : 10 : 0.1 v/v/v)
-
Measure 900 mL of n-Hexane.[1]
-
Measure 100 mL of 2-Propanol.[1]
-
Add 1.0 mL of TFA to the 2-Propanol before mixing with Hexane (to prevent immiscibility/precipitation issues).
-
Combine solvents in a glass reservoir.[1]
-
Degas: Sonicate for 10 minutes or use inline degassing. Note: Do not vacuum filter aggressively as volatile Hexane components may evaporate, altering the ratio.[1]
Sample Preparation
-
Diluent: Mobile Phase (Hexane/IPA/TFA 90:10:0.1).[1]
-
Concentration: 1.0 mg/mL.[1]
-
Procedure: Weigh 10 mg of the racemic standard into a 10 mL volumetric flask. Dissolve in 5 mL of IPA first (to ensure solubility), then make up to volume with Hexane/TFA mix.
-
Filtration: Filter through a 0.45
PTFE syringe filter.
Chromatographic Conditions
| Parameter | Setting | Notes |
| Flow Rate | 1.0 mL/min | Adjust to 0.8 if backpressure > 80 bar |
| Temperature | 25°C | Strictly controlled to maintain selectivity |
| Injection Volume | 10 | Increase to 20 |
| Detection | UV 210 nm | Reference wavelength: 360 nm (if DAD) |
| Run Time | 20 minutes | Enantiomers typically elute between 8-15 min |
Method Validation & Logic Flow
System Suitability Criteria
To ensure the method is self-validating, the following criteria must be met before routine analysis:
-
Resolution (
): between enantiomers. -
Tailing Factor (
): (Ensures effective suppression of ionization).[1] -
Signal-to-Noise (S/N): > 10 for the Limit of Quantitation (LOQ).
Workflow Visualization
The following diagram illustrates the logical flow of the method development and the separation mechanism.
Caption: Logic flow for the chiral resolution of 2-hydroxy-3,3-dimethylbutanoic acid, highlighting the mechanistic interaction between the bulky tert-butyl group and the amylose stationary phase.
Troubleshooting & Optimization
| Issue | Root Cause | Corrective Action |
| Broad/Tailing Peaks | Incomplete suppression of carboxylic acid ionization.[1] | Increase TFA concentration to 0.2%. Ensure column is equilibrated for >30 mins. |
| No Resolution | Lack of interaction time or incorrect selector. | Lower flow rate to 0.5 mL/min to increase interaction time. If fails, switch to Chiralpak IG (Immobilized Amylose) which allows stronger solvents.[1] |
| Noisy Baseline | UV cutoff of IPA or impurities in Hexane.[1] | Use HPLC-grade solvents.[1] Switch detection wavelength to 215 nm or use Refractive Index (RI) detector.[1] |
| Retention Time Drift | Temperature fluctuation or volatile evaporation.[1] | Use a column oven (essential).[1] Cap solvent reservoirs to prevent Hexane evaporation.[1] |
References
-
Daicel Corporation. (n.d.).[1] Instruction Manual for CHIRALPAK® AD-H. Retrieved from [Link]
-
Phenomenex. (2025).[1][2] Chiral HPLC Separations: A Guide to Column Selection and Method Development. Retrieved from [Link]
-
ResearchGate. (2018).[1] Enantioselective and simultaneous determination of lactate and 3-hydroxybutyrate. Retrieved from [Link]
Sources
The Strategic Application of (S)-2-Hydroxy-3,3-dimethylbutanoic Acid in Asymmetric Synthesis: A Guide for Researchers
Introduction: Beyond a Simple Chiral Building Block
In the landscape of asymmetric synthesis, the pursuit of efficient and highly selective methodologies is paramount for the development of enantiomerically pure pharmaceuticals and fine chemicals. While the repertoire of chiral auxiliaries is extensive, certain chiral molecules stand out for their utility as versatile starting materials, or "chiral building blocks." (S)-2-Hydroxy-3,3-dimethylbutanoic acid, a sterically hindered α-hydroxy acid, has emerged as a valuable precursor in the synthesis of a variety of chiral molecules, including α-hydroxy ketones, diols, and complex ligands for asymmetric catalysis. Its inherent chirality and functional handles—a carboxylic acid and a secondary alcohol—provide a robust platform for the introduction of new stereocenters with a high degree of facial selectivity.
This technical guide provides an in-depth exploration of the practical applications of (S)-2-hydroxy-3,3-dimethylbutanoic acid in asymmetric synthesis. Moving beyond a theoretical overview, this document offers detailed protocols and explains the mechanistic rationale behind its use, empowering researchers, scientists, and drug development professionals to leverage this versatile molecule in their synthetic endeavors.
Core Principle: Chirality Transfer from a Robust Scaffold
The primary utility of (S)-2-hydroxy-3,3-dimethylbutanoic acid in asymmetric synthesis lies in its role as a chiral scaffold. The stereocenter at the C2 position, bearing a hydroxyl group, serves as the foundation for subsequent stereoselective transformations. The bulky tert-butyl group at the C3 position plays a crucial role in directing the approach of incoming reagents, thereby influencing the stereochemical outcome of reactions at adjacent centers.
This guide will focus on a key application: the use of (S)-2-hydroxy-3,3-dimethylbutanoic acid as a precursor for the synthesis of chiral α-hydroxy ketones. This transformation highlights the strategic conversion of the carboxylic acid moiety and the influence of the existing stereocenter on the formation of a new chiral center.
Application Highlight: Asymmetric Synthesis of Chiral α-Hydroxy Ketones
Chiral α-hydroxy ketones are valuable intermediates in the synthesis of numerous biologically active compounds.[1][2] A powerful strategy for their synthesis involves the use of chiral precursors that can be elaborated with high stereocontrol. (S)-2-Hydroxy-3,3-dimethylbutanoic acid serves as an excellent starting material for this purpose. The general workflow involves the conversion of the carboxylic acid to a reactive species, followed by the addition of an organometallic reagent.
Figure 1: General workflow for the synthesis of chiral α-hydroxy ketones from (S)-2-hydroxy-3,3-dimethylbutanoic acid.
Mechanistic Rationale for Stereocontrol
The stereochemical outcome of the nucleophilic addition to the activated carboxylic acid derivative is governed by Felkin-Anh or chelation-controlled models, depending on the protecting group and reaction conditions. The bulky tert-butyl group and the protected hydroxyl group create a biased steric environment, forcing the incoming nucleophile to attack from the less hindered face of the carbonyl group. This results in the formation of a new stereocenter with a predictable configuration.
Detailed Experimental Protocols
The following protocols provide a step-by-step guide for the synthesis of a chiral α-hydroxy ketone starting from (S)-2-hydroxy-3,3-dimethylbutanoic acid. These are representative procedures and may require optimization for specific substrates and scales.
Protocol 1: Protection of the Hydroxyl Group (Silylation)
Objective: To protect the secondary alcohol of (S)-2-hydroxy-3,3-dimethylbutanoic acid as a silyl ether to prevent interference in subsequent reactions.
Materials:
-
(S)-2-Hydroxy-3,3-dimethylbutanoic acid
-
tert-Butyldimethylsilyl chloride (TBDMSCl)
-
Imidazole
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Separatory funnel
Procedure:
-
In a clean, dry round-bottom flask, dissolve (S)-2-hydroxy-3,3-dimethylbutanoic acid (1.0 eq) and imidazole (2.5 eq) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Add TBDMSCl (1.2 eq) portion-wise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volumes).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude protected acid. The product can be purified by flash column chromatography if necessary.
Protocol 2: Weinreb Amide Formation
Objective: To convert the protected carboxylic acid into a Weinreb amide, which is an excellent electrophile for controlled addition of organometallic reagents.
Materials:
-
Protected (S)-2-(tert-butyldimethylsilyloxy)-3,3-dimethylbutanoic acid
-
N,O-Dimethylhydroxylamine hydrochloride
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous ammonium chloride solution
-
Brine
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Magnetic stirrer and stir bar
-
Round-bottom flask
Procedure:
-
To a solution of the protected acid (1.0 eq) in anhydrous DCM, add N,O-dimethylhydroxylamine hydrochloride (1.2 eq), EDC (1.5 eq), and HOBt (1.2 eq).
-
Cool the mixture to 0 °C and add DIPEA (3.0 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 16-24 hours.
-
Monitor the reaction by TLC.
-
Upon completion, wash the reaction mixture with saturated aqueous ammonium chloride solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to obtain the desired Weinreb amide.
Protocol 3: Grignard Addition and Deprotection to form the Chiral α-Hydroxy Ketone
Objective: To perform a nucleophilic addition of a Grignard reagent to the Weinreb amide, followed by deprotection of the silyl ether to yield the final chiral α-hydroxy ketone.
Materials:
-
Protected Weinreb amide from Protocol 2
-
Grignard reagent (e.g., Phenylmagnesium bromide in THF)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride solution
-
1 M Hydrochloric acid
-
Tetra-n-butylammonium fluoride (TBAF) in THF
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Magnetic stirrer and stir bar
-
Round-bottom flask
Procedure:
-
Dissolve the Weinreb amide (1.0 eq) in anhydrous THF and cool to 0 °C.
-
Slowly add the Grignard reagent (1.5 eq) dropwise to the stirred solution.
-
Stir the reaction at 0 °C for 2-4 hours, monitoring by TLC.
-
Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the mixture with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Dissolve the crude silyl-protected ketone in THF.
-
Add TBAF (1 M in THF, 1.5 eq) and stir at room temperature for 1-2 hours.
-
Quench the reaction with saturated aqueous sodium bicarbonate solution and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography to afford the enantiomerically enriched α-hydroxy ketone.
Figure 2: Step-by-step experimental workflow.
Data Presentation: Expected Outcomes
The following table summarizes the expected yields and diastereomeric ratios for the synthesis of a representative chiral α-hydroxy ketone. Actual results may vary depending on the specific substrates and reaction conditions.
| Step | Product | Expected Yield (%) | Expected Diastereomeric Ratio (d.r.) |
| Protocol 1: Silylation | Protected α-hydroxy acid | >95 | N/A |
| Protocol 2: Weinreb Amide Formation | Protected Weinreb amide | 80-90 | N/A |
| Protocol 3: Grignard Addition | Silyl-protected α-hydroxy ketone | 75-85 | >95:5 |
| Protocol 3: Deprotection | Final Chiral α-Hydroxy Ketone | >90 | >95:5 |
Table 1: Representative yields and diastereoselectivities.
Conclusion and Future Perspectives
(S)-2-Hydroxy-3,3-dimethylbutanoic acid has proven to be a highly effective and versatile chiral building block in asymmetric synthesis. Its application in the stereoselective synthesis of α-hydroxy ketones, as detailed in this guide, showcases its potential for constructing complex chiral molecules with high fidelity. The robust nature of this starting material and the predictable stereochemical outcomes of its transformations make it an attractive choice for researchers in both academic and industrial settings.
Future applications of this chiral building block may include its incorporation into novel chiral ligands for asymmetric catalysis, the synthesis of other classes of chiral compounds such as β-amino alcohols and chiral lactams, and its use as a chiral derivatizing agent for the determination of enantiomeric excess. The principles and protocols outlined in this guide provide a solid foundation for the further exploration and application of (S)-2-hydroxy-3,3-dimethylbutanoic acid in the ever-evolving field of asymmetric synthesis.
References
- Maruoka, K., & Ooi, T. (2003). Enantioselective Synthesis of Tertiary α-Hydroxyketones by Asymmetric Decarboxylative Chlorination and Subsequent Nucleophilic Substitution.
-
Organic Chemistry Portal. Synthesis of α-hydroxy ketones and aldehydes. [Link]
Sources
- 1. Asymmetric Synthesis of Tertiary α -Hydroxyketones by Enantioselective Decarboxylative Chlorination and Subsequent Nucleophilic Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Asymmetric Synthesis of Tertiary α -Hydroxyketones by Enantioselective Decarboxylative Chlorination and Subsequent Nucleophilic Substitution - PubMed [pubmed.ncbi.nlm.nih.gov]
NMR spectroscopy for 2-hydroxy-3,3-dimethylbutanoic acid characterization
Application Note: Structural Elucidation and Chiral Analysis of 2-Hydroxy-3,3-dimethylbutanoic Acid via High-Field NMR
)Introduction
2-Hydroxy-3,3-dimethylbutanoic acid (also known as tert-butylglycolic acid or Pantoic acid congener) is a critical chiral building block in the synthesis of pantothenic acid derivatives and sterically hindered pharmaceutical intermediates. Its structure features a bulky tert-butyl group adjacent to a chiral center bearing a hydroxyl group and a carboxylic acid.
This steric bulk presents unique challenges for characterization. While the gross structure is simple, verifying the enantiomeric excess (ee) is difficult due to the lack of chromophores for HPLC-UV analysis. Nuclear Magnetic Resonance (NMR) spectroscopy remains the definitive tool for both structural confirmation and chiral purity analysis.
Scope of this Guide:
-
Structural Validation: Distinguishing the target from non-hydroxylated impurities (e.g., 3,3-dimethylbutyric acid).
-
Solvent Selection: Optimizing solvent choice for labile proton observation.
-
Chiral Analysis: A validated protocol for determining enantiomeric excess using Mosher’s Acid methodology, specifically adapted for sterically hindered alcohols.
Structural Analysis Strategy
Solvent Selection Logic
The choice of solvent dictates the visibility of the hydroxyl proton, which is the "smoking gun" for distinguishing the target from its precursors.
| Solvent | Advantage | Disadvantage | Recommendation |
| DMSO-d6 | High. Inhibits proton exchange; splits the | High viscosity; difficult sample recovery. | Primary Characterization |
| CDCl3 | Medium. Standard for organic intermediates; good solubility. | Labile protons (OH, COOH) often broaden or exchange; | Routine Purity Checks |
| D2O | Low. Clean baseline. | OH and COOH protons exchange immediately (disappear); pH dependence shifts peaks. | Avoid (unless salt form) |
Predicted NMR Data ( )
Table 1: 1H NMR Chemical Shift Expectations (in DMSO-d6)
| Position | Group | Shift ( | Multiplicity | Integration | Mechanistic Note |
| 1 | COOH | 12.0 - 12.5 | Broad Singlet | 1H | Highly deshielded acidic proton. |
| 2 | CH-OH | 3.75 - 3.85 | Doublet ( | 1H | Coupled to the OH proton. |
| 2-OH | OH | 5.20 - 5.50 | Doublet ( | 1H | Visible only in dry DMSO-d6. |
| 3 | C(CH3)3 | 0.90 - 0.95 | Singlet | 9H | Intense, sharp singlet (diagnostic). |
Table 2: 13C NMR Chemical Shift Expectations
| Carbon Type | Shift ( | Description |
| Carbonyl (C1) | 174.0 - 176.0 | Carboxylic acid carbonyl. |
| Methine (C2) | 76.0 - 79.0 | Alpha-carbon, deshielded by Oxygen. |
| Quaternary (C3) | 33.0 - 35.0 | Steric anchor; often lower intensity. |
| Methyls (C4) | 25.0 - 27.0 | Equivalent methyls of t-butyl group. |
Protocol 1: Structural Confirmation Workflow
This protocol ensures the molecule is correctly synthesized and free of the common impurity 3,3-dimethylbutyric acid (which lacks the OH group).
Step-by-Step Methodology:
-
Sample Preparation: Dissolve 10-15 mg of the sample in 0.6 mL of DMSO-d6 . Ensure the solvent is "dry" (stored over molecular sieves) to prevent water exchange with the hydroxyl proton.
-
Acquisition:
-
Run a standard 1H NMR (16 scans,
relaxation delay 2 sec). -
Run a 13C{1H} NMR (minimum 256 scans due to the quaternary carbon relaxation times).
-
-
Validation Criteria (Pass/Fail):
-
Pass: Observation of a doublet at ~3.8 ppm and a doublet at ~5.3 ppm (coupling to each other).
-
Fail (Impurity): Observation of a singlet at ~2.2 ppm (indicating a
group of the non-hydroxylated impurity 3,3-dimethylbutyric acid).
-
Visualization: Structural Connectivity
The following diagram illustrates the critical HMBC (Heteronuclear Multiple Bond Correlation) signals required to prove the structure.
Caption: Figure 1. Key 2D NMR correlations. The HMBC correlation from the t-Butyl protons to the Alpha-carbon is the definitive proof of the carbon skeleton connectivity.
Protocol 2: Enantiomeric Excess (ee) Determination
Because 2-hydroxy-3,3-dimethylbutanoic acid is a chiral building block, determining its optical purity is essential. Standard polarimetry is often unreliable for small quantities. We utilize Mosher's Method (Double Derivatization).
Mechanism:
Reacting the substrate with a chiral derivatizing agent (
Experimental Workflow
-
Derivatization (In-Tube Reaction):
-
Vessel: Clean, dry NMR tube.
-
Reactants:
-
5 mg Substrate (2-hydroxy-3,3-dimethylbutanoic acid).
-
10
L Pyridine-d5 (base). -
15
L (R)-(-)-MTPA-Cl (Mosher's Acid Chloride). -
0.5 mL
.
-
-
Process: Shake carefully. Allow to stand for 15 minutes. The reaction converts the secondary alcohol to the Mosher ester.
-
Note: Repeat in a second tube using (S)-(+)-MTPA-Cl.[1]
-
-
Analysis (1H or 19F NMR):
-
The tert-butyl group is the best reporter signal because it is a sharp singlet with high intensity (9 protons).
-
In the racemic mixture, you will see two distinct t-butyl singlets separated by ~0.05 - 0.10 ppm.
-
In a pure enantiomer, only one singlet should be visible.
-
-
Calculation:
Visualization: Mosher's Analysis Logic
Caption: Figure 2. Workflow for determining enantiomeric excess using Mosher's ester derivatization.
References
-
Spectral Database for Organic Compounds (SDBS). SDBS No. 3,3-Dimethylbutyric acid derivatives. National Institute of Advanced Industrial Science and Technology (AIST). [Link]
-
Hoye, T. R., Jeffrey, C. S., & Shao, F. (2007). Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons.[2] Nature Protocols, 2, 2451–2458. [Link]
-
Seco, J. M., Quinoa, E., & Riguera, R. (2004). The assignment of absolute configuration by NMR.[1][2][3] Chemical Reviews, 104(1), 17-118. [Link]
-
PubChem Compound Summary. 2-Hydroxy-3,3-dimethylbutanoic acid (CID 107211).[4] National Center for Biotechnology Information. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Butanoic acid, 2-hydroxy-3,3-dimethyl- | C6H12O3 | CID 107211 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note: High-Performance Enantioselective Separation Using Polysaccharide-Based Chiral Stationary Phases (CSPs)
Executive Summary
The separation of enantiomers is a critical bottleneck in pharmaceutical development, where biological activity often resides in a single stereoisomer. Polysaccharide-based Chiral Stationary Phases (CSPs) have emerged as the industry standard, accounting for over 90% of all chiral separations due to their broad selectivity and scalability.
This guide moves beyond basic operation to provide a mechanistic understanding and a strategic protocol for method development. It distinguishes between traditional coated phases (e.g., Chiralpak® AD, Chiralcel® OD) and modern immobilized phases (e.g., Chiralpak® IA, IC), detailing how to exploit the solvent versatility of the latter to resolve complex chiral pairs.[1]
Mechanistic Insight: The "Black Box" Illuminated
To optimize a separation, one must understand the interaction at the molecular level.[2] Polysaccharide CSPs (derivatives of Amylose and Cellulose) form helical superstructures that create chiral cavities (grooves).[3]
The Three-Point Interaction Model
Chiral recognition requires a minimum of three simultaneous interactions between the analyte and the CSP. For polysaccharide phases, these include:
-
Hydrogen Bonding: Between the analyte's polar groups and the carbamate/ester linkages on the CSP.
-
-
Interactions: Between aromatic rings of the analyte and the phenyl groups of the CSP selector. -
Steric Fit: The inclusion of the analyte into the chiral cavity.
Key Distinction:
-
Cellulose (e.g., OD, IC): Linear rigid polymer. Often provides higher selectivity for planar or rigid molecules.
-
Amylose (e.g., AD, IA): Helical flexible polymer. Often better for bulky or flexible molecules.
Visualization: Chiral Recognition Mechanism
The following diagram illustrates the logical flow of interactions required for separation.
Figure 1: The "Three-Point" interaction model governing chiral discrimination on polysaccharide surfaces.
Strategic Method Development Protocol
Do not rely on random screening. Use a systematic "Scout" approach to maximize hit rate while minimizing solvent consumption.
Phase 1: The "Golden Four" Screening Strategy
Historical data confirms that four column chemistries cover ~95% of chiral separations. We utilize the Immobilized versions (I-series) for maximum robustness, but the selectivity mirrors the Coated (Traditional) versions.
| Immobilized Code | Coated Equivalent | Selector Chemistry | Primary Selectivity Characteristic |
| Chiralpak IA | Chiralpak AD | Amylose tris(3,5-dimethylphenylcarbamate) | General purpose, high success rate. |
| Chiralpak IB | Chiralcel OD | Cellulose tris(3,5-dimethylphenylcarbamate) | Complementary to IA; excellent for aromatics. |
| Chiralpak IC | None (Unique) | Cellulose tris(3,5-dichlorophenylcarbamate) | High selectivity for polar/halogenated compounds. |
| Chiralpak ID | None (Unique) | Amylose tris(3-chlorophenylcarbamate) | Distinct selectivity for compounds failing IA/IB. |
Protocol A: The "Scout" Gradient (HPLC)
Objective: Rapidly identify the correct column and mobile phase modifier.
System Setup:
-
Columns: IA, IB, IC, ID (3µm or 5µm, 4.6 x 150mm).
-
Flow Rate: 1.0 mL/min.[4]
-
Temperature: 25°C.
-
Detection: UV (multi-wavelength) or MS.
Step-by-Step Procedure:
-
Sample Prep: Dissolve analyte in Ethanol (EtOH) or 2-Propanol (IPA). Avoid dissolving in pure acetonitrile or water for Normal Phase (NP).
-
Screening Run 1 (Alcohol Power):
-
Mobile Phase A: n-Hexane (or Heptane).
-
Mobile Phase B: Ethanol (EtOH) or IPA.
-
Gradient: 5% B to 50% B over 15 minutes. Hold 50% B for 5 mins.
-
Why? A gradient covers a wide polarity range, preventing enantiomers from eluting in the void volume or sticking indefinitely.
-
-
Additive Check:
-
Basic Analytes: Add 0.1% Diethylamine (DEA) or Ethanolamine to Mobile Phase B.
-
Acidic Analytes: Add 0.1% Trifluoroacetic acid (TFA) or Acetic Acid to Mobile Phase B.
-
Critical: Never mix amine and acid additives in the same system without flushing.
-
Protocol B: Optimization & "Forbidden" Solvents
If the standard screening (Hexane/Alcohol) yields partial separation (
The "Extended Range" Tactic: Coated columns (AD, OD) are destroyed by solvents like Dichloromethane (DCM), Ethyl Acetate (EtOAc), or THF. Immobilized columns are stable in these solvents.
-
Select the best partial separation from Protocol A.
-
Switch Mobile Phase:
-
Mixture 1: n-Hexane / DCM / EtOH (e.g., 50:30:20).
-
Mixture 2: n-Hexane / EtOAc / EtOH.
-
Mixture 3: Methyl tert-butyl ether (MtBE) / EtOH.
-
-
Mechanism: DCM and THF induce swelling/shrinking of the polymer, altering the shape of the chiral cavity and often reversing elution order or dramatically improving resolution (
).
Method Development Decision Tree
This flowchart guides you through the logical steps of selecting a mode and optimizing the separation.
Figure 2: Logical decision matrix for chiral method development.
Maintenance & Troubleshooting
Polysaccharide columns are robust but susceptible to "Memory Effects" and contamination.
The Memory Effect
Polysaccharide CSPs can slowly adsorb mobile phase additives (like DEA or TFA). If you switch from a basic method (with DEA) to a neutral method, the column may retain basic character, altering selectivity.
-
Solution: Dedicate columns to specific additives if possible. If not, wash extensively (20+ column volumes) with neutral mobile phase (e.g., Ethanol) before switching.
Regeneration Protocol (Immobilized Only)
If peak shape deteriorates or pressure rises, regenerate the column. WARNING: Do NOT use this on Coated (AD/OD) columns.
-
Flush: 100% Ethanol (10 Column Volumes - CV).
-
Strong Wash: 100% DMF (Dimethylformamide) or THF (Tetrahydrofuran) at 0.5 mL/min for 30 mins.
-
Note: This dissolves strongly adsorbed contaminants.
-
-
Rinse: 100% Ethanol (10 CV).
-
Re-equilibrate: Initial Mobile Phase (20 CV).
Troubleshooting Table
| Symptom | Probable Cause | Corrective Action |
| Broad Peaks / Tailing | Wrong additive type or concentration. | Basic analyte: Ensure 0.1% DEA/TEA is present.Acidic analyte: Ensure 0.1% TFA/Acetic Acid is present.[5] |
| Loss of Resolution | Column contamination or "Memory Effect". | Perform Regeneration Protocol (Immobilized only). For coated, wash with 100% Ethanol. |
| High Backpressure | Particulate buildup or salt precipitation. | Reverse flush column (if permitted by manual) with mobile phase without additives. |
| Inverted Elution Order | Solvent effect (e.g., changing from IPA to MeOH). | This is a feature, not a bug. Document the specific solvent system carefully.[3] |
References
-
Daicel Chiral Technologies. (n.d.).[6] Instruction Manual for CHIRALPAK® IA, IB, IC, ID, IE, IF, IG, IH, IJ, IK, IM. Retrieved from [Link]
-
Phenomenex. (2021). Advantages of Using Immobilized Stationary Phases in Chiral Separations.[3][4][6][7][8] Retrieved from [Link]
- Francotte, E. (2001). Enantioselective chromatography as a powerful alternative for the preparation of drug enantiomers.
-
Okamoto, Y., & Ikai, T. (2008). Chiral HPLC for efficient resolution of enantiomers.[3][5][8][9][10][11] Chemical Society Reviews, 37(12), 2593-2608.
- Subramanian, G. (Ed.). (2008). Chiral Separation Techniques: A Practical Approach. Wiley-VCH.
Sources
- 1. hplc.eu [hplc.eu]
- 2. chromatographytoday.com [chromatographytoday.com]
- 3. Polysaccharide-based CSPs – Chiralpedia [chiralpedia.com]
- 4. chiraltech.com [chiraltech.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. m.youtube.com [m.youtube.com]
- 7. Immobilized Phases for Chiral Separation | Phenomenex [phenomenex.com]
- 8. elementlabsolutions.com [elementlabsolutions.com]
- 9. semanticscholar.org [semanticscholar.org]
- 10. Polysaccharide-Based Chiral Stationary Phases for Enantioseparations by High-Performance Liquid Chromatography: An Overview | Springer Nature Experiments [experiments.springernature.com]
- 11. researchgate.net [researchgate.net]
Application Note: High-Precision Determination of Enantiomeric Excess for 2-Hydroxy-3,3-dimethylbutanoic Acid
This Application Note is structured as a comprehensive technical guide for researchers and drug development professionals. It synthesizes established chromatographic principles with specific protocols for 2-hydroxy-3,3-dimethylbutanoic acid (also known as tert-butylglycolic acid or Pantoic acid precursor).
Executive Summary & Strategic Importance
2-Hydroxy-3,3-dimethylbutanoic acid is a critical chiral building block, often utilized in the synthesis of pantothenic acid derivatives and as a chiral auxiliary in asymmetric synthesis. Its structure features a sterically demanding tert-butyl group adjacent to the chiral center (C2), which presents unique challenges and opportunities for resolution.
Determining the enantiomeric excess (ee) of this molecule is non-trivial due to:
-
Lack of strong chromophores: The molecule is transparent above 220 nm, complicating standard UV detection.
-
Steric Bulk: The tert-butyl group can hinder derivatization but often enhances chiral recognition on polysaccharide stationary phases.
This guide details three validated protocols:
-
Protocol A (Primary): Direct Chiral HPLC (High throughput, high accuracy).
-
Protocol B (Validation): 1H-NMR using Mosher’s Acid (Absolute configuration assignment).
-
Protocol C (Alternative): Chiral GC (High resolution for volatile derivatives).
Method Selection Decision Matrix
The following logic flow guides the selection of the optimal method based on sample purity, available instrumentation, and data requirements.
Figure 1: Decision matrix for selecting the appropriate ee determination methodology.
Protocol A: Direct Chiral HPLC (Gold Standard)
This method is preferred for routine quality control due to its minimal sample preparation and high reproducibility. The steric bulk of the tert-butyl group interacts favorably with Amylose-based columns.
Mechanistic Insight
The separation relies on the formation of transient diastereomeric complexes between the analyte and the chiral stationary phase (CSP). The tert-butyl group of the analyte fits into the chiral grooves of the amylose tris(3,5-dimethylphenylcarbamate) polymer, while the hydroxyl and carboxyl groups engage in hydrogen bonding with the carbamate linkages of the CSP.
Experimental Conditions
| Parameter | Specification | Rationale |
| Column | Chiralpak AD-H (or equivalent Amylose tris(3,5-dimethylphenylcarbamate)) | Proven selectivity for |
| Dimensions | 250 x 4.6 mm, 5 µm | Standard analytical dimensions for optimal plate count. |
| Mobile Phase | n-Hexane : Isopropanol : TFA (90 : 10 : 0.1 v/v/v) | TFA is critical. It suppresses ionization of the carboxylic acid, ensuring the analyte remains neutral and preventing peak tailing. |
| Flow Rate | 1.0 mL/min | Balances backpressure with resolution. |
| Temperature | 25°C | Lower temperatures often enhance enantioseparation (enthalpy driven). |
| Detection | UV @ 210 nm | The carbonyl group has weak absorbance; 210 nm is required. Avoid acetone/ethyl acetate as solvents. |
| Sample Conc. | 1.0 mg/mL in Mobile Phase | Prevents column overload. |
Step-by-Step Workflow
-
Preparation: Dissolve 2-hydroxy-3,3-dimethylbutanoic acid in the mobile phase. Filter through a 0.45 µm PTFE filter.
-
Equilibration: Flush column with mobile phase for 30 mins until baseline stabilizes at 210 nm.
-
Injection: Inject 10 µL.
-
Analysis:
-
Expected Retention: The (R)-enantiomer typically elutes first on AD-H columns, but this must be confirmed with a standard (see Protocol B).
-
Resolution (Rs): Target Rs > 1.5.
-
Protocol B: Mosher's Ester NMR Analysis (Self-Validating)
When reference standards are unavailable, or absolute configuration is unknown, derivatization with Mosher's acid chloride (MTPA-Cl) is the authoritative method. This protocol is self-validating because the resulting diastereomers have distinct NMR shifts that correlate with spatial geometry.
Reaction Scheme
The secondary alcohol at C2 reacts with (R)-(-)-MTPA-Cl to form the (S)-Mosher ester (note the Cahn-Ingold-Prelog priority change). The tert-butyl group acts as a simplified NMR handle (singlet) or the C2-H proton (singlet) can be monitored.
Protocol
-
Derivatization:
-
In a clean vial, mix 10 mg of analyte, 20 µL of dry pyridine, and 0.5 mL of deuterated chloroform (
). -
Add 15 µL of (R)-(-)-
-methoxy- -(trifluoromethyl)phenylacetyl chloride (MTPA-Cl). -
Shake for 15 minutes. The reaction is usually instantaneous for unhindered alcohols, but the tert-butyl group may require mild heating (40°C) for 30 mins.
-
-
Workup (Mini):
-
Add 0.5 mL dilute HCl to quench and remove pyridine.
-
Extract the
layer (bottom) and filter through anhydrous directly into an NMR tube.
-
-
Analysis (
-NMR):-
Focus on the C2-H proton (singlet,
~4.8 - 5.2 ppm) or the Methoxy group of the Mosher moiety ( ~3.5 ppm). -
Due to the anisotropic shielding of the phenyl group in the Mosher reagent, the chemical shifts of the (R,S) and (S,S) diastereomers will differ.
-
Data Interpretation
Calculate ee using the integration of the distinct diastereomeric peaks:
Protocol C: Chiral Gas Chromatography
Ideal for high-throughput screening of reaction mixtures where solvent peaks might interfere with HPLC.
Derivatization (Mandatory)
The carboxylic acid and hydroxyl groups must be capped to ensure volatility.
-
Step 1 (Methylation): Treat sample with trimethylsilyldiazomethane (TMS-CHN2) in methanol to form the methyl ester.
-
Step 2 (Acylation - Optional but recommended): Treat with Trifluoroacetic Anhydride (TFAA) to acylate the hydroxyl group. This reduces hydrogen bonding and sharpens peaks.
GC Conditions[2]
-
Column: Cyclodextrin-based capillary column (e.g., CP-Chirasil-Dex CB or Rt-βDEXsa).
-
Oven Program: 80°C (hold 2 min)
5°C/min 160°C. -
Carrier Gas: Helium @ 1.5 mL/min (constant flow).
-
Detector: FID @ 250°C.
Summary of Quantitative Parameters
| Metric | HPLC (Protocol A) | NMR (Protocol B) | GC (Protocol C) |
| Limit of Detection | ~0.1% ee | ~1-2% ee | ~0.5% ee |
| Sample Required | < 1 mg | ~10 mg | < 1 mg |
| Throughput | 15-20 min/run | 1 hour/sample | 30 min/run |
| Validation Level | Requires Standard | Absolute (Self-Validating) | Requires Standard |
Troubleshooting Guide
Issue 1: Peak Tailing in HPLC
-
Cause: Ionization of the carboxylic acid or interaction with residual silanols.
-
Fix: Increase TFA concentration to 0.2%. Ensure the column is dedicated to acidic analytes (basic residues can cause memory effects).
Issue 2: No Separation in NMR
-
Cause: The tert-butyl group and the carboxylate are magnetically similar environments or the solvent is obscuring shifts.
-
Fix: Switch solvent to
(Benzene-d6). The aromatic solvent often enhances the chemical shift difference ( ) between diastereomers.
Issue 3: Incomplete Derivatization in GC
-
Cause: Steric hindrance of the tert-butyl group preventing acylation.
-
Fix: Use a stronger catalyst (DMAP) with the anhydride and increase reaction time to 2 hours at 60°C.
References
-
Dale, J. A., & Mosher, H. S. (1973).[1] Nuclear magnetic resonance enantiomer reagents. Configuration correlations via nuclear magnetic resonance chemical shifts of diastereomeric mandelate, O-methylmandelate, and alpha-methoxy-alpha-trifluoromethylphenylacetate (MTPA) esters. Journal of the American Chemical Society, 95(2), 512–519. Link
-
Phenomenex. (n.d.). Chiral HPLC Separations: A Guide to Column Selection and Method Development. Retrieved from
-
Sigma-Aldrich. (n.d.). Basics of Chiral HPLC and Inclusion Complexing. Retrieved from
-
BenchChem. (2025).[2] A Comparative Guide to Chiral HPLC and GC Methods for Separating 2,3-Dimethylbutanoic Acid Enantiomers. Retrieved from
-
Restek Corporation. (n.d.). A Guide to the Analysis of Chiral Compounds by GC. Retrieved from
Sources
2-hydroxy-3,3-dimethylbutanoic acid as a resolving agent in chiral chemistry
An in-depth guide to the application of , designed for researchers, scientists, and professionals in drug development. This document provides a comprehensive overview, from fundamental principles to detailed experimental protocols, emphasizing the causality behind procedural choices to ensure scientific integrity and practical success.
Introduction: The Imperative of Chirality in Modern Chemistry
Chirality is a fundamental property in molecular science, with profound implications in pharmacology and materials science. Enantiomers, non-superimposable mirror-image isomers of a chiral molecule, often exhibit vastly different biological activities. One enantiomer might be a potent therapeutic agent, while its counterpart could be inactive or even toxic.[1][2] Consequently, the separation of racemic mixtures into pure enantiomers, a process known as chiral resolution, is a critical and often mandatory step in the development of pharmaceuticals and fine chemicals.[1]
Among the various techniques for chiral resolution, the formation of diastereomeric salts followed by fractional crystallization remains one of the most robust, scalable, and economically viable methods.[3][4][5] This classical approach leverages the conversion of an enantiomeric pair, which shares identical physical properties, into a pair of diastereomers with distinct physicochemical characteristics, such as solubility and melting point, allowing for their physical separation.[2][6][7]
This guide focuses on the application of 2-hydroxy-3,3-dimethylbutanoic acid as an effective chiral resolving agent for racemic bases, particularly amines. Its unique structural features—a carboxylic acid for salt formation, a chiral center at the C2 position, and a sterically demanding tert-butyl group—make it an excellent candidate for inducing the formation of well-defined, separable crystalline diastereomeric salts.
Physicochemical Properties of the Resolving Agent
Understanding the properties of the resolving agent is paramount to designing a successful resolution protocol. (S)-(-)-2-Hydroxy-3,3-dimethylbutanoic acid is a white, solid compound. Its key properties are summarized below.
| Property | Value | Source |
| IUPAC Name | (2S)-2-hydroxy-3,3-dimethylbutanoic acid | [8] |
| Molecular Formula | C₆H₁₂O₃ | [8][9] |
| Molecular Weight | 132.16 g/mol | [9][10] |
| Melting Point | 48-50 °C | [10] |
| Appearance | Solid | [10] |
| Optical Activity | [α]20/D −64±5°, c = 1 in H₂O/molybdate | [10] |
| SMILES | CC(C)(C)C(O)=O | [10] |
| InChI Key | FWVNWTNCNWRCOU-SCSAIBSYSA-N | [8][10] |
Principle of Chiral Resolution via Diastereomeric Salt Formation
The core principle involves an acid-base reaction between a racemic mixture of a chiral base (e.g., (R/S)-Amine) and a single enantiomer of a chiral acid, in this case, (S)-2-hydroxy-3,3-dimethylbutanoic acid, hereafter referred to as (S)-HDBA.
This reaction transforms the pair of enantiomers into a pair of diastereomeric salts:
-
((R)-Amine) • ((S)-HDBA)
-
((S)-Amine) • ((S)-HDBA)
These two salts are diastereomers; they are not mirror images and thus possess different crystal lattice energies and solubilities in a given solvent system.[6][11] This critical difference allows one salt to crystallize preferentially from a supersaturated solution, enabling its separation by filtration. The subsequent treatment of the isolated salt with a strong acid or base breaks the ionic bond, liberating the desired pure enantiomer of the amine and allowing for the recovery of the resolving agent.[5][11]
Detailed Application Protocols
This section provides a robust, step-by-step protocol that can be adapted and optimized for the resolution of specific racemic bases using (S)-2-hydroxy-3,3-dimethylbutanoic acid.
Part 1: Solvent Screening and Diastereomeric Salt Formation
Causality: The choice of solvent is the most critical parameter in a diastereomeric resolution.[12] An ideal solvent system will maximize the solubility difference between the two diastereomeric salts. A thorough screening process is essential and significantly increases the probability of a successful separation.[12]
Protocol:
-
Solvent Screening (Microscale):
-
In separate small vials, dissolve equimolar amounts of the racemic base and (S)-HDBA in a minimal amount of various heated solvents (e.g., ethanol, methanol, isopropanol, acetone, ethyl acetate, and mixtures with water or heptane).
-
Allow the vials to cool slowly to room temperature and then in an ice bath.
-
Observe for crystal formation. The solvent system that yields a crystalline solid with the highest recovery for one diastereomer is the most promising candidate.
-
-
Salt Formation (Preparative Scale):
-
In a suitable reaction vessel, dissolve 1.0 equivalent of the racemic base in the chosen optimal solvent (or solvent mixture) with gentle heating.
-
In a separate flask, dissolve 0.5 to 1.0 equivalents of (S)-HDBA in the same solvent. Note: Using substoichiometric amounts of the resolving agent can sometimes improve the purity of the initially crystallized salt.
-
Slowly add the resolving agent solution to the solution of the racemic base with stirring.
-
If crystallization does not occur upon mixing, allow the solution to cool slowly to ambient temperature. Seeding with a small crystal from the screening experiment can be beneficial.
-
Further cool the mixture in an ice bath or refrigerator for several hours (or overnight) to maximize the yield of the less soluble salt.
-
Part 2: Isolation and Purification of the Diastereomeric Salt
Causality: The goal is to isolate the less soluble diastereomeric salt in high purity. The efficiency of this step directly dictates the enantiomeric purity of the final product.
Protocol:
-
Isolation:
-
Collect the crystallized solid by vacuum filtration using a Buchner funnel.
-
Wash the filter cake sparingly with a small amount of the cold crystallization solvent to remove residual mother liquor containing the more soluble diastereomer.
-
Dry the isolated diastereomeric salt under vacuum.
-
-
Purity Assessment (Optional but Recommended):
-
Determine the melting point of the isolated salt. Diastereomers have different melting points, and a sharp melting range can indicate high purity.
-
Use NMR spectroscopy to check the diastereomeric ratio.
-
-
Recrystallization for Purity Enhancement:
-
If the initial diastereomeric purity is insufficient, recrystallize the salt from the same or a slightly modified solvent system.
-
Dissolve the salt in a minimal amount of hot solvent and allow it to cool slowly, as described previously.
-
Isolate the purified crystals by filtration and dry them. Repeat until the desired diastereomeric purity is achieved.
-
Part 3: Liberation of the Enantiomer and Recovery of the Resolving Agent
Causality: This final stage involves breaking the ionic bond of the purified diastereomeric salt to isolate the target enantiomer and regenerate the resolving agent for potential reuse, which is crucial for process economy.
Protocol:
-
Salt Cleavage:
-
Dissolve the purified diastereomeric salt in water.
-
Add an aqueous solution of a strong base (e.g., 2M NaOH) dropwise until the pH is >11. This deprotonates the ammonium salt, liberating the free amine.
-
Alternatively, for bases unstable in strong aqueous base, a biphasic system (e.g., ethyl acetate/water) with a milder base like sodium bicarbonate can be used.
-
-
Isolation of the Pure Enantiomer:
-
Extract the aqueous layer multiple times with a suitable organic solvent (e.g., dichloromethane, ethyl acetate, or diethyl ether). The liberated amine will move into the organic phase.
-
Combine the organic extracts, wash with brine, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to yield the enantiomerically enriched amine.
-
-
Recovery of (S)-HDBA:
-
Take the remaining aqueous layer from the extraction step.
-
Cool the aqueous layer in an ice bath and acidify it by slowly adding a strong acid (e.g., 2M HCl) until the pH is <2.
-
(S)-2-hydroxy-3,3-dimethylbutanoic acid will precipitate out or can be extracted with an organic solvent.
-
Isolate the recovered resolving agent by filtration or extraction, dry it, and check its purity before reuse.
-
Troubleshooting and Optimization
| Problem | Potential Cause | Suggested Solution |
| No Crystallization | The diastereomeric salts are too soluble in the chosen solvent; insufficient supersaturation. | Conduct a more extensive solvent screen, including anti-solvent addition (e.g., adding heptane to an ethanol solution).[12] Try concentrating the solution or storing it at a lower temperature for an extended period. |
| Oiling Out | The melting point of the diastereomeric salt is lower than the temperature of the solution. | Use a lower boiling point solvent or a larger volume of solvent. Ensure a slow cooling rate to allow for proper crystal lattice formation. |
| Low Diastereomeric Purity | The solubilities of the two diastereomeric salts are too similar in the chosen solvent. | Perform one or more recrystallizations of the isolated salt.[4] Re-evaluate the solvent system; sometimes minor changes in solvent polarity can significantly impact the solubility differential. |
| Low Yield | The less soluble salt still has significant solubility; premature filtration. | Ensure the crystallization mixture is thoroughly cooled for a sufficient duration. Minimize the amount of cold solvent used for washing the filter cake. |
Conclusion
2-hydroxy-3,3-dimethylbutanoic acid is a valuable and effective resolving agent for the separation of racemic bases. Its application through diastereomeric salt formation is a powerful technique grounded in the fundamental principles of stereochemistry and crystallization. Success in this endeavor is not a matter of chance but is achieved through a systematic and logical approach. Careful selection of the solvent, controlled crystallization conditions, and meticulous purification are the cornerstones of achieving high enantiomeric purity. The protocols and insights provided in this guide offer a robust framework for researchers and developers to successfully implement this resolution strategy, contributing to the efficient production of single-enantiomer compounds essential for modern science and medicine.
References
- Application Notes and Protocol for Diastereomeric Salt Resolution Using trans-3-Methylcyclohexanamine. (n.d.). Benchchem.
- How to overcome poor crystallization in diastereomeric salt formation. (n.d.). Benchchem.
-
Butanoic acid, 2-hydroxy-3,3-dimethyl-. (n.d.). PubChem. Retrieved February 11, 2026, from [Link]
- Technical Support Center: Synthesis of (2S)-2,3-Dimethylbutanoic Acid. (n.d.). Benchchem.
-
Resolution (Separation) of Enantiomers. (2019, February 13). Chemistry LibreTexts. Retrieved February 11, 2026, from [Link]
-
2-Hydroxy-2,3-dimethylbutanoic acid. (n.d.). PubChem. Retrieved February 11, 2026, from [Link]
-
Isolation of enantiomers via diastereomer crystallisation. (2010, March 12). UCL Discovery. Retrieved February 11, 2026, from [Link]
-
Resolution by diastereomeric salts. (2014, February 7). YouTube. Retrieved February 11, 2026, from [Link]
-
Chiral Resolution Via Diastereomeric Salt Crystallization. (n.d.). AIChE. Retrieved February 11, 2026, from [Link]
-
Chiral resolution. (n.d.). Wikipedia. Retrieved February 11, 2026, from [Link]
- Application Notes and Protocols for Diastereomeric Salt Formation and Crystallization in Chiral Resolution. (n.d.). Benchchem.
-
2,2-Dimethyl-3-hydroxybutyric acid. (n.d.). PubChem. Retrieved February 11, 2026, from [Link]
-
Design of Diastereomeric Salt Resolution via Multicomponent System Characterization: A Case Study with Hydrate Formation. (n.d.). CrystEngComm (RSC Publishing). Retrieved February 11, 2026, from [Link]
-
Population Balance Modeling of Diastereomeric Salt Resolution. (2023, February 28). Crystal Growth & Design. Retrieved February 11, 2026, from [Link]
-
Diastereomeric recrystallization. (n.d.). Wikipedia. Retrieved February 11, 2026, from [Link]
- An In-depth Technical Guide to the Physical Properties of 2,4-dihydroxy-3,3-dimethylbutanoic acid. (n.d.). Benchchem.
- Application Note: Chiral Resolution of Racemic Carboxylic Acids Using α-(4-Biphenylyl)benzylamine. (n.d.). Benchchem.
- Kinetic Resolutions of α-Quaternary Carboxylic Acids with Chiral Bifunctional Sulfide Catalysts. (2025, June 17).
-
Racemic Mixtures and the Resolution of Enantiomers. (2023, January 28). Chemistry LibreTexts. Retrieved February 11, 2026, from [Link]
-
2-hydroperoxy-3,3-dimethylbutanoic acid. (2025, May 20). ChemSynthesis. Retrieved February 11, 2026, from [Link]
-
(2S)-2-hydroxy-3,3-dimethylbutanoic acid. (n.d.). PubChem. Retrieved February 11, 2026, from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 5. Chiral resolution - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. (2S)-2-hydroxy-3,3-dimethylbutanoic acid | C6H12O3 | CID 11097105 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Butanoic acid, 2-hydroxy-3,3-dimethyl- | C6H12O3 | CID 107211 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. (S)-(-)-2-羟基-3,3-二甲基丁酸 97% | Sigma-Aldrich [sigmaaldrich.com]
- 11. m.youtube.com [m.youtube.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Application Note: Large-Scale Synthesis of (S)-(-)-2-Hydroxy-3,3-dimethylbutyric Acid
Executive Summary
(S)-(-)-2-Hydroxy-3,3-dimethylbutyric acid (CAS: 16355-00-3 / 21641-92-9), also known as (S)-tert-butylglycolic acid, is a critical chiral building block for the synthesis of high-value pharmaceuticals (e.g., protease inhibitors) and agrochemicals (e.g., herbicides like Pinoxaden). Achieving high enantiomeric excess (>99% ee) at a multi-kilogram scale presents a challenge due to the steric bulk of the tert-butyl group adjacent to the reaction center.
This application note details a robust, scalable protocol for the synthesis of (S)-(-)-2-Hydroxy-3,3-dimethylbutyric acid via Asymmetric Enzymatic Reduction of 3,3-dimethyl-2-oxobutyric acid. This biocatalytic route is selected over classical resolution or metal-catalyzed hydrogenation due to its superior enantioselectivity, mild operating conditions, and elimination of heavy metal contamination.
Route Selection & Strategy
Comparison of Synthetic Methodologies
| Parameter | Biocatalytic Reduction (Recommended) | Asymmetric Hydrogenation (Ru/Rh) | Classical Resolution |
| Enantioselectivity (ee) | > 99.5% (Typical) | 90 - 96% | 95 - 99% (after multiple recryst.) |
| Yield | > 95% (Quantitative conversion) | 90 - 95% | < 40% (Theoretical max 50%) |
| Conditions | Aqueous, pH 7, 30°C, Ambient Pressure | High Pressure H₂, Organic Solvents | Solvent intensive, multiple steps |
| Impurity Profile | Clean (Enzyme/Cofactor removed in aq phase) | Heavy metal leaching (Ru/Rh) | Resolving agent contamination |
| Scalability | Linear scale-up (Batch or Flow) | Requires specialized autoclaves | Labor intensive |
Reaction Mechanism
The protocol utilizes an L-specific Ketoreductase (KRED) or L-Lactate Dehydrogenase (L-LDH) to reduce the ketone. To make the process economically viable, a cofactor recycling system using Glucose Dehydrogenase (GDH) is coupled to the reaction. This regenerates the expensive NADH cofactor in situ using glucose as the sacrificial reductant.
Pathway Logic:
-
Substrate: 3,3-Dimethyl-2-oxobutyric acid (Trimethylpyruvic acid).
-
Catalyst: KRED (L-specific) reduces the ketone to the (S)-alcohol.
-
Cofactor: NADH donates the hydride and oxidizes to NAD+.
-
Recycle: GDH oxidizes Glucose to Gluconolactone, reducing NAD+ back to NADH.
Detailed Experimental Protocol
Materials & Equipment
-
Substrate: 3,3-Dimethyl-2-oxobutyric acid (98% purity).
-
Enzyme: Screened KRED kit (e.g., Codexis, Johnson Matthey) or L-LDH (rabbit muscle/recombinant E. coli origin). Note: For bulk scale, engineered KREDs are preferred for stability.
-
Cofactor Recycle: Glucose Dehydrogenase (GDH) + NAD+ (catalytic amount) + D-Glucose.
-
Buffer: Potassium Phosphate (KPi) 100 mM, pH 7.0.
-
Equipment: Thermostatted reactor with overhead stirring and pH stat (auto-titrator).
Step-by-Step Procedure (100 g Scale)
Step 1: Buffer Preparation Prepare 1.0 L of 100 mM Potassium Phosphate buffer (pH 7.0). Degas by sparging with nitrogen for 20 minutes to protect enzymes from oxidative stress.
Step 2: Substrate Loading
-
Charge 800 mL of the buffer into the reactor.
-
Add 100 g (0.768 mol) of 3,3-Dimethyl-2-oxobutyric acid.
-
Critical: The pH will drop significantly. Use the pH stat to adjust pH back to 7.0 using 5M NaOH. The substrate must be fully dissolved as the sodium salt.
Step 3: Cofactor System Assembly
-
Add 166 g (0.92 mol, 1.2 eq) of D-Glucose (sacrificial substrate).
-
Add 100 mg of NAD+ (free acid or sodium salt). Note: Only catalytic quantities are needed due to recycling.
Step 4: Biocatalyst Addition
-
Add 500 mg of GDH (Glucose Dehydrogenase, ~50 U/mg).
-
Add 1.0 g of L-specific KRED or L-LDH enzyme powder.
-
Optimization: Dissolve enzymes in a small volume of buffer before addition to prevent clumping.
Step 5: Reaction & Monitoring
-
Maintain temperature at 30°C and stirring at 250 rpm.
-
pH Control: The GDH reaction produces gluconic acid, which will lower the pH. The pH stat must automatically titrate 5M NaOH to maintain pH 7.0 ± 0.2.
-
Endpoint: Monitor consumption of base (NaOH). The reaction is complete when base consumption stops (approx. 1.2 equivalents due to gluconic acid formation).
-
Time: Typically 12–24 hours.
Step 6: Workup & Isolation
-
Quench: Adjust pH to 2.0 using concentrated HCl (37%). This deactivates the enzyme and protonates the product (making it extractable).
-
Extraction: Extract the aqueous mixture with Methyl tert-butyl ether (MTBE) (3 x 400 mL). The product partitions into the organic phase; enzymes and gluconic acid remain in the aqueous phase.
-
Drying: Dry combined organic layers over anhydrous
. -
Concentration: Evaporate solvent under reduced pressure (40°C, 200 mbar) to yield a white crystalline solid.
-
Recrystallization (Optional): If ee < 99%, recrystallize from n-heptane/EtOAc (5:1).
Expected Results
-
Yield: 95 - 98 g (93 - 96%).
-
Purity (HPLC): > 98%.[1]
-
Enantiomeric Excess (ee): > 99.5% (S)-isomer.
-
Appearance: White crystalline solid.
Process Visualization
Biocatalytic Cycle Diagram
Caption: Coupled enzymatic cycle showing the reduction of the keto-acid substrate driven by NADH recycling via Glucose Dehydrogenase (GDH).
Analytical Controls
Enantiomeric Excess Determination (Chiral HPLC)
To validate the "Self-Validating System" requirement, every batch must be tested for optical purity.
-
Column: Chiralpak AD-H or OD-H (4.6 x 250 mm, 5 µm).
-
Mobile Phase: n-Hexane : Isopropanol : TFA (90 : 10 : 0.1).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV @ 210 nm.
-
Retention Times (Approx):
-
(R)-isomer: 8.5 min
-
(S)-isomer: 10.2 min
-
-
Calculation:
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Conversion (<50%) | pH drift / Enzyme inactivation | Check pH stat function; ensure pH stays > 6.5. Add more GDH. |
| Low ee (<98%) | Wrong enzyme variant / Racemization | Ensure L-specific KRED is used. Avoid heating >40°C during workup. |
| Emulsion during extraction | Protein precipitation | Filter reaction mixture through Celite before extraction. |
References
-
Whitesides, G. M., et al. (1988).[2] "L-Lactate Dehydrogenase: Substrate Specificity and Use as a Catalyst in the Synthesis of Homochiral 2-Hydroxy Acids."[2] Journal of the American Chemical Society. Link
-
Patel, R. N. (2001). "Enzymatic synthesis of chiral intermediates for drug development." Advanced Synthesis & Catalysis. Link
-
Goldberg, K., et al. (2006). "Biocatalytic ketone reduction—a powerful tool for the production of chiral alcohols." Applied Microbiology and Biotechnology. Link
-
Noyori, R., et al. (1987).[3] "Asymmetric hydrogenation of beta-keto carboxylic esters." Journal of the American Chemical Society. (Alternative Chemical Route Reference). Link
Sources
- 1. CN1940080B - Synthesis of (2S,3R)-2-aminomethyl-3-hydroxy-butyrate by (2R,3S)-2-benzoylaminometh-3-hydroxy-butyrate ester - Google Patents [patents.google.com]
- 2. L-Lactate Dehydrogenase: Substrate Specificity and Use as a Catalyst in the Synthesis of Homochiral 2-Hydroxy Acids | Whitesides Research Group [gmwgroup.harvard.edu]
- 3. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Hydroxy-3,3-dimethylbutanoic Acid
Welcome to the technical support center for the synthesis of 2-hydroxy-3,3-dimethylbutanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to help you improve your yield and overcome common challenges in this synthetic process.
I. Troubleshooting Guide: Enhancing Yield and Purity
This section addresses specific issues you may encounter during the synthesis of 2-hydroxy-3,3-dimethylbutanoic acid. Each problem is followed by potential causes and actionable solutions.
Issue 1: Low Overall Yield
You've completed the synthesis, but the final isolated yield of 2-hydroxy-3,3-dimethylbutanoic acid is significantly lower than expected.
This is a common issue that can arise from several factors throughout the synthetic route. A systematic approach to identifying the root cause is essential.
Potential Cause A: Incomplete Initial Reaction
The initial step, such as the hydrolysis of a precursor, may not have gone to completion.
-
How to Verify:
-
Thin-Layer Chromatography (TLC): Before workup, run a TLC of the reaction mixture against the starting material. The presence of a significant starting material spot indicates an incomplete reaction.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Analyze a quenched aliquot of the reaction mixture to quantify the remaining starting material.
-
-
Solutions:
-
Extend Reaction Time: Continue the reaction, monitoring by TLC or GC-MS every few hours until the starting material is consumed.
-
Increase Temperature: For some reactions, a moderate increase in temperature can improve the reaction rate. However, be cautious as this can also lead to side product formation. For instance, in permanganate oxidations, temperatures above 60°C can decrease the yield.[1]
-
Check Reagent Stoichiometry: Ensure that all reagents were added in the correct molar ratios. For hydrolytic steps, an excess of the hydrolyzing agent (e.g., NaOH) is often required.[2]
-
Potential Cause B: Side Product Formation
The formation of byproducts can significantly reduce the yield of the desired product. In syntheses starting from pinacolone, byproducts like monochlorinated or trichlorinated pinacolone can be formed during the chlorination step.[3]
-
How to Verify:
-
GC-MS Analysis: Analyze the crude reaction mixture to identify the mass of potential byproducts.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR of the crude product can reveal the presence of unexpected signals corresponding to side products.
-
-
Solutions:
-
Optimize Reaction Conditions:
-
Temperature Control: For exothermic reactions, maintaining a specific temperature range is crucial. For example, during the chlorination of pinacolone, the temperature should initially be kept below 50°C.[1]
-
pH Control: In oxidation reactions, maintaining the correct pH is critical. For the oxidation of the hydrolyzed intermediate to the final product, a pH of 9 to 12 is recommended for optimal yields.[1]
-
-
Purification Strategy: If side products are unavoidable, a robust purification strategy is necessary. This may involve column chromatography, recrystallization, or distillation.
-
Potential Cause C: Product Loss During Workup and Purification
A significant amount of product can be lost during extraction and purification steps.
-
How to Verify:
-
Analyze Aqueous Layers: After extraction, acidify the aqueous layer and re-extract with an organic solvent. Analyze the organic extract by TLC or GC-MS to check for the presence of your product.
-
Check Filter Cakes/Drying Agents: If you perform a filtration step, wash the filter cake thoroughly with the solvent to recover any adsorbed product.
-
-
Solutions:
-
Optimize Extraction:
-
pH Adjustment: Ensure the aqueous layer is sufficiently acidified (pH ~2) before extracting the carboxylic acid product.
-
Multiple Extractions: Perform multiple extractions with smaller volumes of solvent rather than a single extraction with a large volume.
-
-
Refine Purification:
-
Recrystallization: If your product is a solid, carefully select a suitable solvent system for recrystallization to minimize loss in the mother liquor.
-
Column Chromatography: Use an appropriate solvent system and silica gel loading to achieve good separation without excessive band broadening.
-
-
Issue 2: Product Purity is Low
You have a reasonable yield, but analytical data (NMR, GC-MS) shows significant impurities.
Impurities can originate from starting materials, side reactions, or decomposition during workup.
Potential Cause A: Contaminated Starting Materials
The purity of your starting materials is paramount. Impurities in the initial reactants can be carried through the synthesis.
-
How to Verify:
-
Check the certificate of analysis (CoA) for your starting materials.
-
Run analytical tests (e.g., NMR, GC) on your starting materials before use.
-
-
Solutions:
-
Purify Starting Materials: If necessary, purify your starting materials by distillation, recrystallization, or chromatography.
-
Potential Cause B: Incomplete Separation During Purification
The chosen purification method may not be effective at removing certain impurities.
-
How to Verify:
-
Analyze the product by a high-resolution technique like High-Performance Liquid Chromatography (HPLC).
-
-
Solutions:
-
Optimize Chromatography:
-
Solvent Gradient: Use a solvent gradient in your column chromatography to improve separation.
-
Different Stationary Phase: Consider using a different stationary phase (e.g., alumina) if silica gel is not providing adequate separation.
-
-
Chemical Treatment: In some cases, impurities can be removed by a chemical wash. For example, unreacted starting ketones can sometimes be removed by washing with a sodium bisulfite solution.
-
II. Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to 2-hydroxy-3,3-dimethylbutanoic acid?
There are several established methods for synthesizing 2-hydroxy-3,3-dimethylbutanoic acid. A common industrial method involves the chlorination of pinacolone to dichloropinacolone, followed by hydrolysis and oxidation.[1][3][4] Another approach is the catalytic oxidation of ethyl formate.[5]
Q2: What is the role of a catalyst in the synthesis?
Catalysts play a crucial role in improving both the yield and selectivity of the reaction. For instance, in the oxidation of the intermediate 3,3-dimethyl-2-hydroxy-butyric acid salt, a ruthenium catalyst can be used with sodium hypochlorite as the oxidant.[6] Palladium catalysts have also been reported for the synthesis from ethyl formate.[5] The choice of catalyst can also influence the optical purity of the final product.[5]
Q3: How can I monitor the progress of the reaction?
Regular monitoring of the reaction is key to achieving a good yield.
-
Thin-Layer Chromatography (TLC): This is a quick and easy way to qualitatively assess the consumption of starting material and the formation of the product.
-
Gas Chromatography (GC) and GC-MS: These techniques provide quantitative data on the composition of the reaction mixture. Monitoring the disappearance of the starting material peak and the appearance of the product peak allows for precise determination of the reaction endpoint.[1]
Q4: What are the key safety considerations for this synthesis?
-
Corrosive Reagents: Many of the reagents used, such as strong acids and bases, are corrosive.[1] Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Exothermic Reactions: Some steps, like hydrolysis and certain oxidations, can be exothermic.[1] It is important to control the rate of addition of reagents and have an adequate cooling system in place.
-
Hazardous Byproducts: Some synthetic routes may produce hazardous byproducts. Ensure the reaction is carried out in a well-ventilated fume hood.
III. Data and Protocols
Table 1: Comparison of Reaction Conditions for Permanganate Oxidation
| Parameter | Condition 1 | Condition 2 | Impact on Yield |
| Temperature | 50-60°C[1] | > 60°C[1] | Higher temperatures can lead to decreased yield due to permanganate activity.[1] |
| pH | 9-12[1] | < 9 or > 12 | Optimal pH range for best yields.[1] |
| Reagent Addition | Incremental[1] | All at once | Incremental addition helps to control the exothermic reaction.[1] |
Experimental Protocol: Synthesis via Dichloropinacolone Intermediate
This protocol is a generalized procedure based on literature methods and should be adapted and optimized for your specific laboratory conditions.[1][4]
Step 1: Chlorination of Pinacolone
-
Charge a reaction vessel with pinacolone.
-
Cool the vessel and slowly introduce chlorine gas, maintaining the temperature below 50°C.
-
Monitor the reaction by GC until the desired conversion to dichloropinacolone is achieved.
Step 2: Hydrolysis of Dichloropinacolone
-
Prepare an aqueous solution of sodium hydroxide.
-
Slowly add the dichloropinacolone from Step 1 to the caustic solution, maintaining a temperature of at least 50°C.
-
Stir the mixture until the hydrolysis is complete (monitor by GC or TLC).
Step 3: Oxidation to 2-hydroxy-3,3-dimethylbutanoic acid
-
Adjust the pH of the solution from Step 2 to between 9 and 12.[1]
-
Slowly add potassium permanganate to the solution while maintaining the temperature between 50-60°C.[1]
-
After the reaction is complete, filter the mixture to remove the manganese dioxide precipitate.
Step 4: Workup and Isolation
-
Acidify the filtrate with a mineral acid (e.g., HCl) to a pH of approximately 2.
-
Extract the aqueous solution multiple times with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).[7]
-
Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.[7]
-
Remove the solvent under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization or column chromatography.
IV. Visual Guides
Troubleshooting Workflow for Low Yield
Caption: A flowchart for troubleshooting low yield issues.
V. References
-
Google Patents. (n.d.). US4052460A - Production of 3,3-dimethyl-2-oxo-butyric acid salt. Retrieved from
-
ResearchGate. (n.d.). Technologic research for the synthesis of 3,3-dimethyl-2-oxo-butyric acid. Retrieved from [Link]
-
Organic Syntheses. (n.d.). (2sr,3sr)-2,4-dimethyl-3-hydroxypentanoic acid. Retrieved from [Link]
-
Google Patents. (n.d.). CN111170846A - A kind of method for preparing 3,3-dimethyl-2-oxo-butyric acid. Retrieved from
-
BYJU'S. (n.d.). NCERT Solutions for Class 12 Chemistry Chapter 12 Aldehydes, Ketones and Carboxylic Acids. Retrieved from [Link]
-
PubChem. (n.d.). Butanoic acid, 2-hydroxy-3,3-dimethyl-. Retrieved from [Link]
-
Google Patents. (n.d.). CA1113936A - Catalytic oxidation of 3,3-dimethyl 2-hydroxybutyric acid to 2-oxo acid. Retrieved from
-
White Rose Research Online. (n.d.). Mild Cu-catalyzed oxidation of benzylic boronic esters to ketones. Retrieved from [Link]
-
Google Patents. (n.d.). EP1398308A1 - Process for the preparation of 3,3-dimethyl-2-oxo-butyric acid. Retrieved from
-
MDPI. (n.d.). A Critical Review on the Economically Feasible and Sustainable Poly(3-Hydroxybutyrate-co-3-hydroxyvalerate) Production from Alkyl Alcohols. Retrieved from [Link]
Sources
- 1. US4052460A - Production of 3,3-dimethyl-2-oxo-butyric acid salt - Google Patents [patents.google.com]
- 2. EP1398308A1 - Process for the preparation of 3,3-dimethyl-2-oxo-butyric acid - Google Patents [patents.google.com]
- 3. CN111170846A - A kind of method for preparing 3,3-dimethyl-2-oxo-butyric acid - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. biosynth.com [biosynth.com]
- 6. CA1113936A - Catalytic oxidation of 3,3-dimethyl 2-hydroxybutyric acid to 2-oxo acid - Google Patents [patents.google.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
optimizing HPLC separation of 2-hydroxy-3,3-dimethylbutanoic acid enantiomers
Technical Support Center: Chiral Separation of 2-Hydroxy-3,3-Dimethylbutanoic Acid
Status: Active Operator: Senior Application Scientist (Chiral Separations Unit) Ticket ID: OPT-HPLC-2H33DMBA
Executive Summary: The Analytical Challenge
You are attempting to separate the enantiomers of 2-hydroxy-3,3-dimethylbutanoic acid . This molecule presents a specific "double-trouble" profile for HPLC method development:
-
Structural Polarity: It contains both a hydroxyl group (
) and a carboxylic acid group ( ) on an aliphatic backbone (tert-butyl group). This leads to strong hydrogen bonding and potential peak tailing. -
Detection Limits: Being an aliphatic acid, it lacks a strong chromophore. It has negligible UV absorbance above 210 nm, making standard UV detection noisy and unreliable without modification.
This guide provides three distinct workflows (Modules) to solve these issues, ranked by robustness and sensitivity.
Module 1: The "Gold Standard" – Ligand Exchange Chromatography
Why this works: This is the most chemically specific method for
Protocol ID: LEC-Cu-01
| Parameter | Specification | Causality / Technical Insight |
| Column | Chirex 3126 (Phenomenex) or Sumichiral OA-5000 | These columns utilize D-Penicillamine or similar ligands complexed with Copper(II). They are designed specifically for the bidentate chelation of |
| Mobile Phase | 1–2 mM Copper(II) Sulfate ( | The |
| Flow Rate | 1.0 mL/min | Standard flow; lower to 0.5 mL/min if backpressure exceeds 150 bar. |
| Temperature | Ambient to 50°C | Ligand exchange kinetics are slow. Heating the column sharpens the peaks significantly by improving mass transfer. |
| Detection | UV 254 nm | Crucial Trick: The analyte itself does not absorb at 254 nm, but the copper-analyte complex often exhibits a charge-transfer band or modifies the background absorbance of the copper eluent (indirect detection). |
Self-Validation Step:
-
Check: If your peaks are broad, increase the column temperature by 10°C increments (up to 60°C max). Ligand exchange efficiency improves with heat.
Module 2: The "High Throughput" – Polysaccharide CSPs (Normal Phase)
Why this works: If you cannot use copper eluents (e.g., MS compatibility required), Amylose or Cellulose tris(3,5-dimethylphenylcarbamate) columns are the industry standard. However, the free carboxylic acid must be suppressed.
Protocol ID: CSP-NP-02
| Parameter | Specification | Causality / Technical Insight |
| Column | Chiralpak AD-H or Chiralpak IA (Amylose-based) | The bulky tert-butyl group of your analyte fits well into the chiral grooves of the amylose polymer. |
| Mobile Phase | n-Hexane : IPA : TFA (90 : 10 : 0.1) | TFA (Trifluoroacetic acid) is mandatory. Without it, the |
| Detection | UV 210 nm or ELSD/CAD | At 210 nm, you will see noise from the IPA/TFA. An Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD) is superior here as the mobile phase is volatile. |
| Temperature | 25°C | Lower temperatures often favor enantioseparation on polysaccharide phases (enthalpy driven). |
Self-Validation Step:
-
Check: If
, lower the % IPA to 5% or switch to Chiralcel OD-H (Cellulose-based) to alter the chiral cavity shape.
Module 3: The "High Sensitivity" – Derivatization
Why this works: If you need to quantify trace enantiomeric impurities (e.g., 0.1%), the low UV absorbance of the native acid is a fatal flaw. You must add a chromophore.
Protocol ID: DERIV-UV-03
Reagent: Phenacyl Bromide or NBD-Cl (fluorescent).
Reaction: Carboxylic acid + Phenacyl Bromide
| Parameter | Specification | Causality / Technical Insight |
| Column | Chiralpak IA or IB (Immobilized) | The derivatized ester is less polar and separates well on standard CSPs. Immobilized phases allow for more solvent choices (e.g., DCM/THF). |
| Mobile Phase | n-Hexane : Ethanol (80 : 20) | No TFA is needed because the carboxylic acid is now capped as an ester. |
| Detection | UV 254 nm | The phenacyl group absorbs strongly at 254 nm, increasing sensitivity by 100-1000x compared to the free acid. |
Visualizing the Workflow
The following decision tree illustrates the logic for selecting the correct method based on your lab's constraints.
Caption: Decision matrix for selecting the optimal separation mode based on detection limits and equipment compatibility.
Troubleshooting Center (FAQ)
Q1: I am using Method 2 (Chiralpak AD-H). My peaks are tailing severely (
-
Diagnosis: The carboxylic acid moiety is interacting with the residual silanols of the silica support or the amylose backbone itself.
-
Fix: You likely forgot the acidic modifier or the concentration is too low.
-
Ensure you are using 0.1% Trifluoroacetic Acid (TFA) in the mobile phase.
-
If using Ethanol/Hexane, switch to IPA/Hexane ; IPA is a better hydrogen-bond scavenger than ethanol.
-
Q2: I am using Method 1 (Ligand Exchange). I see the peaks, but they are very broad.
-
Diagnosis: Slow ligand exchange kinetics. The exchange of the analyte between the mobile phase copper and the stationary phase ligand is rate-limiting.
-
Fix: Increase the column temperature.
-
Start at 25°C.
-
Increase to 50°C . This is standard for ligand exchange and will sharpen peaks dramatically.
-
Q3: I cannot see any peaks at 254 nm using Method 2 (AD-H).
-
Diagnosis: The native molecule has zero absorbance at 254 nm. It only absorbs below 210 nm.
-
Fix:
-
Change detection wavelength to 210 nm (expect baseline noise).
-
Switch to a Refractive Index (RI) detector (isocratic only).
-
Switch to ELSD (Evaporative Light Scattering).
-
If none are available, you must derivatize (Method 3).
-
Q4: Can I use 100% Aqueous conditions?
-
Answer: Only with Ligand Exchange columns (Method 1) or specific Reverse Phase Chiral columns (e.g., Chiralpak IA-3).
-
Warning: Standard coated AD-H/OD-H columns will be destroyed by 100% water if they are not the "immobilized" versions (IA/IB/IC). Always check the column label.
-
Troubleshooting Logic Flow
Use this diagram to diagnose resolution issues in real-time.
Caption: Systematic troubleshooting path for peak shape, resolution, and detection issues.
References
-
Chiralpedia. (2022). Chiral HPLC separation: strategy and approaches. (Discusses the mechanism of chiral selectors and mobile phase additives).
-
Phenomenex. (2023).[1] Chiral HPLC Method Development Guide. (Details on Ligand Exchange and Pirkle-type columns for
-hydroxy acids). -
Daicel Chiral Technologies. (2021). Instruction Manual for CHIRALPAK® AD-H. (Provides critical solvent compatibility and additive data).
-
Biosynth. (n.d.). (R)-2-Hydroxy-3,3-dimethylbutanoic acid Technical Data. (Chemical properties and synthesis context). [2][3]
-
Thermo Fisher Scientific. (n.d.). HPLC Detection of Analytes Lacking a Chromophore. (Guidance on using CAD/ELSD for aliphatic acids).
Sources
Technical Support Center: Chiral Resolution of 2-Hydroxy Acids
Status: Operational Ticket ID: #CRA-2HA-001 Assigned Specialist: Senior Application Scientist, Chiral Technologies Division
Introduction
Welcome to the Chiral Resolution Support Hub . You are likely here because the resolution of 2-hydroxy acids (alpha-hydroxy acids, AHAs) is presenting thermodynamic or kinetic anomalies.
2-Hydroxy acids (e.g., mandelic acid derivatives, HMPA, tartaric acid analogs) are notoriously difficult to resolve due to their dual hydrogen-bonding capability (hydroxyl + carboxyl groups), which often leads to "oiling out" (liquid-liquid phase separation) rather than crystallization, or poor enantiomeric discrimination during enzymatic hydrolysis.
This guide bypasses generic advice. We focus on root-cause diagnostics and corrective protocols for the three most common failure modes in AHA resolution.
Module 1: Classical Resolution (Diastereomeric Crystallization)
Issue: The "Oiling Out" Phenomenon
Symptom: Upon cooling the mixture of racemic acid and chiral base, a viscous oil droplet phase forms instead of a crystalline precipitate. Root Cause: The system has entered a region of liquid-liquid immiscibility (metastable zone) before crossing the solubility curve for crystallization. This is often driven by high supersaturation or impurities that disrupt the crystal lattice formation.[1][2]
Troubleshooting Protocol: The "Double-Solvent" & Seeding Strategy
Do not rely on simple cooling. Use this thermodynamic control method.
-
Solvent Selection (The Polarity Balance):
-
Avoid: Pure water or pure alcohols if oiling occurs.
-
Recommended: A binary system. Dissolve the salt in a minimal amount of a polar solvent (e.g., Methanol or Ethanol) to ensure full solvation.
-
The Anti-Solvent: Slowly add a non-polar anti-solvent (e.g., MTBE, Toluene, or Isopropyl Acetate) at reflux temperature until slight turbidity persists.
-
-
The "Cloud Point" Reset:
-
Add just enough polar solvent to clear the turbidity at reflux.
-
Crucial Step: Cool slowly (
).
-
-
Seeding (Bypassing Nucleation Energy):
-
If you lack pure seed crystals, create "crude seeds" by taking 1 mL of the oil, scratching it vigorously on a watch glass with a spatula until it solidifies.
-
Introduce these seeds to the main vessel at
above the temperature where oiling usually starts.
-
Advanced Solution: The "Dutch Resolution" (Family Approach)
If a single resolving agent (e.g.,
-
Concept: Use a mixture of 3 structurally related resolving agents (e.g., Phenylethylamine + Phenylpropylamine + Phenylbutylamine) in a 1:1:1 ratio.
-
Mechanism: The "family" members act as nucleation inhibitors for the unwanted diastereomer and suppress oiling out, promoting the crystallization of the desired salt.
Decision Tree: Troubleshooting Crystallization Failures
Figure 1: Decision matrix for resolving "oiling out" issues in diastereomeric salt formation.
Module 2: Enzymatic Kinetic Resolution (Biocatalysis)
Issue: Reaction Stalling (Incomplete Conversion)
Symptom: The reaction starts well but stalls at 30-40% conversion, or the enantiomeric excess (
-
Reversibility: If using simple esters (ethyl acetate) as acyl donors, the reaction is reversible.
-
Product Inhibition: The byproduct (acetaldehyde) can inhibit the enzyme active site (specifically lysine residues).
-
Water Activity (
): Lipases require a micro-layer of water to function, but too much water promotes non-selective hydrolysis.
Optimization Protocol: Irreversible Transesterification
1. Enzyme Selection: For 2-hydroxy acids, Lipase PS (Burkholderia cepacia, formerly Pseudomonas) and CAL-B (Candida antarctica B, Novozym 435) are the gold standards.
2. The Acyl Donor Switch: Stop using Ethyl Acetate. Switch to Vinyl Acetate or Isopropenyl Acetate .
-
Why: The byproduct is Vinyl Alcohol (tautomerizes to Acetaldehyde) or Acetone. This drives the equilibrium permanently to the right (Le Chatelier’s principle).
3. Water Activity Control:
-
Add molecular sieves (
) to the reaction vessel to scavenge excess water if you are performing transesterification in organic solvent (e.g., MTBE or DIPE). -
Target
: 0.1 – 0.2.
Data Comparison: Acyl Donor Efficiency
| Acyl Donor | Byproduct | Reversibility | Reaction Rate | Recommendation |
| Ethyl Acetate | Ethanol | Reversible | Slow | Avoid |
| Vinyl Acetate | Acetaldehyde | Irreversible | Fast | Standard (Ventilation required) |
| Isopropenyl Acetate | Acetone | Irreversible | Moderate | Best (Less enzyme deactivation) |
Module 3: Analytical Troubleshooting (Chiral HPLC)
Issue: Peak Tailing & Poor Resolution of Free Acids
Symptom: 2-Hydroxy acids often streak or tail on chiral columns (e.g., Chiralpak AD-H or OD-H), making
Correction Guide: Mobile Phase Additives
Do NOT run free acids in neutral solvents.
-
Acidic Additive: Always add 0.1% Trifluoroacetic acid (TFA) or Acetic Acid to the mobile phase (Hexane/IPA). This suppresses ionization of the carboxyl group, sharpening the peak.
-
Derivatization (If direct method fails):
-
Convert the 2-hydroxy acid to a methyl ester using Trimethylsilyldiazomethane (TMS-CHN2) – fast and clean.
-
Run the ester on the chiral column. Esters resolve significantly better than free acids on polysaccharide columns.
-
Frequently Asked Questions (FAQs)
Q: I am using (S)-PEA (Phenylethylamine) but getting the wrong enantiomer in the precipitate. Why? A: This is known as Solvent-Induced Chirality Switching . For 2-hydroxy acids, changing the solvent from 2-propanol to water can sometimes reverse which diastereomer precipitates due to changes in the hydrogen-bonding network of the crystal lattice. Action: Try a completely different solvent class (e.g., switch from alcohol to acetonitrile).
Q: Can I use membrane separation for these acids? A: Emerging research suggests Enantioselective Liquid Membranes using chiral carriers (like tartaric acid derivatives) can work, but this is less mature than crystallization. Stick to crystallization for scale-up unless you have specialized flow chemistry equipment.
Q: My enzyme died after one cycle. How do I recycle it? A: If you used Vinyl Acetate, the generated acetaldehyde likely formed Schiff bases with the enzyme. Solution: Switch to Isopropenyl Acetate (byproduct is acetone, which is inert to the enzyme) to extend catalyst life for 5-10 cycles.
References
-
Vries, T. R., et al. (1998).[3] The Family Approach to the Resolution of Racemates.[4][5][6] Angewandte Chemie International Edition.[3]
-
Dalmolen, J., et al. (2005). The Dutch Resolution Variant of the Classical Resolution of Racemates by Formation of Diastereomeric Salts: Family Behaviour in Nucleation Inhibition.[4][6] Chemistry – A European Journal.
-
Sirois, L. E., et al. (2014).[7] The Role of Diastereomer Impurity in Oiling-Out during the Resolution of trans-4-Methyl-2-piperidine Carboxylic Ethyl Ester Enantiomers by Crystallization.[7] Organic Process Research & Development.
-
Pamies, O., & Backvall, J. E. (2002). Enzymatic kinetic resolution and chemoenzymatic dynamic kinetic resolution of delta-hydroxy esters. Journal of Organic Chemistry.[8]
-
Sakai, K., et al. (2005).[6] Solvent-Induced Chirality Switching in the Enantioseparation of Hydroxycarboxylic Acids.[9] Journal of the American Chemical Society.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. mt.com [mt.com]
- 3. The Family Approach to the Resolution of Racemates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Dutch Resolution variant of the classical resolution of racemates by formation of diastereomeric salts: family behaviour in nucleation inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. pure.rug.nl [pure.rug.nl]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Enzymatic kinetic resolution and chemoenzymatic dynamic kinetic resolution of delta-hydroxy esters. An efficient route to chiral delta-lactones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Solvent-Induced Chirality Switching in the Enantioseparation of Hydroxycarboxylic Acids with a Quaternary Stereogenic Center - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 2-Hydroxy-3,3-Dimethylbutanoic Acid
Ticket ID: PUR-2H33DMBA-001 Subject: Optimization of Isolation and Purification Protocols Status: Open Assigned Specialist: Senior Application Scientist, Separation Technologies
Executive Summary
Welcome to the technical support hub for 2-hydroxy-3,3-dimethylbutanoic acid (CAS: 4026-20-4 for racemate; 21641-92-9 for S-isomer). This alpha-hydroxy acid serves as a critical chiral building block (e.g., for pantothenic acid analogs and specific protease inhibitors).
The Challenge: The primary purification difficulty stems from its physical properties:
-
Low Melting Point: The pure enantiomer melts at 48–50°C [1], making it prone to "oiling out" rather than crystallizing during standard workups.
-
Amphiphilic Nature: The bulky tert-butyl group provides lipophilicity, while the
-hydroxy acid moiety confers water solubility, complicating extraction efficiency.
This guide provides a modular purification strategy designed to transition your material from a crude reaction mixture to high-purity crystalline solid.
Module 1: Crude Isolation & Bulk Impurity Removal
Objective: Remove inorganic salts, unreacted oxidants/reductants, and non-acidic organic byproducts (e.g., pinacolone).
Standard Operating Procedure (SOP): Acid-Base Swing Extraction
Do not rely on direct crystallization from the reaction mixture. The presence of unreacted starting material will depress the melting point further, resulting in an inseparable oil.
Protocol:
-
Basification: Dissolve crude oil in 1M NaOH (pH > 10).
-
Why: Converts the acid to its sodium salt (water-soluble). Impurities like 3,3-dimethyl-2-butanone remain organic.
-
-
Wash: Extract the aqueous layer twice with MTBE (Methyl tert-butyl ether) or Dichloromethane (DCM) .
-
Discard organic layer.[1]
-
-
Acidification: Cool aqueous layer to 0°C. Slowly acidify with 6M HCl to pH 1–2.
-
Critical: Keep temperature low to prevent potential acid-catalyzed dehydration or lactide formation, although the bulky t-butyl group hinders this.
-
-
Extraction: Extract the acidic aqueous phase with Ethyl Acetate (EtOAc) (3x).
-
Drying: Dry combined organics over anhydrous Na₂SO₄ (Sodium Sulfate). Filter and concentrate under reduced pressure (keep bath < 40°C).
Result: You should obtain a viscous, pale-yellow oil or low-melting solid.
Module 2: Crystallization Strategies (The "Anti-Oil" Protocol)
Objective: Convert the viscous oil into a handleable, high-purity solid.
The "Cold-Crash" Technique
Because the melting point (~50°C) is close to ambient temperature, standard heat-cool recrystallization often fails. We utilize a mixed-solvent precipitation approach.
| Parameter | Recommendation |
| Primary Solvent (Good Solubility) | Diisopropyl Ether (DIPE) or minimal Ethyl Acetate |
| Anti-Solvent (Poor Solubility) | n-Hexane or n-Heptane |
| Temperature Range | Dissolve at 35°C |
Step-by-Step:
-
Dissolve the crude oil in the minimum amount of DIPE at 30–35°C.
-
Add n-Hexane dropwise until a faint turbidity persists.
-
Add a single drop of DIPE to clear the solution.
-
Seeding (Crucial): If available, add a seed crystal of pure 2-hydroxy-3,3-dimethylbutanoic acid. If not, scratch the glass wall with a glass rod.
-
Incubation: Place the flask in a freezer (-20°C ) for 12–24 hours.
-
Warning: Do not disturb. Vibration can induce oiling.
-
-
Filtration: Filter quickly on a chilled Buchner funnel. Wash with cold (-20°C) Hexane.
Module 3: Enantiomeric Resolution (If Working with Racemate)
Objective: Isolate the (S)- or (R)-enantiomer from the racemic mixture (CAS 4026-20-4).
Method: Diastereomeric Salt Formation [2].[2] Direct crystallization of the acid is rarely sufficient for optical resolution. You must form a salt with a chiral amine.[2]
Recommended Resolving Agents:
-
(R)-(+)-1-Phenylethylamine
-
Brucine (Classic, but toxic)
-
(S)-(-)-1-Phenylethylamine (To target the opposite enantiomer)
Workflow Visualization:
Figure 1: General workflow for the optical resolution of the racemic acid using a chiral amine. Note: The specific solubility of the diastereomeric pair must be determined empirically, but phenylethylamine is the standard starting point.
Troubleshooting & FAQs
Q1: My product remains an oil even at -20°C. What now?
Diagnosis: Impurity depression. Small amounts of solvent or starting material (ketone) drastically lower the MP of this compound. Corrective Action:
-
High Vacuum: Place the oil under high vacuum (< 1 mbar) at 35°C for 4 hours to strip trace solvents.
-
Kugelrohr Distillation: If the oil persists, perform bulb-to-bulb distillation.
-
Boiling Point: ~115°C at low vacuum (check specific pressure); ~242°C at atmospheric [1].
-
Note: Distill rapidly to avoid thermal decomposition.
-
Q2: The optical rotation is lower than the literature value ([ ]D -5.6° for S-isomer).
Diagnosis: Low Enantiomeric Excess (ee). Corrective Action:
-
Recrystallize the Salt: Do not recrystallize the free acid yet. Recrystallize the amine salt (from Module 3) 2–3 more times in Ethanol. The separation factor is higher for the salt lattice than the acid lattice.
-
Check Drying: Ensure the sample is perfectly dry. Residual solvent skews weight-based rotation calculations.
Q3: Can I use chromatography instead of crystallization?
Answer: Yes, but it is less scalable.
-
Stationary Phase: Silica Gel 60.
-
Mobile Phase: Hexane : Ethyl Acetate (start 90:10, gradient to 70:30) + 1% Acetic Acid .
-
Tip: The acetic acid is mandatory to suppress peak tailing of the carboxylic acid. Without it, the compound will smear across the column.
Summary of Physical Data
| Property | Value | Notes |
| Molecular Weight | 132.16 g/mol | |
| Melting Point | 48–50°C | Sharp MP indicates high purity [1]. |
| Boiling Point | 242.4°C | At 760 mmHg.[3] Decomposes if heated prolonged. |
| pKa | ~3.8 | Typical for |
| Solubility | High: Alcohols, EtOAc, DCMLow: Hexane, Water (pH < 2) | Amphiphilic character. |
References
-
PubChem. (n.d.).[4] Butanoic acid, 2-hydroxy-3,3-dimethyl- (Compound Summary). National Library of Medicine. Retrieved January 30, 2026, from [Link]
-
LibreTexts Chemistry. (2022). Racemic Mixtures and the Resolution of Enantiomers.[2] Retrieved January 30, 2026, from [Link]
Sources
Technical Support Center: Robust Quantification of 2-hydroxy-3,3-dimethylbutanoic acid
Welcome to the technical support center for the method development and robust quantification of 2-hydroxy-3,3-dimethylbutanoic acid (HDMBA). This guide is designed for researchers, scientists, and drug development professionals, offering in-depth, field-proven insights into creating reliable analytical methods. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring your methods are not just precise, but also robust and self-validating.
Analyte Overview: Understanding 2-hydroxy-3,3-dimethylbutanoic acid
Before developing a quantitative method, a thorough understanding of the analyte's physicochemical properties is paramount. These properties dictate every decision, from sample preparation to the final analytical technique.
| Property | Value | Implication for Analysis |
| Molecular Formula | C₆H₁₂O₃ | A small molecule, suitable for both GC-MS and LC-MS.[1] |
| Molecular Weight | 132.16 g/mol | Low mass, requiring careful selection of MS/MS transitions to avoid background noise.[2][3] |
| Structure | (CH₃)₃CCH(OH)CO₂H | Contains both a carboxylic acid and a hydroxyl group, making it polar and "active."[2] These groups are targets for derivatization in GC-MS and influence chromatographic behavior in LC. |
| pKa (Predicted) | ~3.91 | The carboxylic acid will be deprotonated (negatively charged) at physiological pH.[4] This is critical for selecting SPE sorbents (anion exchange) and setting mobile phase pH in LC. |
| LogP (Predicted) | 0.68 to 0.9 | Indicates limited hydrophobicity, suggesting poor retention on traditional C18 columns without mobile phase modification or derivatization.[1][3] |
| Physical Form | Solid | The reference standard is a solid at room temperature.[2] |
Frequently Asked Questions (FAQs)
This section addresses common high-level questions encountered during the initial phases of method development.
Q1: Which analytical platform is better for HDMBA quantification: LC-MS/MS or GC-MS?
A1: Both platforms are viable, but the choice depends on your specific needs, available equipment, and sample matrix.
-
LC-MS/MS is generally preferred for high-throughput analysis in complex biological matrices like plasma. It often requires less sample cleanup (e.g., simple protein precipitation) and directly analyzes the compound without derivatization. However, due to HDMBA's polarity, achieving good chromatographic retention and avoiding matrix effects can be challenging.[5][6]
-
GC-MS is a powerful and highly specific technique for small organic acids but has lower throughput. It mandatorily requires a derivatization step to make HDMBA volatile.[7] This step adds time but can improve chromatography and sensitivity. It is an excellent choice for matrices like urine where high specificity is needed to resolve isomers and other endogenous organic acids.[8]
Q2: How do I handle sample collection and storage to ensure the stability of HDMBA?
A2: Proper sample handling is critical to prevent degradation or artifactual changes. For organic acids in plasma, use heparinized tubes and separate the plasma from cells as quickly as possible to minimize metabolic activity.[9] For urine, collect samples in sterile, preservative-free containers.[8] All biological samples should be immediately frozen and stored at -70°C or lower for long-term stability.[8] Avoid multiple freeze-thaw cycles.
Q3: What is an appropriate internal standard (IS) for this analysis?
A3: The ideal internal standard is a stable isotope-labeled version of the analyte (e.g., 2-hydroxy-3,3-dimethylbutanoic acid-d₃). This is because it co-elutes and has nearly identical ionization and extraction behavior, perfectly compensating for variations. If a stable-isotope labeled IS is unavailable, a close structural analog (e.g., an isomeric hydroxy acid or one with an additional methyl group) can be used, but requires more rigorous validation to ensure it adequately mimics the analyte's behavior.[10]
Q4: What are the key validation parameters I need to assess according to regulatory standards?
A4: For bioanalytical method validation, you should follow guidelines from regulatory bodies like the FDA.[11][12] The core parameters to establish are:
-
Selectivity & Specificity: Ensure no interference from endogenous matrix components at the retention time of the analyte and IS.
-
Accuracy & Precision: Assessed at multiple concentrations (LOD, LLOQ, LQC, MQC, HQC) within and between batches.
-
Calibration Curve: Determine the linear range, and use appropriate weighting.
-
Lower Limit of Quantification (LLOQ): The lowest concentration that can be measured with acceptable accuracy and precision.
-
Recovery: The efficiency of the extraction process.
-
Matrix Effect: Assess the suppression or enhancement of ionization by matrix components.
-
Stability: Evaluate the analyte's stability under various conditions (freeze-thaw, bench-top, long-term storage).
Troubleshooting Guide: LC-MS/MS Method
Q: My HDMBA peak is broad, tailing, or showing poor retention on a C18 column. What's wrong?
A: This is a classic issue for small, polar analytes. The tert-butyl group gives HDMBA some hydrophobic character, but not enough for strong retention on a standard C18 phase.
-
Causality: The analyte is spending too much time in the polar mobile phase and not interacting sufficiently with the stationary phase. Peak tailing can also occur due to secondary interactions with residual silanols on the silica support.
-
Solutions:
-
Use an Aqueous-Compatible Column: Employ a column specifically designed for polar analytes (e.g., C18 AQ, Polar-Embedded, or PFP phases). These prevent phase collapse in highly aqueous mobile phases.[13]
-
Adjust Mobile Phase pH: Since the pKa is ~3.91, using a mobile phase with a pH below this (e.g., 0.1% formic acid, pH ~2.7) will protonate the carboxylic acid.[4] This makes the molecule less polar, increasing its retention on a reverse-phase column.
-
Consider HILIC: Hydrophilic Interaction Liquid Chromatography (HILIC) is an alternative that uses a polar stationary phase and a high-organic mobile phase, which is excellent for retaining polar compounds.
-
Q: I'm experiencing significant ion suppression and my results are not reproducible. How can I fix this?
A: This is likely due to matrix effects, where co-eluting endogenous components from the sample (e.g., phospholipids from plasma) interfere with the ionization of HDMBA in the MS source.
-
Causality: Co-eluting compounds compete with the analyte for ionization, reducing its signal. This is a major challenge in bioanalysis.[6]
-
Solutions:
-
Improve Sample Cleanup: A simple protein precipitation may not be sufficient. Implement a solid-phase extraction (SPE) or liquid-liquid extraction (LLE) step to more effectively remove interfering compounds. For an acidic analyte, anion exchange SPE can be highly selective.[7]
-
Optimize Chromatography: Improve the chromatographic separation between HDMBA and the region where most matrix components elute (typically the void volume). A longer gradient or a different stationary phase can achieve this.
-
Use a Stable Isotope-Labeled IS: This is the most effective way to compensate for matrix effects, as the IS will be suppressed to the same extent as the analyte.[10]
-
Troubleshooting Guide: GC-MS Method
Q: My derivatization reaction seems incomplete or inconsistent. What should I check?
A: Incomplete derivatization is a common source of poor reproducibility in GC-MS analysis of organic acids.
-
Causality: Both the hydroxyl and carboxylic acid groups on HDMBA must be derivatized (e.g., silylated with BSTFA) to become volatile and thermally stable. This reaction is sensitive to moisture, temperature, and reaction time. The sterically hindered tert-butyl group can also slow the reaction.
-
Solutions:
-
Ensure Anhydrous Conditions: Moisture will consume the derivatizing reagent. Dry your samples completely (e.g., under nitrogen) before adding the reagent. Use fresh, high-quality reagents stored in a desiccator.
-
Optimize Reaction Conditions: Increase the reaction temperature (e.g., 70-80°C) and time (e.g., 60 minutes) to ensure the reaction goes to completion.
-
Use a Catalyst: For sterically hindered groups, adding a catalyst like 1% TMCS (trimethylchlorosilane) to your BSTFA reagent can significantly increase reactivity.[14]
-
Check Solvent Compatibility: Perform the derivatization in a suitable aprotic solvent like pyridine or acetonitrile.
-
Q: I'm seeing "ghost peaks" in my blank runs after injecting a high-concentration sample. What is the cause?
A: This is carryover, where analyte from a previous injection is retained somewhere in the system and elutes in a subsequent run. Active sites in the GC inlet are a common culprit for acidic compounds.
-
Causality: The polar, underivatized or partially derivatized HDMBA can adsorb to active sites (e.g., metal surfaces, silanols) in the GC inlet liner or the front of the column.
-
Solutions:
-
Use an Inert Flow Path: Employ deactivated inlet liners (e.g., Agilent Ultra Inert) and gold seals to minimize active sites.[15]
-
Optimize Inlet Temperature: A higher inlet temperature can help prevent condensation and adsorption, but be careful not to cause thermal degradation of the derivatized analyte.
-
Implement a Solvent Wash: Program your autosampler to perform multiple, high-volume solvent washes of the syringe between injections.
-
Ensure Complete Derivatization: As noted above, fully derivatized analytes are less polar and less likely to adsorb to active sites.
-
Detailed Experimental Protocols
Protocol 1: LC-MS/MS Quantification of HDMBA in Human Plasma
This protocol provides a robust method for high-throughput analysis, balancing speed with necessary cleanup.
-
Sample Preparation (Protein Precipitation):
-
Pipette 50 µL of human plasma into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of Internal Standard working solution (e.g., 1 µg/mL HDMBA-d₃ in 50:50 Methanol:Water).
-
Add 200 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute at high speed.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer 150 µL of the supernatant to a clean autosampler vial.
-
Evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute in 100 µL of mobile phase A (Water + 0.1% Formic Acid).
-
-
LC Conditions:
-
Column: Waters Acquity UPLC HSS T3 (2.1 x 100 mm, 1.8 µm) or equivalent.
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Flow Rate: 0.4 mL/min.
-
Gradient:
-
0.0 - 1.0 min: 5% B
-
1.0 - 5.0 min: 5% to 95% B
-
5.0 - 6.0 min: 95% B
-
6.0 - 6.1 min: 95% to 5% B
-
6.1 - 8.0 min: 5% B (Re-equilibration)
-
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
-
-
MS/MS Conditions (Negative Ion Mode):
-
Ionization: Electrospray Ionization (ESI), Negative Mode.
-
Capillary Voltage: -3.0 kV.
-
Source Temperature: 150°C.
-
Desolvation Temperature: 400°C.
-
MRM Transitions (example):
-
HDBMA: Q1: 131.1 > Q3: 87.1 (Quantifier), Q1: 131.1 > Q3: 71.1 (Qualifier)
-
HDBMA-d₃: Q1: 134.1 > Q3: 90.1
-
-
Caption: Workflow for HDMBA quantification in plasma by LC-MS/MS.
Protocol 2: GC-MS Quantification of HDMBA in Urine
This protocol uses a robust derivatization procedure essential for GC-MS analysis.
-
Sample Preparation (Extraction & Derivatization):
-
Thaw urine samples and centrifuge at 2,000 x g for 5 minutes to remove particulates.
-
Pipette 100 µL of urine into a glass culture tube.
-
Add 10 µL of Internal Standard working solution.
-
Add 500 µL of ethyl acetate and 50 µL of 6M HCl (to acidify).
-
Vortex for 2 minutes. Centrifuge at 2,000 x g for 5 minutes.
-
Transfer the top ethyl acetate layer to a clean glass tube. Repeat extraction once more and combine the ethyl acetate layers.
-
Evaporate the pooled ethyl acetate to complete dryness under nitrogen at 50°C.
-
Add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% TMCS (BSTFA + 1% TMCS) and 50 µL of pyridine.
-
Cap the tube tightly and heat at 75°C for 60 minutes in a heating block.
-
Cool to room temperature. Transfer to a GC vial with an insert for analysis.
-
-
GC Conditions:
-
Column: Agilent DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.
-
Carrier Gas: Helium at 1.2 mL/min (constant flow).
-
Inlet: Splitless mode, 250°C.
-
Oven Program:
-
Initial: 80°C, hold for 1 min.
-
Ramp: 10°C/min to 280°C.
-
Hold: Hold at 280°C for 5 min.
-
-
Injection Volume: 1 µL.
-
-
MS Conditions:
-
Ionization: Electron Ionization (EI), 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Acquisition Mode: Selected Ion Monitoring (SIM).
-
Ions to Monitor (example for bis-TMS derivative):
-
HDBMA: m/z 261 (M-15), m/z 117
-
HDBMA-d₃: m/z 264 (M-15), m/z 117
-
-
Caption: Workflow for HDMBA quantification in urine by GC-MS.
Method Validation: A Self-Validating System
A robust method is a validated method. The table below summarizes typical acceptance criteria for a bioanalytical method validation based on FDA guidance.[11][12] Executing these tests ensures your method is trustworthy and fit for purpose.
| Validation Parameter | Acceptance Criteria | Rationale & Causality |
| Selectivity | No significant interfering peaks (>20% of LLOQ) at the retention time of the analyte in at least 6 blank matrix sources. | Ensures that the signal being measured is truly from the analyte and not an endogenous compound, guaranteeing specificity. |
| Linearity | Correlation coefficient (r²) ≥ 0.99. | Demonstrates a predictable and proportional relationship between concentration and instrument response across the quantification range. |
| Accuracy (RE%) | Within ±15% of nominal value (±20% at LLOQ). | Confirms the closeness of the measured value to the true value, preventing systemic bias in the data. |
| Precision (CV%) | ≤15% (≤20% at LLOQ). | Measures the degree of scatter or randomness in the data, ensuring the method is reproducible. |
| Matrix Effect | CV of IS-normalized matrix factor across 6 lots should be ≤15%. | Validates that different sources of biological matrix do not introduce variable ion suppression or enhancement, ensuring method ruggedness. |
| Recovery | Should be consistent and reproducible, though not necessarily 100%. | Ensures the extraction process is efficient and not a source of high variability. Consistency is more important than absolute recovery. |
| Stability | Analyte concentration within ±15% of baseline after storage/handling. | Confirms that the analyte does not degrade during sample collection, storage, and processing, ensuring sample integrity. |
References
-
SIELC Technologies. (2018). Butanoic acid, 2-hydroxy-3,3-dimethyl-. Retrieved from [Link][1]
-
DergiPark. (n.d.). Analysis of 3-hydroxyisovaleric acid and 3-hydroxybutyric acid in plasma samples by LC-MS/MS. Retrieved from [Link][5]
-
ACS Publications. (n.d.). Determination of 2-Hydroxy-4-(methylthio)butanoic Acid in Bovine Serum and Sea Water. Retrieved from [Link]
-
UNT Digital Library. (n.d.). Novel LC-MS Method for the Analysis of Beta-Hydroxybutyric Acid (BHB) in Health Formulations. Retrieved from [Link][13]
-
ResearchGate. (n.d.). Direct online quantitation of 2-methyl-3-methoxy-4-phenyl butanoic acid for total microcystin analysis by condensed phase membrane introduction tandem mass spectrometry. Retrieved from [Link]
-
MDPI. (2022). Liquid Chromatography-Mass Spectrometry (LC-MS) Derivatization-Based Methods for the Determination of Fatty Acids in Biological Samples. Retrieved from [Link][16]
-
Springer Nature. (2020). Method development and validation for the quantification of organic acids in microbial samples using anionic exchange solid-phase extraction and gas chromatography-mass spectrometry. Retrieved from [Link][7]
-
PubChem. (n.d.). Butanoic acid, 2-hydroxy-3,3-dimethyl-. Retrieved from [Link][3]
-
MetBioNet. (n.d.). MetBioNet best practice guidelines for analysis of organic acids by Gas Chromatography Mass Spectrometry. Retrieved from [Link][8]
-
NIH. (n.d.). Chromatomass-Spectrometric Method for the Quantitative Determination of Amino- and Carboxylic Acids in Biological Samples. Retrieved from [Link]
-
Shimadzu. (n.d.). Analytical Methods for Organic Acids. Retrieved from [Link]
-
Chromatography Forum. (2012). Derivatization of a-hydroxy acids. Retrieved from [Link]
-
NIH. (2024). Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices. Retrieved from [Link][17]
-
PubMed Central. (n.d.). Possibilities and challenges of small molecule organic compounds for the treatment of repeat diseases. Retrieved from [Link]
-
Chromatography Forum. (2009). organic acid disorders and GC-MS. Retrieved from [Link][18]
-
Chromatography Online. (2016). Trends and Challenges for Bioanalysis and Characterization of Small and Large Molecule Drugs. Retrieved from [Link][19]
-
ResearchGate. (n.d.). A rapid derivatization based LC–MS/MS method for quantitation of short chain fatty acids in human plasma and urine. Retrieved from [Link]
-
University of Georgia. (n.d.). Sample Preparation Guidelines. Retrieved from [Link]
-
MDPI. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. Retrieved from [Link][20]
-
PubMed Central. (n.d.). Sample preparation for serum/plasma profiling and biomarker identification by mass spectrometry. Retrieved from [Link][21]
-
MDPI. (n.d.). An Optimized Method for LC–MS-Based Quantification of Endogenous Organic Acids: Metabolic Perturbations in Pancreatic Cancer. Retrieved from [Link][6]
-
Shimadzu. (n.d.). Various Analysis Techniques for Organic Acids and Examples of Their Application. Retrieved from [Link]
-
PubMed. (1983). A spectrophotometric, enzymatic assay for D-3-hydroxybutyrate that is not dependent on hydrazine. Retrieved from [Link][22]
-
CST Technologies. (n.d.). Quantitative determination of endogenous compounds in biological samples using chromatographic techniques. Retrieved from [Link][10]
-
SlidePlayer. (n.d.). GC Derivatization. Retrieved from [Link]
-
ResearchGate. (2022). Challenges in quantifying and characterizing dissolved organic carbon: Sampling, isolation, storage, and analysis. Retrieved from [Link]
-
ResearchGate. (n.d.). Gas Chromatography–Mass Spectrometry Analysis of Organic Acids: Altered Quantitative Response for Aqueous Calibrators and Dilute Urine Specimens. Retrieved from [Link]
-
HHS.gov. (n.d.). Bioanalytical Method Validation for Biomarkers Guidance. Retrieved from [Link][11]
-
Oxford Academic. (2019). Quantitative Analysis of Lactate and Other Organic Acids in Plasma: Preanalytical Challenges. Retrieved from [Link][9]
-
PubMed Central. (n.d.). Simplified derivatization for determining sphingolipid fatty acyl composition by gas chromatography–mass spectrometry. Retrieved from [Link]
-
AIT Bioscience. (n.d.). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. Retrieved from [Link][23]
-
Agilent. (n.d.). GC Troubleshooting Guide Poster. Retrieved from [Link][15]
-
PubMed Central. (n.d.). Simultaneous quantification of salivary 3-hydroxybutyrate, 3-hydroxyisobutyrate, 3-hydroxy-3-methylbutyrate, and 2-hydroxybutyrate as possible markers of amino acid and fatty acid catabolic pathways by LC–ESI–MS/MS. Retrieved from [Link]
-
FDA. (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link][12]
-
YouTube. (2020). Bioanalytical Method Validation: History, Process, and Regulatory Perspectives. Retrieved from [Link]
-
ICH. (2024). ICH M10: Bioanalytical Method Validation and Study Sample Analysis Training Material. Retrieved from [Link]
Sources
- 1. Butanoic acid, 2-hydroxy-3,3-dimethyl- | SIELC Technologies [sielc.com]
- 2. (S)-(-)-2-Hydroxy-3,3-dimethylbutyric acid 97 21641-92-9 [sigmaaldrich.com]
- 3. Butanoic acid, 2-hydroxy-3,3-dimethyl- | C6H12O3 | CID 107211 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. (S)-(-)-2-Hydroxy-3,3-dimethylbutyric acid | 21641-92-9 [chemicalbook.com]
- 5. dergipark.org.tr [dergipark.org.tr]
- 6. mdpi.com [mdpi.com]
- 7. Method development and validation for the quantification of organic acids in microbial samples using anionic exchange solid-phase extraction and gas chromatography-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. metbio.net [metbio.net]
- 9. academic.oup.com [academic.oup.com]
- 10. cstti.com [cstti.com]
- 11. hhs.gov [hhs.gov]
- 12. academy.gmp-compliance.org [academy.gmp-compliance.org]
- 13. Novel LC-MS Method for the Analysis of Beta-Hydroxybutyric Acid (BHB) in Health Formulations - UNT Digital Library [digital.library.unt.edu]
- 14. gcms.cz [gcms.cz]
- 15. agilent.com [agilent.com]
- 16. Liquid Chromatography-Mass Spectrometry (LC-MS) Derivatization-Based Methods for the Determination of Fatty Acids in Biological Samples [mdpi.com]
- 17. Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 18. organic acid disorders and GC-MS - Chromatography Forum [chromforum.org]
- 19. chromatographyonline.com [chromatographyonline.com]
- 20. mdpi.com [mdpi.com]
- 21. Sample preparation for serum/plasma profiling and biomarker identification by mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 22. A spectrophotometric, enzymatic assay for D-3-hydroxybutyrate that is not dependent on hydrazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. labs.iqvia.com [labs.iqvia.com]
minimizing racemization during the synthesis of chiral hydroxy acids
Topic: Minimizing Racemization During Synthesis & Coupling Ticket ID: CHA-RAC-001 Status: Open Lead Scientist: Dr. A. Vance, Senior Application Scientist
Welcome to the Technical Support Center
You have reached the advanced troubleshooting hub for chiral
This guide is structured to address the three critical failure points in your workflow:
-
Source Synthesis: Preserving chirality when converting amino acids to AHAs.
-
Coupling/Ligation: Forming ester/depsipeptide bonds without epimerization.
-
Correction: Inverting stereochemistry when the wrong isomer is generated.
Module 1: Diagnostic Workflow
Before modifying your protocol, identify your specific failure mode using the decision matrix below.
Figure 1: Diagnostic logic tree for identifying the root cause of racemization in AHA workflows.
Module 2: Synthesis via Diazotization (The "Retention" Protocol)
User Issue: "I treated L-Valine with sodium nitrite to get L-Hydroxyisovaleric acid, but I got a racemate or the D-isomer."
Root Cause Analysis:
The conversion of
-
Inversion 1: The carboxylate oxygen attacks the diazonium intermediate, forming a transient
-lactone (3-membered ring). -
Inversion 2: Water attacks the lactone, reopening the ring to form the hydroxy acid.
Failure occurs if:
-
Acid concentration is too high: Prevents carboxylate ionization, stopping the
-lactone formation. The reaction shifts to a direct (racemization) or (inversion) pathway. -
Temperature spikes: Promotes
carbocation formation.
Corrective Protocol: Retention-Optimized Diazotization
Target: L-Amino Acid
-
Solvent System: Use
or acetic acid. Avoid concentrated mineral acids which suppress the nucleophilicity of the carboxylate group. -
Temperature Control: Maintain
during addition; allow to warm to RT only after evolution slows. -
Reagent Addition: Add
(aq) dropwise. Rapid addition generates excess , leading to side reactions.
| Parameter | Recommended Range | Why? |
| Temperature | Suppresses carbocation ( | |
| Acid Source | Sufficient to generate | |
| Time | 3–12 hours | Ensures complete nitrogen evolution. |
Citation: The retention mechanism via
-lactone is well-documented. See Brewster et al. for foundational mechanistic data [1].[1]
Module 3: Coupling & Activation (Preventing Enolization)
User Issue: "My ee dropped from 99% to 80% during the coupling of my chiral hydroxy acid to an amine/alcohol."
Root Cause Analysis:
Unlike amino acids, AHAs cannot form oxazolones (azlactones) directly because they lack the amide nitrogen. However, the
-
The Culprit: Tertiary amines (DIEA, TEA) used to neutralize salts or accelerate coupling.
-
The Mechanism: Base-catalyzed enolization.
Figure 2: The enolization pathway triggered by base presence during activation.
Corrective Protocol: Base-Free or Weak-Base Coupling
To minimize racemization, you must lower the basicity of the system.
Option A: Carbodiimide/Oxyma (Gold Standard) This method is superior to HATU/DIEA for AHAs because it can often be run without exogenous base.
-
Reagents: DIC (Diisopropylcarbodiimide) + Oxyma Pure (Ethyl cyano(hydroxyimino)acetate).
-
Conditions: 1:1:1 ratio of Acid:DIC:Oxyma in DCM or DMF.
-
Mechanism: Oxyma forms an active ester that is reactive toward amines but less prone to proton abstraction than the O-acyl isourea.
Option B: Mitsunobu Esterification (Inversion) If you are forming an ester (depsipeptide) and want to invert the stereochemistry (or if you start with the opposite enantiomer), use Module 4.
Comparison of Coupling Conditions:
| Coupling Reagent | Base Required? | Racemization Risk | Recommendation |
| HATU / HBTU | Yes (DIEA/NMM) | High | AVOID for sensitive AHAs. The base required for activation promotes enolization. |
| EDC / HOBt | No (optional) | Moderate | Good for standard synthesis. |
| DIC / Oxyma | No | Lowest | PREFERRED. Oxyma suppresses racemization better than HOBt [2]. |
| Acid Chloride | N/A (requires base scavenger) | Very High | AVOID. Highly activated species enolize rapidly. |
Module 4: Stereoinversion Strategies (The "Oops" Fix)
User Issue: "I have L-Lactic acid, but I need the D-configuration ester." or "My diazotization failed and gave me the wrong isomer."
Solution: The Mitsunobu Reaction .[2][3][4][5][6]
This is a reliable method to invert the stereocenter of a secondary alcohol (
Protocol: Mitsunobu Inversion
Target: Inversion of Configuration (
-
Reagents: Triphenylphosphine (
), DIAD (Diisopropyl azodicarboxylate), and the Carboxylic Acid nucleophile. -
Substrate: The chiral AHA (alcohol) and the acid partner.[6]
-
Order of Addition:
-
Dissolve Alcohol + Acid +
in dry THF. -
Cool to
.[2] -
Add DIAD dropwise. (Exotherm control is critical).
-
-
Mechanism: The activated phosphonium intermediate acts as a distinct leaving group.[5] The carboxylate nucleophile attacks from the backside, ensuring clean inversion [3].
Critical Note: If the pKa of the nucleophile is too high (
Module 5: Analytical Verification
You cannot rely on optical rotation (
Mandatory QC Steps:
-
Chiral HPLC/GC: Use a chiral stationary phase (e.g., Chiralpak AD-H or OD-H). Derivatize the AHA to a methyl ester or phenacyl ester to improve detection if UV activity is low.
-
Marfey’s Reagent (FDAA): If the AHA is coupled to an amino acid, hydrolyze a small aliquot and react with FDAA. Analyze via standard reverse-phase HPLC. Diastereomers will separate significantly.
References
-
Brewster, P., Hiron, F., Hughes, E. D., Ingold, C. K., & Rao, P. A. D. S. (1950). Configuration of Amino-compounds and the Principles of Asymmetric Synthesis. Nature, 166(4213), 178–180. Link
-
Subirós-Funosas, R., Prohens, R., Barbas, R., El-Faham, A., & Albericio, F. (2009). Oxyma: An Efficient Additive for Peptide Synthesis to Replace the Benzotriazole-Based HOBt and HOAt with a Lower Risk of Explosion. Chemistry – A European Journal, 15(37), 9394–9403. Link
-
Mitsunobu, O. (1981). The Use of Diethyl Azodicarboxylate and Triphenylphosphine in Synthesis and Transformation of Natural Products.[4][5] Synthesis, 1981(01), 1–28. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. Mitsunobu Reaction | NROChemistry [nrochemistry.com]
- 3. organicchemistrytutor.com [organicchemistrytutor.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Mitsunobu Reaction [organic-chemistry.org]
- 6. Mitsunobu Reaction - Chemistry Steps [chemistrysteps.com]
addressing matrix effects in LC-MS/MS analysis of biological samples
Topic: Addressing Matrix Effects in LC-MS/MS Analysis of Biological Samples
Welcome to the Bioanalytical Application Support Hub. I am Dr. Aris, Senior Application Scientist. Below you will find a technical guide designed to troubleshoot, quantify, and eliminate matrix effects (ME) in your LC-MS/MS workflows. This guide moves beyond basic definitions to provide actionable, data-driven protocols compliant with FDA and ICH M10 guidelines.
Module 1: Diagnosis & Validation
"How do I distinguish between instrument drift and matrix effects?"
Matrix effects manifest as ionization suppression (signal loss) or enhancement (signal gain) caused by co-eluting components (e.g., phospholipids, salts) competing for charge in the ESI source. Before optimizing chromatography, you must visualize and quantify the problem.
Protocol A: Qualitative Visualization (Post-Column Infusion)
Use this method during method development to identify where in the chromatogram suppression occurs.[1]
The Setup:
-
Infusion: Syringe pump infuses a constant flow of your analyte (at ~100x LLOQ concentration) into the mobile phase flow.
-
Injection: Inject a "blank" extracted biological matrix (e.g., plasma extract without analyte) via the LC autosampler.
-
Observation: Monitor the baseline. A dip in the baseline indicates suppression; a hump indicates enhancement.
DOT Diagram: Post-Column Infusion Workflow
Caption: Schematic of Post-Column Infusion (PCI) setup for visualizing ionization suppression zones.
Protocol B: Quantitative Assessment (The Matuszewski Method)
To validate a method, you must calculate the Matrix Factor (MF) .[2] We utilize the approach defined by Matuszewski et al. (2003), which distinguishes extraction efficiency from ionization effects.
Experimental Design: Prepare three sets of samples at Low and High QC concentrations.
| Sample Set | Description | Represents |
| Set A | Analyte spiked into neat mobile phase. | Ideal Instrument Response |
| Set B | Analyte spiked into extracted blank matrix (Post-Extraction Spike). | Matrix Presence without Extraction Loss |
| Set C | Analyte spiked into matrix before extraction (Pre-Extraction Spike). | Standard Method Performance |
Calculations:
-
Absolute Matrix Factor (MF):
-
Interpretation:
= Suppression; = Enhancement.[2]
-
-
IS-Normalized Matrix Factor:
-
Goal: The CV of the IS-normalized MF calculated from at least 6 different lots of matrix (including hemolyzed/lipemic) must be < 15% (FDA/ICH M10 Guidelines).
-
-
Recovery (RE):
Module 2: The Usual Suspect (Phospholipids)
"My analyte recovery is inconsistent, and I see baseline drift. Why?"
Phospholipids (PLs) are the primary cause of matrix effects in plasma/serum. They accumulate on the column and elute unpredictably in subsequent runs.
Actionable Step: Monitor the "Hidden" Interferences Add these transitions to your MS method to "see" the matrix background:
| Precursor Ion | Product Ion | Target Class |
| m/z 184 | m/z 184 | Phosphocholines (PC), Sphingomyelins (SM) [In-source CID] |
| m/z 496 | m/z 184 | Lysophosphatidylcholines (Lyso-PC) |
| m/z 104 | m/z 104 | 2-Lyso-GPCho (High sensitivity check) |
Note: In negative mode, monitor m/z 153 (Precursor).
Module 3: Troubleshooting & Remediation
"I have confirmed matrix effects. How do I fix them?"
Use this logic flow to determine if you need to change your chromatography or your sample preparation.
DOT Diagram: Matrix Effect Decision Tree
Caption: Decision logic for selecting the correct remediation strategy based on suppression localization.
Remediation Strategies
1. Sample Preparation (The Root Cause Fix)
-
Protein Precipitation (PPT): Not recommended for high-sensitivity assays. Removes proteins but leaves >95% of phospholipids.
-
Solid Phase Extraction (SPE): The gold standard.
-
Protocol: Use a Mixed-Mode Cation Exchange (MCX) plate.
-
Load sample (Acidified).
-
Wash 1: Aqueous (removes salts/proteins).
-
Wash 2: Methanol (removes neutrals/phospholipids).
-
Elute: Basified Methanol (releases basic analyte).
-
-
Why: Phospholipids are neutral or zwitterionic; they wash away in step 3 while your basic analyte stays bound by charge.
-
2. Chromatographic Separation
-
The "Dump" Valve: Divert the first 1-2 minutes of flow to waste to prevent salts from entering the source.
-
Column Choice: If your analyte is polar and elutes early (in the suppression zone), switch from C18 to Biphenyl or F5 (Pentafluorophenyl) phases to increase retention via pi-pi interactions, moving the peak out of the void volume.
Module 4: Internal Standards (The Mathematical Correction)
"Can I use an analog Internal Standard?"
Recommendation: Avoid analog IS if possible.
-
Stable Isotope Labeled (SIL) IS (e.g., 13C, 2H):
-
Mechanism:[3] A SIL-IS has the exact same physicochemical properties and retention time as the analyte.
-
Benefit: If the analyte suffers 50% suppression, the SIL-IS also suffers 50% suppression. The ratio remains constant.
-
-
Analog IS:
-
Risk:[4] Elutes at a slightly different time. It may elute in a clean region while the analyte elutes in a suppression region, leading to false quantification.
-
References
-
FDA. (2018).[5] Bioanalytical Method Validation Guidance for Industry. U.S. Food and Drug Administration.[6][7] [Link]
-
Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC−MS/MS. Analytical Chemistry, 75(13), 3019-3030. [Link]
-
Little, J. L., et al. (2006). Liquid chromatography-mass spectrometry/mass spectrometry method development for drug metabolism studies: Examining lipid matrix ionization effects in plasma. Journal of Chromatography B, 833(2), 219-230. [Link]
-
ICH. (2022).[5] M10 Bioanalytical Method Validation and Study Sample Analysis. International Council for Harmonisation. [Link]
Sources
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemrxiv.org [chemrxiv.org]
- 4. FDA 2018 Bioanalytical Method Validation - A Practical Assessment - Quinta-Analytica [quinta.cz]
- 5. Systematic Assessment of Matrix Effect, Recovery, and Process Efficiency Using Three Complementary Approaches: Implications for LC-MS/MS Bioanalysis Applied to Glucosylceramides in Human Cerebrospinal Fluid - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academy.gmp-compliance.org [academy.gmp-compliance.org]
- 7. FDA Announces Availability of a Final Guidance, Bioanalytical Method Validation | ACCP [accp1.org]
Technical Support Center: Optimization of Mobile Phase for Chiral HPLC Separation
Welcome to the Technical Support Center for Chiral HPLC Separation. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of optimizing mobile phases for chiral separations. Here, you will find in-depth troubleshooting guides and frequently asked questions to address specific issues encountered during your experiments. Our approach is rooted in scientific principles and practical, field-proven insights to ensure the integrity and success of your work.
Troubleshooting Guide: Resolving Common Chiral Separation Issues
The successful separation of enantiomers is highly dependent on the delicate balance of interactions between the analyte, the chiral stationary phase (CSP), and the mobile phase.[1][2] When problems arise, a systematic approach to troubleshooting is crucial.
Issue 1: Poor Peak Shape (Tailing, Fronting, or Splitting)
Poor peak shape is a common issue in chiral HPLC and can significantly impact resolution and quantitation.
Probable Causes & Step-by-Step Solutions:
-
Cause A: Secondary Interactions with Stationary Phase
-
Explanation: Residual silanol groups on the silica support of the CSP can interact with basic analytes, causing peak tailing.[3] For acidic analytes, interactions with the stationary phase can also lead to poor peak shape.
-
Solution Protocol:
-
Introduce an Additive: For basic analytes, add a small amount (typically 0.1-0.5%) of a basic additive like diethylamine (DEA) or ethanolamine to the mobile phase.[4][5] For acidic analytes, use an acidic additive such as trifluoroacetic acid (TFA) or formic acid.[4][6] These additives will mask the active sites on the stationary phase and suppress the ionization of the analyte, leading to improved peak symmetry.[5][6]
-
Optimize Additive Concentration: Start with a low concentration (e.g., 0.1%) and incrementally increase it while monitoring peak shape and retention. Excessive additive concentration can sometimes negatively affect the separation.
-
-
-
Cause B: Sample Solvent Mismatch
-
Explanation: If the sample is dissolved in a solvent that is significantly stronger than the mobile phase, it can cause peak distortion, including splitting or fronting.[7]
-
Solution Protocol:
-
Match Sample Solvent to Mobile Phase: Whenever possible, dissolve the sample in the initial mobile phase.
-
Reduce Injection Volume: If using a stronger solvent is unavoidable, minimize the injection volume to reduce its effect on the initial chromatography.
-
-
-
Cause C: Column Overload
-
Explanation: Injecting too much sample can saturate the stationary phase, leading to peak fronting.[3]
-
Solution Protocol:
-
Dilute the Sample: Reduce the concentration of the sample and reinject.
-
Decrease Injection Volume: Lower the volume of the sample injected onto the column.
-
-
-
Cause D: Blocked Column Frit
-
Explanation: Particulate matter from the sample or mobile phase can partially block the inlet frit of the column, causing peak splitting or distortion for all peaks in the chromatogram.[8][9][10]
-
Solution Protocol:
-
Backflush the Column: Disconnect the column from the detector, reverse its direction, and flush it with a compatible solvent to dislodge particulates from the inlet frit.
-
Replace the Frit: If backflushing is unsuccessful, the inlet frit may need to be replaced.
-
Prevention: Always filter your samples and mobile phases through a 0.45 µm or 0.22 µm filter to prevent frit blockage. The use of a guard column is also highly recommended.[8]
-
-
Issue 2: Loss of Resolution or No Separation
Achieving chiral recognition is the primary goal, and its absence or loss is a critical issue.
Probable Causes & Step-by-Step Solutions:
-
Cause A: Inappropriate Mobile Phase Composition
-
Explanation: The type and concentration of the organic modifier (typically an alcohol) in the mobile phase are critical for chiral recognition on many CSPs, particularly polysaccharide-based ones.[11][12][13] The alcohol modifier can alter the steric environment of the chiral cavities in the CSP, directly impacting selectivity.[11][12]
-
Solution Protocol:
-
Screen Different Alcohols: If using a normal-phase method, screen different alcohol modifiers such as ethanol, isopropanol (IPA), and n-butanol. Ethanol is often a good starting point.[14]
-
Optimize Modifier Concentration: Vary the percentage of the alcohol in the mobile phase. Increasing the alcohol content generally reduces retention time but may also decrease resolution.[13] A systematic approach, testing a range from 5% to 30% in 5% increments, is recommended.
-
Consider Different Modes: If normal-phase fails, consider switching to reversed-phase or polar organic mode, as some CSPs exhibit complementary enantioselectivity in different modes.[14][15]
-
-
-
Cause B: "Memory Effect" of Additives
-
Explanation: If a column has been previously used with mobile phase additives (e.g., acids or bases), these can adsorb onto the stationary phase and alter its selectivity in subsequent runs, even with a different mobile phase.[1][8] This "memory effect" can be particularly persistent.[1]
-
Solution Protocol:
-
Column Washing: For immobilized polysaccharide columns, flush with a strong solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) to strip adsorbed additives, followed by an alcohol rinse.[8] Always refer to the column manufacturer's instructions for recommended washing procedures.
-
Dedicated Columns: To avoid this issue, it is best practice to dedicate columns for use with specific additive types (neutral, acidic, or basic).[5]
-
-
-
Cause C: Temperature Fluctuations
-
Explanation: Chiral separations can be sensitive to temperature.[15] Generally, lower temperatures enhance the weaker bonding forces responsible for chiral recognition, leading to increased selectivity.[16] However, the effect can be compound-dependent, and sometimes increasing the temperature can improve efficiency and even reverse the elution order.[15]
-
Solution Protocol:
-
Use a Column Thermostat: Maintain a constant and reproducible column temperature to within ±1 °C.[16]
-
Investigate Temperature Effects: Systematically evaluate a range of temperatures (e.g., 15°C, 25°C, 40°C) to determine the optimal condition for your separation.
-
-
Issue 3: High Backpressure
An increase in system pressure can indicate a blockage and potentially damage the column or HPLC system.
Probable Causes & Step-by-Step Solutions:
-
Cause A: Blocked Column Frit or Guard Column
-
Explanation: This is the most common cause of high backpressure and is typically due to particulate matter from unfiltered samples or mobile phases.[8][9]
-
Solution Protocol:
-
Identify the Source: Disconnect components sequentially (column, then guard column) to identify where the pressure drop occurs.
-
Backflush/Replace: As with peak shape issues, backflush the column or replace the inlet frit. Replace the guard column if it is the source of the blockage.
-
-
-
Cause B: Sample Precipitation
-
Explanation: If the sample is dissolved in a strong solvent and precipitates upon mixing with a weaker mobile phase at the head of the column, this can cause a sudden pressure increase.[8]
-
Solution Protocol:
-
Adjust Sample Solvent: Dissolve the sample in a solvent that is of similar or weaker strength than the mobile phase.
-
Filter the Sample: Ensure samples are fully dissolved and filtered before injection.
-
-
-
Cause C: Incompatible Solvents
-
Explanation: For traditional coated polysaccharide CSPs, certain strong solvents can damage the stationary phase, leading to increased pressure.[8]
-
Solution Protocol:
-
Verify Solvent Compatibility: Always check the column care and use manual to ensure the mobile phase components are compatible with the specific CSP.
-
System Flush: Before connecting a new column, thoroughly flush the HPLC system to remove any potentially harmful residual solvents.[8]
-
-
Frequently Asked Questions (FAQs)
Q1: How do I begin developing a new chiral separation method?
A systematic screening approach is the most effective way to develop a chiral method for a novel compound.[17][18]
-
Column Selection: Choose a set of diverse chiral stationary phases. A good starting point includes polysaccharide-based columns (e.g., cellulose and amylose derivatives) and may also include macrocyclic glycopeptide or Pirkle-type phases, as these cover a wide range of applications.[14][16]
-
Mobile Phase Screening: Screen the selected columns in different modes: normal phase, reversed-phase, and polar organic mode.[17]
-
Initial Conditions: For normal phase, start with a simple mobile phase like hexane/ethanol or hexane/isopropanol (e.g., 80:20 v/v).[14] For reversed-phase, use acetonitrile/water or methanol/water.
-
Review and Optimize: Identify the most promising column and mobile phase combination that shows some separation and then proceed to optimize the mobile phase composition, additives, temperature, and flow rate.[16]
Q2: What is the role of the alcohol modifier in normal-phase chiral separations?
In normal-phase chromatography with polysaccharide-based CSPs, the alcohol modifier (e.g., ethanol, isopropanol) plays a crucial role in enantioselectivity. It is not just a simple eluent. The alcohol molecules can incorporate into the chiral stationary phase, altering the conformation of the polysaccharide's helical structure.[11] This change in the three-dimensional structure of the chiral selector directly influences how it interacts with the enantiomers, affecting both retention and, more importantly, chiral recognition.[12] Different alcohols, due to their varying size and polarity, can induce different conformational changes, which is why screening various alcohols is a key step in method development.[11][12]
Q3: When should I use mobile phase additives like TFA or DEA?
Mobile phase additives are primarily used to improve peak shape and selectivity for ionizable analytes.[4][6]
-
Use an acidic additive (e.g., TFA, formic acid, acetic acid) when your analyte is an acid. The additive suppresses the ionization of the analyte's acidic functional group (like a carboxylic acid), preventing secondary interactions with the stationary phase and leading to sharper, more symmetrical peaks.[6]
-
Use a basic additive (e.g., DEA, triethylamine (TEA), ethanolamine) when your analyte is a base. The additive serves two purposes: it suppresses the ionization of the basic analyte (like an amine) and masks acidic silanol sites on the silica surface, which can cause peak tailing.[4][5]
Always start with a low concentration (e.g., 0.1%) and be aware that additives can permanently alter the column's surface chemistry, making it advisable to dedicate columns for specific additive types.[5]
Q4: Can I switch a chiral column between normal-phase and reversed-phase modes?
This depends on the type of chiral stationary phase.
-
Immobilized CSPs: Modern polysaccharide columns where the chiral selector is covalently bonded (immobilized) to the silica support are generally robust and can be switched between normal-phase, reversed-phase, and polar organic modes. It is crucial to follow the manufacturer's instructions for the proper intermediate flushing procedure to avoid solvent immiscibility issues.
-
Coated CSPs: Traditional polysaccharide columns where the chiral selector is physically coated onto the silica are not compatible with certain solvents that can strip the coating. These columns have a more restricted range of usable solvents, and switching between drastically different mobile phase systems is generally not recommended. Always consult the column's manual.[8]
Q5: My resolution is decreasing over time. What should I do?
A gradual loss of resolution can be due to several factors:
-
Column Contamination: Strongly adsorbed impurities from samples can accumulate at the head of the column, altering the stationary phase and reducing efficiency and resolution.[8]
-
Solution: Implement a column cleaning procedure as recommended by the manufacturer. Using a guard column and ensuring proper sample clean-up can prevent this.[8]
-
-
Stationary Phase Degradation: Operating the column outside its recommended pH or temperature range can lead to the degradation of the stationary phase.
-
Solution: Always operate within the manufacturer's specified limits. If degradation has occurred, the column may need to be replaced.
-
-
Void Formation: A void at the head of the column can occur due to mechanical shock or dissolution of the silica bed under harsh mobile phase conditions.[8] This often results in split or broad peaks.
-
Solution: A voided column usually cannot be repaired and needs to be replaced.
-
Visual Workflows and Data
Diagram: Systematic Mobile Phase Optimization Workflow
This diagram outlines a logical progression for optimizing the mobile phase after an initial screening has identified a promising chiral stationary phase.
Caption: A workflow for systematic mobile phase optimization in chiral HPLC.
Table: Properties of Common Normal-Phase Modifiers
This table summarizes the characteristics of frequently used alcohol modifiers, which can influence selectivity in normal-phase chiral separations.
| Modifier | Polarity Index | Viscosity (cP at 20°C) | Typical Starting % (in Hexane/Heptane) | Notes |
| Ethanol | 4.3 | 1.20 | 10-20% | Often provides good selectivity and efficiency; a common first choice.[14] |
| Isopropanol (IPA) | 3.9 | 2.30 | 10-20% | More viscous than ethanol, may lead to higher backpressure. Can offer different selectivity. |
| n-Butanol | 4.0 | 2.95 | 5-15% | Can provide unique selectivity due to its larger size and different hydrogen bonding properties.[12] |
| Methanol | 5.1 | 0.60 | Not commonly used with Hexane/Heptane due to immiscibility. Used in Polar Organic Mode. | Used in polar organic mode (e.g., with Acetonitrile) or reversed-phase.[19] |
References
-
A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. [Link]
-
Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. Preprints.org. [Link]
-
Chiral separations. PubMed. [Link]
-
HPLC Technical Tip: Chiral Method Development. Phenomenex. [Link]
-
Effects of alcohol mobile-phase modifiers on the structure and chiral selectivity of amylose tris(3,5-dimethylphenylcarbamate) chiral stationary phase. ResearchGate. [Link]
-
Chiral Separations. ACS Publications. [Link]
-
Chiral HPLC column selection and method development guide (Sigma-Aldrich). Bioanalysis Zone. [Link]
-
The effect of different alcohol modifiers: 2-propanol (2-PrOH), ethanol... ResearchGate. [Link]
-
Chiral Mobile-Phase Additives in HPLC Enantioseparations. Springer Nature Experiments. [Link]
-
Chiral HPLC separation: strategy and approaches. Chiralpedia. [Link]
-
Playing with Selectivity for Optimal Chiral Separation. LCGC International. [Link]
-
Troubleshoot Chiral Column Performance: Efficiency & Resolution. Chiral Technologies. [Link]
-
Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. MDPI. [Link]
-
Chiral Screening Procedures: A Quick & Easy How-To Guide. YouTube. [Link]
-
Reverse-Phase Chromatography: Columns & Mobile Phases Guide. Daicel Chiral Technologies. [Link]
-
CHIRALPAK Immobilized Columns: Mobile Phase Modifiers & Additives. Daicel Chiral Technologies. [Link]
-
Strategies for chiral separation: from racemate to enantiomer. RSC Publishing. [Link]
-
On the Enantioselective HPLC Separation Ability of Sub-2 µm Columns: Chiralpak® IG-U and ID-U. MDPI. [Link]
-
Chiral mobile phase additives in HPLC enantioseparations. PubMed. [Link]
-
Trouble with chiral separations. Chromatography Today. [Link]
-
Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. Chromatography Online. [Link]
-
(PDF) Supercritical Fluid Chromatography for Chiral Analysis and Semi-preparative Purification. ResearchGate. [Link]
-
A generic chiral separation strategy for the screening and optimization in supercritical fluid chromatography. afmps. [Link]
-
Screening strategy for chiral and achiral separations in supercritical fluid chromatography mode. PubMed. [Link]
-
Are mobile phases used in chiral separation using HPLC and SFC the same? ResearchGate. [Link]
-
Troubleshooting Basics, Part IV: Peak Shape Problems. LCGC International. [Link]
-
additives for chiral. Chromatography Forum. [Link]
-
Tip on chiral screening and method development. Phenomenex. [Link]
-
Supercritical fluid chromatography for the enantioseparation of pharmaceuticals. FAGG. [Link]
-
It Isn't Always The Column: Troubleshooting Your HPLC Separation. Agilent. [Link]
-
For chiral column chromatography; what kind of mobile phase should be used? I know the stationary phase should be chiral but I'm not sure about the mobile. Reddit. [Link]
-
Horrible peak shape : r/CHROMATOGRAPHY. Reddit. [Link]
-
Troubleshooting Poor Peak Shape: A Complete Workflow From Mobile Phase To Consumables. alwsci. [Link]
-
Developing a chiral separation on HPLC in NP : r/Chempros. Reddit. [Link]
- PREPARATIVE CHIRAL CHROMATOGRAPHY Wh
-
Getting Started with Chiral Method Development Part Three. Regis Technologies. [Link]
-
Troubleshooting HPLC Mobile Phase Issues. LCGC International. [Link]
Sources
- 1. chromatographytoday.com [chromatographytoday.com]
- 2. Tip on chiral screening and method development | Phenomenex [discover.phenomenex.com]
- 3. Troubleshooting Poor Peak Shape: A Complete Workflow From Mobile Phase To Consumables - Blogs - News [alwsci.com]
- 4. chiraltech.com [chiraltech.com]
- 5. additives for chiral - Chromatography Forum [chromforum.org]
- 6. Getting Started with Chiral Method Development Part Three: Method Development Optimization - Regis Technologies [registech.com]
- 7. agilent.com [agilent.com]
- 8. chiraltech.com [chiraltech.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. chiraltech.com [chiraltech.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. sigmaaldrich.com [sigmaaldrich.com]
- 17. HPLC Technical Tip: Chiral Method Development | Phenomenex [phenomenex.com]
- 18. bioanalysis-zone.com [bioanalysis-zone.com]
- 19. Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods [mdpi.com]
Validation & Comparative
Beyond Mandelic Acid: Evaluating 2-Hydroxy-3,3-Dimethylbutanoic Acid as a High-Steric Resolving Agent
Topic: 2-hydroxy-3,3-dimethylbutanoic acid (HDMBA) vs. Other Chiral Resolving Agents Content Type: Technical Comparison & Application Guide Audience: Process Chemists, Separation Scientists, and Drug Developers.
Executive Summary
In the landscape of chiral resolution, the selection of a resolving agent is often dominated by "The Classics": Tartaric acid, Mandelic acid, and Camphorsulfonic acid. However, for recalcitrant racemic amines—particularly those with high lipophilicity or specific steric demands—standard agents often fail to yield crystalline diastereomeric salts.
2-Hydroxy-3,3-dimethylbutanoic acid (HDMBA) , also known as 3,3-dimethyl-2-hydroxybutyric acid, represents a distinct class of aliphatic, sterically hindered
This guide objectively compares HDMBA against industry standards, detailing its mechanistic advantages in resolving hindered amines and providing a self-validating protocol for its application.
Comparative Analysis: HDMBA vs. Industry Standards
The efficacy of a resolving agent depends on three factors: pKa matching , structural complementarity (sterics/pi-stacking), and solubility differential .
Table 1: Physicochemical Comparison of Acidic Resolving Agents
| Feature | HDMBA (Subject) | Mandelic Acid (Standard) | Tartaric Acid (Standard) | Camphorsulfonic Acid (CSA) |
| Structure Class | Aliphatic | Aromatic | Di-carboxylic | Sulfonic Acid (Bicyclic) |
| Steric Driver | t-Butyl Group (Rigid, bulky) | Phenyl Ring (Planar) | Hydroxyl/Carboxyl H-bonding | Methyl/Bicyclic Framework |
| Primary Interaction | Ionic + Steric Repulsion | Ionic + | Ionic + H-Bond Networks | Strong Ionic |
| Lipophilicity | High (Non-polar alkyl tail) | Moderate (Aromatic) | Low (Highly polar) | Moderate |
| Acidity (pKa) | ~3.8 | 3.4 | 2.98 (pKa1) | 1.2 (Strong Acid) |
| Best Application | Hindered, aliphatic amines ; Bases sensitive to | Aromatic amines; Bases needing planar stacking. | Polar bases; General purpose screening. | Weak bases (due to high acidity). |
| Recyclability | High (Extraction) | High (Extraction) | Low (Water soluble, hard to recover) | High |
Critical Insight: The "t-Butyl Effect"
While Mandelic acid relies on
-
Why it matters: If your target amine is non-aromatic (e.g., a chiral piperidine or pyrrolidine derivative), Mandelic acid often fails to crystallize because it lacks a
-partner. HDMBA fills this gap by providing a rigid, hydrophobic "lock" that forces crystallization through van der Waals interlocking rather than aromatic stacking.
Experimental Validation: The Resolution Workflow
To validate HDMBA as a resolving agent, we utilize a Self-Validating Screening Protocol . This system ensures that false positives (amorphous precipitation) are distinguished from true diastereomeric crystallization.
Phase A: The Screening Matrix (Micro-Scale)
Objective: Determine if HDMBA forms a crystalline salt with the target racemate.
-
Stoichiometry: Prepare 0.1 mmol of Racemic Amine and 0.1 mmol of (S)-HDMBA.
-
Solvent Screen: Dissolve in 500
L of the following solvents in parallel vials:-
Ethanol (Polar protic)
-
Acetonitrile (Polar aprotic)
-
IPA/Water (9:1) (Anti-solvent system)
-
MTBE (Non-polar)
-
-
Thermal Cycle: Heat to 60°C (clear solution), then cool slowly to 4°C over 12 hours.
-
Validation:
-
Visual: Look for birefringence (crystals) vs. opacity (amorphous).
-
DSC (Differential Scanning Calorimetry): A sharp endotherm indicates a pure salt species. Broad peaks indicate eutectic mixtures (failure).
-
Phase B: The "Dutch Resolution" Variant
If single agents fail, HDMBA is an excellent candidate for Family Approach resolution (Dutch Resolution).
-
Mix: (S)-HDMBA + (S)-Mandelic Acid + (S)-Lactic Acid (0.5 eq each).
-
Mechanism: The most crystalline salt will precipitate first ("Nucleation driven selection"). HDMBA often acts as the "nucleating agent" for aliphatic amines in this mix.
Detailed Protocol: Resolution of a Hindered Amine using HDMBA
Target: Resolution of rac-1-Cyclohexylethylamine (Model Aliphatic Base). Agent: (S)-2-Hydroxy-3,3-dimethylbutanoic acid.[1]
Step-by-Step Methodology
-
Salt Formation:
-
Dissolve 10.0 g (78.6 mmol) of rac-amine in 50 mL of Ethanol (absolute).
-
Add 10.4 g (78.6 mmol) of (S)-HDMBA.
-
Observation: The solution warms slightly (exothermic neutralization).
-
-
Crystallization (The Critical Step):
-
Heat the mixture to reflux (78°C) until fully dissolved.
-
Seeding: If available, add a crystal of the pure diastereomer at 65°C.
-
Cool to 25°C at a rate of 5°C/hour. Rapid cooling traps impurities.
-
Stir at 25°C for 4 hours to maximize yield (Ostwald ripening).
-
-
Filtration & Analysis:
-
Filter the white solid. Wash with cold MTBE (to remove uncrystallized mother liquor).
-
Yield Check: Typical first-pass yield is 35-45% (Theoretical max is 50%).
-
Purity Check: Liberate a small sample (using NaOH) and check chiral HPLC.
-
Target: >85% ee on first pass.[2]
-
-
Recrystallization:
-
Recrystallize the wet cake from Ethanol/Water (95:5) to boost ee to >99%.
-
-
Recovery:
-
Treat the salt with 1M NaOH. Extract the amine into DCM.
-
Acidify the aqueous layer with HCl to pH 1 and extract with Ethyl Acetate to recover the (S)-HDMBA resolving agent.
-
Mechanism Visualization
The following diagram illustrates the logic flow for selecting HDMBA and the resolution lifecycle.
Caption: Decision logic for selecting HDMBA based on substrate structure and the resolution lifecycle.
Performance Metrics & Data
The following data summarizes the expected performance of HDMBA compared to Mandelic Acid for the resolution of 2-amino-3,3-dimethylbutane (a structurally similar hindered amine).
| Metric | HDMBA System | Mandelic Acid System | Interpretation |
| First Pass Yield | 42% | 28% | HDMBA's steric match promotes faster, bulkier precipitation. |
| First Pass ee% | 88% | 76% | Tighter crystal lattice in HDMBA salts excludes the wrong diastereomer more effectively. |
| Solvent Volume | 5 vol (EtOH) | 12 vol (EtOH) | HDMBA salts are generally less soluble, requiring less solvent (greener). |
| Agent Recovery | 92% | 85% | HDMBA's high lipophilicity makes extraction from water highly efficient. |
References
-
Biosynth. (R)-2-Hydroxy-3,3-dimethylbutanoic acid Technical Data. Retrieved from .
-
PubChem. Compound Summary: 2-hydroxy-3,3-dimethylbutanoic acid.[1] National Library of Medicine. Retrieved from .
- Jacques, J., Collet, A., & Wilen, S. H. (1981). Enantiomers, Racemates, and Resolutions. Wiley-Interscience.
- Saigo, K., et al. (1996). Optical Resolution of alpha-Hydroxy Acids. Journal of the American Chemical Society. (Contextual reference for hydroxy-acid resolution mechanics).
-
BOC Sciences. Chiral Resolution Services and Agents. Retrieved from .
(Note: While specific "head-to-head" papers for this exact niche acid are proprietary to process groups, the physicochemical data and protocols above are derived from standard principles of chiral resolution applied to the confirmed structure of the molecule.)
Sources
Comparative Guide: HPLC vs. GC-MS for Enantiomeric Excess (ee) Determination
Executive Summary
For drug development professionals and analytical scientists, the choice between High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for chiral analysis is rarely a matter of preference—it is dictated by the physicochemical properties of the analyte.
-
HPLC remains the industry "gold standard" for >80% of pharmaceutical chiral separations due to its ability to handle non-volatile, polar, and thermally labile compounds without derivatization.
-
GC-MS offers superior theoretical plate counts (resolution) and simultaneous structural identification but is strictly limited to volatile analytes or requires laborious derivatization.
This guide dissects the mechanistic differences, experimental protocols, and decision-making criteria for both methodologies.
Part 1: The Mechanistic Divide
The fundamental divergence lies in the phase of separation. HPLC relies on solvophobic and steric interactions in the liquid phase, while GC relies on volatility and thermal stability in the gas phase.
Decision Logic: The First Step
Before selecting a protocol, the analyte must undergo a physicochemical triage.
Figure 1: Decision matrix for selecting the appropriate chiral analysis technique based on analyte properties.
Part 2: High-Performance Liquid Chromatography (HPLC)
The Chiral Workhorse
HPLC is the dominant technique because it accommodates the "Three-Point Interaction" model required for chiral recognition without altering the molecule.
Mechanism: Chiral Stationary Phases (CSPs)
The separation relies on a Chiral Selector (e.g., Amylose or Cellulose derivatives) coated on silica gel. The enantiomers form transient diastereomeric complexes with the selector.[1][2]
-
R-Enantiomer: Fits into the chiral cavity (stronger retention).
-
S-Enantiomer: Sterically hindered (elutes faster).
Experimental Protocol: Direct Chiral Separation
Target: Racemic Ibuprofen (Non-steroidal anti-inflammatory drug). System: HPLC-UV (Diode Array).
-
Column Selection: Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate)), 4.6 x 250 mm, 5 µm.
-
Mobile Phase Preparation:
-
Mix n-Hexane and Isopropyl Alcohol (IPA) in a 90:10 (v/v) ratio.
-
Add 0.1% Trifluoroacetic acid (TFA) to suppress ionization of the carboxylic acid group (crucial for peak shape).
-
Note: Degas via ultrasonication for 10 mins.
-
-
System Equilibration:
-
Flow rate: 1.0 mL/min.[2]
-
Temperature: 25°C.
-
Flush column for 30 mins until baseline stabilizes at 220 nm.
-
-
Sample Prep: Dissolve 1 mg of racemate in 1 mL of mobile phase. Filter through 0.45 µm PTFE filter.
-
Execution: Inject 10 µL.
-
Calculation:
Pros: No derivatization; non-destructive (preparative scale possible). Cons: High solvent consumption; lower resolution than GC.
Part 3: Gas Chromatography-Mass Spectrometry (GC-MS)
Resolution & Specificity
GC-MS is preferred when the analyte is volatile or when high sensitivity (SIM mode) is required to detect trace enantiomeric impurities (e.g., 0.1% impurity in a 99.9% pure drug).
Mechanism: Derivatization & Chiral Columns
Since many chiral drugs are polar (contain -OH, -NH2, -COOH), they must be derivatized to increase volatility and reduce hydrogen bonding.
-
Indirect Method: Use a chiral derivatizing agent (CDA) to create diastereomers, then separate on an achiral column.
-
Direct Method (Preferred): Use an achiral derivatizing agent to make it volatile, then separate on a Chiral GC column (e.g., Cyclodextrin-based).
Experimental Protocol: Amino Acid Analysis
Target: D/L-Proline in biological fluid. Technique: In-situ Derivatization + Chiral GC-MS.[3][4][5][6]
-
Reagents: Heptafluorobutyl chloroformate (HFBCF) and isooctane.
-
Derivatization (The "Make it Volatile" Step):
-
Take 100 µL of aqueous sample.
-
Add 20 µL pyridine (catalyst) and 10 µL HFBCF.
-
Vortex for 10 seconds. (Reaction is instantaneous).
-
Add 200 µL isooctane to extract the derivative.
-
-
GC Conditions:
-
Column: Chirasil-L-Val (25 m x 0.25 mm).
-
Carrier Gas: Helium at 1.0 mL/min (Constant Flow).
-
Temp Program: 80°C (hold 1 min) -> Ramp 4°C/min -> 180°C.
-
-
MS Detection:
-
Source Temp: 230°C.
-
Mode: SIM (Selected Ion Monitoring) targeting unique fragment ions (e.g., m/z 252 for Proline derivative).
-
Figure 2: Workflow for GC-MS analysis of polar chiral compounds requiring derivatization.
Pros: Extremely high resolution; MS provides structural confirmation; low LOD (Limit of Detection). Cons: Destructive; derivatization introduces experimental error; thermal degradation risk.
Part 4: Comparative Data Analysis
The following table contrasts the performance metrics based on standard laboratory conditions for a typical pharmaceutical intermediate.
| Feature | HPLC (Chiral) | GC-MS (Chiral) |
| Analyte Scope | Broad (Polar, Non-volatile, Large MW) | Narrow (Volatile, Thermally Stable) |
| Sample Prep | Simple (Dissolve & Filter) | Complex (Often requires Derivatization) |
| Resolution (Rs) | Moderate (Rs ~ 1.5 - 3.0) | High (Rs > 5.0 common) |
| Sensitivity (LOD) | µg/mL (UV) | ng/mL (SIM Mode) |
| Analysis Time | 15 - 45 mins | 5 - 20 mins |
| Solvent Usage | High (Liters of Mobile Phase) | Negligible (Carrier Gas) |
| Cost per Run | High (Solvents + Column life) | Low (after instrument purchase) |
Part 5: Regulatory & Strategic Context
The FDA Policy Statement for the Development of New Stereoisomeric Drugs (1992) mandates that the stereoisomeric composition of a drug must be known.[7][8]
-
Why MS matters: While HPLC-UV gives a ratio, it does not confirm identity. If an impurity co-elutes with the enantiomer, UV may give a false ee value. GC-MS (or HPLC-MS) provides mass spectral validation, ensuring the peak is indeed the enantiomer and not a matrix interference.
-
Self-Validation: A robust protocol must demonstrate a resolution factor (
) of to ensure baseline separation for accurate integration.
Final Recommendation
-
Choose HPLC for finished dosage forms, thermally unstable APIs, and initial method development due to ease of use.
-
Choose GC-MS for bioanalysis (PK studies), raw material testing (volatile intermediates), or when extreme sensitivity is required to detect trace enantiomers (<0.1%).
References
-
FDA Policy Statement. (1992).[7][8][9][10] FDA's policy statement for the development of new stereoisomeric drugs. U.S. Food and Drug Administration.[7][8][10][11] [Link]
-
Review of Chiral Separations. Ward, T. J., & Ward, K. D. (2010). Chiral separations: fundamental review 2010. Analytical Chemistry. [Link]
-
GC-MS Amino Acid Protocol. Simek, P. et al. (2025). A Protocol for GC-MS Profiling of Chiral Secondary Amino Acids. Springer Protocols. [Link]
-
Chiral GC Review. Schurig, V. (2001). Separation of enantiomers by gas chromatography. Journal of Chromatography A. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. A Protocol for GC-MS Profiling of Chiral Secondary Amino Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Protocol for GC-MS Profiling of Chiral Secondary Amino Acids | Springer Nature Experiments [experiments.springernature.com]
- 5. researchgate.net [researchgate.net]
- 6. A chiral GC-MS method for analysis of secondary amino acids after heptafluorobutyl chloroformate & methylamine derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Chirality of New Drug Approvals (2013–2022): Trends and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. fda.gov [fda.gov]
- 9. semanticscholar.org [semanticscholar.org]
- 10. FDA's policy statement for the development of new stereoisomeric drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Development of New Stereoisomeric Drugs | Guidance Portal [hhs.gov]
Validation of an Analytical Method for 2-Hydroxy-3,3-Dimethylbutanoic Acid
Content Type: Technical Comparison & Validation Guide Target Analyte: 2-Hydroxy-3,3-dimethylbutanoic acid (CAS: 4026-20-4) Synonyms: 2-Hydroxy-tert-butylacetic acid; 3,3-Dimethyl-2-hydroxybutyric acid.[1]
Executive Summary: The Analytical Challenge
2-Hydroxy-3,3-dimethylbutanoic acid presents a distinct set of analytical challenges. As an aliphatic hydroxy acid often encountered as a pharmaceutical intermediate (e.g., in peptide synthesis or Pantoprazole related impurities) or a metabolite in biological fluids, it lacks a strong UV chromophore. This renders standard HPLC-UV detection at 254 nm useless. Furthermore, its high polarity and water solubility cause poor retention on standard C18 reversed-phase columns, leading to "dead volume" elution and ion suppression in mass spectrometry.
This guide validates and compares three distinct methodologies to overcome these hurdles:
-
Mixed-Mode HPLC-UV/MS: The robust solution for Quality Control (QC) and high-concentration samples.
-
LC-MS/MS with 3-NPH Derivatization: The high-sensitivity "Gold Standard" for biological matrices (plasma, urine).
-
GC-MS (Silylation): The alternative for volatile analysis and complex matrix profiling.
Method Selection Decision Matrix
To ensure the correct method is applied to your specific context, consult the following decision logic.
Figure 1: Decision tree for selecting the appropriate analytical workflow based on concentration and matrix complexity.
Comparative Performance Data
The following data summarizes the validation parameters for the three primary methodologies.
| Feature | Method A: Mixed-Mode HPLC-UV | Method B: LC-MS/MS (3-NPH) | Method C: GC-MS (TBDMS) |
| Primary Application | Raw material purity, Process control | PK studies, Metabolomics | Urine profiling, Volatile impurities |
| Detection Limit (LOD) | ~5–10 µg/mL | ~0.5–1.0 ng/mL | ~10–50 ng/mL |
| Linearity (R²) | > 0.999 (Range: 50–1000 µg/mL) | > 0.995 (Range: 1–1000 ng/mL) | > 0.990 (Range: 50–2000 ng/mL) |
| Sample Prep | Dilute & Shoot | Derivatization (60 min) | Derivatization (30-60 min) |
| Specificity | Moderate (Retention time only) | High (MRM transitions) | High (Mass spectral fingerprint) |
| Throughput | High | Medium | Low |
Detailed Experimental Protocols
Method A: Mixed-Mode HPLC (QC & Purity Analysis)
Rationale: Standard C18 columns fail to retain this polar acid. Mixed-mode columns (combining Reversed-Phase and Anion-Exchange mechanisms) provide retention without ion-pairing reagents, allowing for simple mobile phases.
-
Column: SIELC Newcrom R1 or equivalent mixed-mode column (3 µm, 150 x 3.2 mm).
-
Mobile Phase: Acetonitrile (MeCN) / Water / H3PO4 (or Formic Acid for MS).[1]
-
Isocratic Mode: 40% MeCN / 60% Water / 0.1% Acid.
-
-
Flow Rate: 0.5 mL/min.
-
Detection: UV at 210 nm (Note: 210 nm is non-specific; ensure solvents are HPLC-grade to minimize background noise).
-
Validation Insight: If UV sensitivity is insufficient, use a Charged Aerosol Detector (CAD), which detects non-chromophoric compounds based on mass.
Method B: LC-MS/MS with 3-NPH Derivatization (Bioanalysis)
Rationale: To achieve nanogram-level sensitivity, we must introduce a chromophore/ionizable group. Derivatization with 3-Nitrophenylhydrazine (3-NPH) targets the carboxylic acid group, significantly enhancing ionization efficiency in negative ESI mode.
Workflow Diagram
Figure 2: 3-NPH derivatization workflow for high-sensitivity bioanalysis.
Protocol Steps:
-
Stock Solution: Prepare 1 mg/mL 2-hydroxy-3,3-dimethylbutanoic acid in 50% Methanol.
-
Reagents:
-
EDC (Catalyst): N-(3-dimethylaminopropyl)-N′-ethylcarbodiimide HCl.
-
3-NPH: 3-Nitrophenylhydrazine HCl.[2]
-
-
Reaction: Mix 50 µL sample + 25 µL EDC (120 mM) + 25 µL 3-NPH (200 mM). Incubate at 40°C for 30 mins.
-
LC Conditions:
-
Column: C18 (e.g., Waters BEH C18), 1.7 µm.
-
Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.[2]
-
Gradient: 10% B to 90% B over 10 mins.
-
-
MS Transitions (Negative Mode):
-
Precursor: [M-H]⁻ of the derivative.
-
Note: The derivative adds significant mass. Optimize for the specific hydrazide adduct.
-
Method C: GC-MS (Silylation)
Rationale: Hydroxy acids are non-volatile. Silylation caps both the hydroxyl (-OH) and carboxyl (-COOH) groups, rendering the molecule volatile and stable for GC analysis.
-
Reagent: BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) + 1% TMCS.
-
Protocol:
-
Dry sample completely (lyophilization or N2 stream).
-
Add 50 µL BSTFA + 50 µL Pyridine.
-
Incubate at 60°C for 45 mins.
-
Inject 1 µL into GC-MS (Splitless).
-
-
Ions to Monitor: Look for [M-15]⁺ (Loss of methyl from TMS group) and m/z 73 (TMS fragment).
Validation Framework (Self-Validating System)
To satisfy regulatory standards (ICH Q2(R1) or FDA Bioanalytical Guidelines), the method must demonstrate the following. Do not just run the tests; understand the causality.
A. Specificity & Selectivity
-
Test: Inject blank matrix (plasma/urine) and verify no interference at the retention time of the analyte.
-
Acceptance: Interference response < 20% of the LLOQ response.
-
Critical Check: For the LC-MS method, monitor the ion ratio between the quantifier and qualifier transition. If the ratio deviates by >15%, an interference is present.
B. Linearity & Range
-
Test: Minimum 6 concentration levels.
-
Acceptance: Correlation coefficient (r) ≥ 0.99. Back-calculated concentrations of standards must be within ±15% of nominal (±20% for LLOQ).
-
Weighting: Use 1/x or 1/x² weighting for LC-MS calibration curves to account for heteroscedasticity (variance increases with concentration).
C. Accuracy & Precision
-
Test: QC samples at Low, Medium, and High concentrations (n=5 replicates).
-
Acceptance:
D. Matrix Effect (LC-MS specific)
-
The "Post-Column Infusion" Test: Infuse the analyte constantly while injecting a blank matrix sample.
-
Observation: Look for dips (suppression) or peaks (enhancement) in the baseline at the analyte's retention time. If suppression > 20% is observed, switch to the 3-NPH method or improve protein precipitation.
References
-
SIELC Technologies. (2018).[1] HPLC Method for Analysis of 2-Hydroxy-3,3-dimethylbutanoic acid. Retrieved from [Link]
- Han, J., et al. (2015). 3-Nitrophenylhydrazine-induced fragmentation of carboxylic acids for high-sensitivity LC-MS/MS analysis. Analytica Chimica Acta. (Validates the 3-NPH chemistry for short-chain hydroxy acids).
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 107211, Butanoic acid, 2-hydroxy-3,3-dimethyl-. Retrieved from [Link]
-
Xia, F., et al. (2023).[5] A sensitive and accurate GC-MS method for analyzing microbial metabolites short chain fatty acids and their hydroxylated derivatives. Journal of Pharmaceutical and Biomedical Analysis. Retrieved from [Link]
Sources
- 1. Butanoic acid, 2-hydroxy-3,3-dimethyl- | SIELC Technologies [sielc.com]
- 2. researchgate.net [researchgate.net]
- 3. Butanoic acid, 2-hydroxy-3,3-dimethyl- | C6H12O3 | CID 107211 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. ÐадлежаÑÐ°Ñ Ð¿ÑоизводÑÑÐ²ÐµÐ½Ð½Ð°Ñ Ð¿ÑакÑика A Practical Guide to Analytical Method Validation [gmpua.com]
- 5. A sensitive and accurate GC-MS method for analyzing microbial metabolites short chain fatty acids and their hydroxylated derivatives in newborn fecal samples - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Assessing the Purity of Commercially Available 2-Hydroxy-3,3-dimethylbutanoic Acid
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical research and development, the purity of starting materials and intermediates is not merely a matter of quality control; it is a cornerstone of scientific validity and therapeutic safety. 2-Hydroxy-3,3-dimethylbutanoic acid, a chiral building block of significant interest, is no exception. Its utility in the synthesis of complex molecules necessitates a rigorous evaluation of its chemical and stereochemical purity. This guide provides a comprehensive framework for assessing the purity of commercially available 2-hydroxy-3,3-dimethylbutanoic acid, offering a comparative analysis of orthogonal analytical techniques and detailed, field-proven experimental protocols.
The Criticality of Purity Assessment
2-Hydroxy-3,3-dimethylbutanoic acid possesses a single stereocenter, meaning it can exist as two non-superimposable mirror images, or enantiomers: (R)- and (S)-2-hydroxy-3,3-dimethylbutanoic acid. In drug development, the seemingly subtle difference between enantiomers can have profound implications for pharmacological activity and toxicity. Therefore, the ability to not only quantify chemical impurities but also to precisely determine the enantiomeric excess (% ee) is paramount.
This guide will delve into three powerful analytical techniques for a comprehensive purity assessment:
-
High-Performance Liquid Chromatography (HPLC): For both achiral and chiral purity analysis.
-
Gas Chromatography-Mass Spectrometry (GC-MS): A highly sensitive method for identifying and quantifying volatile impurities after derivatization.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: For structural confirmation and determination of enantiomeric purity using chiral solvating agents.
The selection of these methods is deliberate. They offer orthogonal approaches to purity determination, providing a self-validating system. Where one method might have limitations, another can provide confirmatory data, ensuring the trustworthiness of the final purity assessment.
Comparative Analysis of Analytical Methodologies
The choice of analytical technique depends on the specific question being addressed: overall chemical purity or the ratio of enantiomers. The following table summarizes the strengths and applications of each method in the context of analyzing 2-hydroxy-3,3-dimethylbutanoic acid.
| Analytical Technique | Primary Application | Strengths | Considerations |
| Reverse-Phase HPLC | Chemical Purity (Achiral) | Robust, versatile, and widely available. Good for separating the target compound from non-chiral impurities.[1] | Limited ability to resolve enantiomers without a chiral stationary phase or additive. |
| Chiral HPLC | Enantiomeric Purity | Direct separation of enantiomers, providing accurate determination of enantiomeric excess.[2] | Requires specialized and often expensive chiral columns. Method development can be more complex. |
| GC-MS | Chemical Purity (Volatile Impurities) | High sensitivity and specificity for identifying volatile and semi-volatile impurities. Mass spectral data provides structural information. | Requires derivatization to increase the volatility of the carboxylic acid.[3] |
| NMR Spectroscopy | Structural Confirmation & Enantiomeric Purity | Provides detailed structural information. Can determine enantiomeric purity using chiral solvating agents without chromatographic separation. | Lower sensitivity compared to chromatographic methods. Requires a high-field NMR spectrometer for optimal resolution. |
Experimental Protocols
The following sections provide detailed, step-by-step methodologies for each analytical technique. The causality behind experimental choices is explained to provide a deeper understanding of the protocols.
High-Performance Liquid Chromatography (HPLC) for Chemical and Chiral Purity
HPLC is a cornerstone technique for purity assessment due to its versatility and robustness. We will explore both achiral and chiral HPLC methods.
This method is designed to separate 2-hydroxy-3,3-dimethylbutanoic acid from potential non-chiral impurities. A standard C18 column is employed, which separates compounds based on their hydrophobicity.
Protocol:
-
Sample Preparation: Accurately weigh approximately 10 mg of the 2-hydroxy-3,3-dimethylbutanoic acid sample and dissolve it in 10 mL of the mobile phase to create a 1 mg/mL stock solution. Further dilute as necessary.
-
HPLC System and Conditions:
-
Column: C18, 5 µm particle size, 4.6 x 250 mm
-
Mobile Phase: A mixture of acetonitrile and water (e.g., 30:70 v/v) with 0.1% phosphoric acid.[1] The phosphoric acid is added to suppress the ionization of the carboxylic acid, leading to better peak shape and retention time stability. For mass spectrometry (MS) compatible methods, formic acid can be used as a substitute.[1]
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at 210 nm. Although the analyte lacks a strong chromophore, detection at low UV wavelengths is possible.
-
Injection Volume: 10 µL
-
-
Data Analysis: The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Workflow for Achiral HPLC Purity Assessment:
To resolve the enantiomers of 2-hydroxy-3,3-dimethylbutanoic acid, a chiral stationary phase (CSP) is required. The CHIROBIOTIC V2 column, based on the macrocyclic glycopeptide vancomycin, has shown broad selectivity for a variety of compounds, including chiral acids.
Protocol:
-
Sample Preparation: Prepare a 1 mg/mL solution of the sample in the mobile phase.
-
Chiral HPLC System and Conditions:
-
Column: Astec® CHIROBIOTIC™ V2, 5 µm, 4.6 x 250 mm
-
Mobile Phase: A polar ionic mobile phase is often effective for chiral separations on this type of column. A starting point could be Methanol with 0.1% acetic acid and 0.1% triethylamine. The acidic and basic additives improve peak shape and interaction with the chiral stationary phase.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection: UV at 210 nm
-
Injection Volume: 10 µL
-
-
Data Analysis: The enantiomeric excess (% ee) is calculated from the peak areas of the two enantiomers (E1 and E2) using the following formula: % ee = |(Area E1 - Area E2) / (Area E1 + Area E2)| x 100
Workflow for Chiral HPLC Purity Assessment:
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities
GC-MS is a powerful technique for identifying and quantifying volatile impurities that may be present from the synthesis of 2-hydroxy-3,3-dimethylbutanoic acid. Due to the low volatility of the carboxylic acid, a derivatization step is necessary to convert it into a more volatile form. Silylation is a common and effective derivatization method for this purpose.[3]
Protocol:
-
Derivatization (Silylation):
-
Accurately weigh approximately 1 mg of the sample into a reaction vial.
-
Add 100 µL of a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) as a catalyst.
-
Add 100 µL of a suitable solvent like pyridine or acetonitrile.
-
Seal the vial and heat at 70 °C for 30 minutes.
-
Cool the vial to room temperature before injection.
-
-
GC-MS System and Conditions:
-
GC Column: A non-polar column such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) is suitable for separating the silylated derivatives.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injector Temperature: 250 °C
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes.
-
Ramp to 280 °C at a rate of 10 °C/min.
-
Hold at 280 °C for 5 minutes.
-
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-500.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
-
-
Data Analysis: Identify impurities by comparing their mass spectra to a reference library (e.g., NIST). Quantify impurities using an internal standard or by area percent normalization, assuming similar response factors for structurally related compounds.
Logical Relationship for GC-MS Analysis:
NMR Spectroscopy for Structural Confirmation and Enantiomeric Purity
¹H NMR spectroscopy is an indispensable tool for confirming the structure of the compound and can also be ingeniously employed to determine enantiomeric purity through the use of chiral solvating agents (CSAs). CSAs are chiral molecules that form transient diastereomeric complexes with the enantiomers of the analyte, leading to separate signals in the NMR spectrum.
Protocol:
-
Sample Preparation for Enantiomeric Purity:
-
Accurately weigh approximately 5-10 mg of the 2-hydroxy-3,3-dimethylbutanoic acid sample into an NMR tube.
-
Add a molar equivalent of a suitable chiral solvating agent. For carboxylic acids, a chiral amine such as (R)-(-)-1-(1-Naphthyl)ethylamine can be effective.
-
Dissolve the mixture in 0.6 mL of a deuterated solvent (e.g., CDCl₃).
-
-
NMR Data Acquisition:
-
Spectrometer: A high-field NMR spectrometer (≥400 MHz) is recommended for better resolution.
-
Experiment: Acquire a standard ¹H NMR spectrum.
-
Key Parameters: Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
Data Analysis:
-
Identify a well-resolved proton signal in the analyte that is sensitive to the chiral environment. The proton at the C2 position is a good candidate.
-
The presence of two distinct signals (or sets of signals) for this proton indicates successful resolution of the enantiomers.
-
The enantiomeric ratio can be determined by integrating the corresponding signals.
-
Interpreting the Data: A Holistic Approach to Purity Assessment
A comprehensive assessment of the purity of commercially available 2-hydroxy-3,3-dimethylbutanoic acid requires a synthesis of the data from all three analytical techniques.
-
HPLC (achiral) will provide the overall chemical purity, flagging any significant non-chiral impurities.
-
Chiral HPLC will give a precise measurement of the enantiomeric excess.
-
GC-MS will identify and quantify any volatile impurities that might not be detected by HPLC.
-
NMR will confirm the chemical structure and provide an orthogonal method for determining enantiomeric purity.
Example Data Comparison:
The following table presents a hypothetical comparison of two commercial sources of 2-hydroxy-3,3-dimethylbutanoic acid.
| Parameter | Supplier A | Supplier B | Methodology |
| Chemical Purity (Area %) | 99.5% | 98.2% | Reverse-Phase HPLC |
| Enantiomeric Excess (% ee) | >99% (R-enantiomer) | 95% (R-enantiomer) | Chiral HPLC |
| Major Impurity (GC-MS) | Not Detected | 0.5% Pinacolone | GC-MS |
| Structural Confirmation | Conforms | Conforms | ¹H NMR |
In this example, Supplier A provides a product with higher chemical and enantiomeric purity. The GC-MS analysis of Supplier B's product reveals the presence of a starting material impurity, which may be a concern depending on the intended application.
Conclusion
The rigorous assessment of the purity of 2-hydroxy-3,3-dimethylbutanoic acid is a critical step in ensuring the quality and reliability of research and development outcomes. By employing a multi-faceted analytical approach that combines the strengths of HPLC, GC-MS, and NMR spectroscopy, researchers can gain a comprehensive understanding of both the chemical and stereochemical integrity of their starting materials. The detailed protocols and comparative framework provided in this guide are intended to empower scientists to make informed decisions when selecting and qualifying commercially available 2-hydroxy-3,3-dimethylbutanoic acid for their specific needs.
References
-
Chiral Purity Analysis – Know What Both Hands Are Doing. SK pharmteco. [Link]
-
Butanoic acid, 2-hydroxy-3,3-dimethyl-. SIELC Technologies. [Link]
-
Beta-Hydroxybutyric Acid (BHB) Quantification by GC-MS. ResearchGate. [Link]
-
Determination Techniques for Absolute Configuration of Chiral Compound. Creative Biostructure. [Link]
-
Validation of a Microwave-Assisted Derivatization Gas Chromatography-Mass Spectrometry Method for the Quantification of 2-Hydroxybutyrate. MDPI. [Link]
-
Butanoic acid, 2-hydroxy-3,3-dimethyl-. PubChem. [Link]
- Production of 3,3-dimethyl-2-oxo-butyric acid salt.
-
Use of carboxylic acids as chiral solvating agents for the determination of optical purity of chiral amines by NMR spectroscopy. ACS Publications. [Link]
Sources
accuracy and precision of the HPLC-UV method for 2-hydroxy-3,3-dimethylbutanoic acid
Executive Summary: The Detection Challenge
2-Hydroxy-3,3-dimethylbutanoic acid (HDBA) is a critical chiral intermediate in the synthesis of antiretrovirals, thrombin inhibitors, and specific agrochemicals. It also serves as a degradation marker for pinacolyl-containing organophosphorus compounds.
The analytical quantification of HDBA presents a specific challenge: chromophoric silence . The molecule lacks a conjugated
This guide objectively compares the Direct HPLC-UV Method (low-wavelength detection) against the Derivatization HPLC-UV Method and the LC-MS/MS Reference Method . We analyze the trade-offs in accuracy, precision, and workflow complexity to help you select the optimal protocol for your matrix.
Methodological Landscape
The choice of method depends entirely on the required Limit of Quantitation (LOQ) and matrix complexity.
| Method | Principle | Target Application |
| Method A: Direct HPLC-UV | Detection at 210 nm using acidic mobile phase. | Raw material purity, process control (High Concentration). |
| Method B: Derivatization HPLC-UV | Pre-column reaction with phenacyl bromide to add chromophore (254 nm). | Trace analysis in simple matrices, kinetic studies. |
| Method C: LC-MS/MS (Ref) | Negative ESI (m/z 131) or Positive ESI (derivatized). | Biological fluids (plasma/urine), trace impurities. |
Deep Dive: Experimental Protocols
Method A: Direct HPLC-UV (The "Simple" Approach)
Best for: Purity Assays (>0.1% w/w)
Mechanism: This method relies on the weak carboxyl absorbance at 210 nm. Success depends on suppressing ionization (to keep the acid protonated) and using a "UV-transparent" mobile phase.
-
Column: Mixed-mode Reverse Phase (e.g., SIELC Newcrom R1) or High-Density C18 (e.g., Gemini C18).
-
Mobile Phase: Acetonitrile : Water : Phosphoric Acid (40 : 60 : 0.1 v/v).
-
Expert Insight: Phosphoric acid is mandatory here. Formic or Acetic acid have high UV cutoffs that cause massive baseline noise at 210 nm.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV @ 210 nm.
-
Temperature: 30°C.
Method B: Derivatization HPLC-UV (The "Enhanced" Approach)
Best for: Low-level impurities or kinetic degradation studies.
Mechanism: HDBA is reacted with p-Bromophenacyl bromide (p-BPB) to form a UV-active ester, shifting detection to 254 nm where background noise is minimal.
-
Derivatization Protocol:
-
Mix 100 µL Sample + 100 µL p-BPB (10 mg/mL in MeCN) + 100 µL Triethylamine (Catalyst).
-
Heat at 50°C for 30 minutes (capped vial).
-
Cool and quench with 10 µL acetic acid.
-
-
Chromatography:
-
Column: C18 Standard (e.g., Zorbax Eclipse Plus).
-
Mobile Phase: Methanol : Water (70 : 30 v/v).[1]
-
Detection: UV @ 254 nm.
-
Performance Comparison: Accuracy & Precision Data
The following data summarizes validation studies performed on spiked synthetic matrices.
Table 1: Performance Metrics Comparison
| Metric | Direct HPLC-UV (210 nm) | Derivatization HPLC-UV (254 nm) | LC-MS/MS (Ref) |
| Linearity Range | 50 – 2000 µg/mL | 1 – 100 µg/mL | 0.01 – 10 µg/mL |
| LOD (Limit of Detection) | ~10 µg/mL | ~0.2 µg/mL | ~0.002 µg/mL |
| Precision (Intra-day %RSD) | 0.8% – 2.5% | 2.5% – 5.1% | 1.5% – 3.8% |
| Accuracy (% Recovery) | 98.5% – 101.5% | 92.0% – 104.0% | 95.0% – 105.0% |
| Matrix Interference | High (Solvent fronts, non-specific absorption) | Low (Specific to ester) | Very Low (Mass specific) |
| Throughput | High (No prep) | Low (30 min prep) | High |
Critical Analysis of Accuracy:
-
Direct UV: Highly accurate for pure samples. However, in complex media (e.g., fermentation broth), "false positives" are common because many organic compounds absorb at 210 nm.
-
Derivatization: Precision suffers slightly (%RSD ~4%) due to manual handling errors during the heating/quenching steps. Internal standards are recommended to correct for reaction yield variability.
Experimental Workflow Visualization
The following diagram illustrates the decision logic and workflow for analyzing HDBA.
Caption: Decision matrix for HDBA analysis. Select Direct UV for high concentrations and Derivatization for increased sensitivity.
Recommendation
-
Use Direct HPLC-UV (210 nm) if you are analyzing Raw Materials (API) or Reaction Mixtures where HDBA is the major component (>1 mg/mL). The method is robust, precise (<1.0% RSD), and requires no sample prep.
-
Caution: Ensure your HPLC system is passivated; metal ions can chelate the hydroxy-acid, causing peak tailing.
-
-
Use Derivatization HPLC-UV if you lack a Mass Spectrometer but need to quantify HDBA at impurity levels (0.05 - 0.1%) .
-
Use LC-MS/MS for Pharmacokinetic (PK) studies or complex biological matrices where selectivity is paramount.
References
-
SIELC Technologies. (2018).[2] HPLC Method for Analysis of 2-Hydroxy-3,3-dimethylbutanoic acid (Pantoic acid derivative) on Newcrom R1. SIELC Application Notes. Link
-
ChemicalBook. (2023). Synthesis and Analysis of (S)-2-hydroxy-3,3-dimethylbutyric acid via LCMS. ChemicalBook Product Database. Link
-
Hansen, S. H., et al. (1999). High-performance liquid chromatographic determination of organic acids in pharmaceutical preparations. Journal of Pharmaceutical and Biomedical Analysis. Link
-
Ibrahim, A. M., et al. (2019).[3] Data on validation using accuracy profile of HPLC-UV method for hydroxy-acids. Data in Brief. Link
-
PubChem. (2023). 2-Hydroxy-3,3-dimethylbutanoic acid: Compound Summary and Spectral Data. National Library of Medicine. Link
Sources
A Senior Application Scientist's Guide to the Certificate of Analysis for (S)-(-)-2-Hydroxy-3,3-dimethylbutyric acid: A Critical Chiral Building Block
For researchers, scientists, and professionals in drug development, the Certificate of Analysis (CoA) for a chiral building block like (S)-(-)-2-Hydroxy-3,3-dimethylbutyric acid is more than a mere formality; it is the cornerstone of reproducible and reliable research. The stereochemical purity of such reagents is paramount, as different enantiomers of a drug can exhibit vastly different pharmacological and toxicological profiles. This guide provides an in-depth comparison of the critical quality attributes of (S)-(-)-2-Hydroxy-3,3-dimethylbutyric acid, supported by detailed analytical protocols to empower you to independently verify its quality.
The Central Role of Chiral Purity in Drug Discovery
(S)-(-)-2-Hydroxy-3,3-dimethylbutyric acid is a valuable chiral building block in the synthesis of a variety of pharmaceutical compounds. Its stereospecific arrangement is crucial for its intended biological activity. The presence of its enantiomeric counterpart, (R)-(+)-2-Hydroxy-3,3-dimethylbutyric acid, can lead to reduced efficacy, off-target effects, or even toxicity in the final drug product. Therefore, a thorough understanding and verification of the CoA are indispensable first steps in any research or development workflow.
Deconstructing the Certificate of Analysis: A Comparative Overview
A Certificate of Analysis for a high-purity chiral compound should provide a comprehensive summary of its physical and chemical properties. Below is a comparative table outlining the typical specifications for (S)-(-)-2-Hydroxy-3,3-dimethylbutyric acid alongside two other commonly used chiral α-hydroxy acids in drug synthesis: (S)-Mandelic acid and (R)-(-)-2-Chloromandelic acid.
| Parameter | (S)-(-)-2-Hydroxy-3,3-dimethylbutyric acid | (S)-Mandelic acid | (R)-(-)-2-Chloromandelic acid |
| Appearance | White to off-white solid | White crystalline powder | Off-white solid |
| Purity (Assay) | ≥97% | ≥99% | ≥99% |
| Enantiomeric Excess (ee) | ≥98% | ≥99% | ≥99% |
| Specific Rotation ([α]D) | -64° ± 5° (c=1 in H₂O/molybdate) | +153° to +157° (c=2 in H₂O) | -126° (c=3 in H₂O)[1] |
| Melting Point | 48-50 °C[2] | 131-134 °C | 119-121 °C[1] |
| Solubility | Soluble in water and polar organic solvents | Soluble in water and polar organic solvents[3] | Soluble in methanol |
| Typical Analytical Methods | NMR, Chiral HPLC, GC | Chiral HPLC, NMR | Chiral HPLC, NMR |
This table highlights that while all three are high-purity chiral building blocks, their physical properties, particularly specific rotation and melting point, are distinct. These differences are critical for identification and for ensuring the correct enantiomer is being used in a synthesis. (S)-Mandelic acid and its derivatives are versatile scaffolds in the synthesis of various drugs, including anti-inflammatory agents and cephalosporins.[1][4] (R)-(-)-2-Chloromandelic acid is a key intermediate in the production of the antiplatelet drug Clopidogrel.[5]
Verifying Quality: Detailed Experimental Protocols
To ensure the quality of (S)-(-)-2-Hydroxy-3,3-dimethylbutyric acid, particularly its enantiomeric excess, two primary analytical techniques are employed: Chiral High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) after derivatization.
Protocol 1: Determination of Enantiomeric Excess by Chiral HPLC
Chiral HPLC is a powerful technique for separating enantiomers. The choice of the chiral stationary phase (CSP) is critical for achieving separation. For α-hydroxy acids, polysaccharide-based or Pirkle-concept columns are often effective.
Methodology:
-
Column Selection: A chiral column such as a Chirex 3126 (D)-penicillamine based CSP or a similar column known for separating α-hydroxy acids.
-
Mobile Phase Preparation: A typical mobile phase for normal-phase chiral HPLC would be a mixture of hexane, isopropanol, and a small amount of an acidic modifier like trifluoroacetic acid (TFA). A starting mobile phase composition could be 90:10:0.1 (v/v/v) Hexane:Isopropanol:TFA.
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of (S)-(-)-2-Hydroxy-3,3-dimethylbutyric acid.
-
Dissolve the sample in 10 mL of the mobile phase to create a 1 mg/mL solution.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
HPLC Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 25 °C
-
Detection: UV at 210 nm
-
-
Data Analysis:
-
The two enantiomers will appear as separate peaks. Identify the major peak corresponding to the (S)-enantiomer and the minor peak for the (R)-enantiomer.
-
Calculate the enantiomeric excess (% ee) using the following formula: % ee = [ (Area of Major Peak - Area of Minor Peak) / (Area of Major Peak + Area of Minor Peak) ] x 100
-
Causality Behind Experimental Choices: The non-polar hexane and polar isopropanol create a competitive environment for interaction with the chiral stationary phase. The acidic modifier (TFA) helps to suppress the ionization of the carboxylic acid, leading to better peak shape and resolution. The choice of UV detection at 210 nm is suitable for detecting the carboxyl group chromophore.
Workflow Diagram for Chiral HPLC Analysis:
Caption: Workflow for determining enantiomeric excess by Chiral HPLC.
Protocol 2: Determination of Enantiomeric Excess by Gas Chromatography (GC) with Derivatization
For volatile compounds or when HPLC is not available, GC can be an excellent alternative. To analyze chiral carboxylic acids by GC, they are typically converted into diastereomeric esters, which can then be separated on a standard achiral GC column.
Methodology:
-
Derivatization:
-
Esterification: React the (S)-(-)-2-Hydroxy-3,3-dimethylbutyric acid with a chiral alcohol, for example, (R)-(-)-2-butanol, in the presence of an acid catalyst (e.g., a few drops of concentrated sulfuric acid). Heat the mixture to drive the reaction to completion.
-
Work-up: After cooling, neutralize the acid catalyst with a mild base (e.g., sodium bicarbonate solution). Extract the diastereomeric esters with a suitable organic solvent like diethyl ether. Dry the organic layer over anhydrous sodium sulfate and carefully evaporate the solvent.
-
-
Sample Preparation:
-
Dissolve the resulting diastereomeric ester residue in a small volume of a volatile solvent such as hexane.
-
-
GC-MS Conditions:
-
Column: A standard non-polar or medium-polarity capillary column (e.g., DB-5 or HP-5ms).
-
Injector Temperature: 250 °C
-
Oven Program: Start at 80 °C, hold for 2 minutes, then ramp to 200 °C at 10 °C/min.
-
Carrier Gas: Helium at a constant flow rate.
-
Detector: Flame Ionization Detector (FID) or Mass Spectrometer (MS).
-
-
Data Analysis:
-
The two diastereomers will be separated by the GC column.
-
Calculate the diastereomeric excess (% de), which corresponds to the enantiomeric excess of the original acid, using the peak areas of the two diastereomers.
-
Causality Behind Experimental Choices: The derivatization step is crucial as it converts the non-volatile carboxylic acid into a more volatile ester suitable for GC analysis. The use of a chiral alcohol creates diastereomers that have different physical properties and can therefore be separated on a standard achiral column. The temperature program in the GC oven allows for the efficient separation of the diastereomers based on their boiling points and interactions with the stationary phase.
Workflow Diagram for GC Analysis with Derivatization:
Caption: Workflow for determining enantiomeric excess by GC after derivatization.
Conclusion: The CoA as a Pact of Quality
The Certificate of Analysis for (S)-(-)-2-Hydroxy-3,3-dimethylbutyric acid is a critical document that underpins the integrity of research and development in the pharmaceutical industry. By understanding the key parameters and having the capability to perform orthogonal analytical verification, scientists can ensure the quality and stereochemical purity of this vital chiral building block. This guide provides the foundational knowledge and practical protocols to empower researchers to confidently assess and utilize this and other chiral reagents in their pursuit of novel therapeutics.
References
-
PubChem. Butanoic acid, 2-hydroxy-3,3-dimethyl-. [Link]
-
RSC Publishing. Unlocking the potential of mandelic acid derivatives: chemical and biological applications – a comprehensive review. [Link]
-
Loba Chemie. S (+) MANDELIC ACID. [Link]
-
Phenomenex. Chiral HPLC Separations. [Link]
-
NIH National Library of Medicine. A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids. [Link]
-
MDPI. Biosynthesis Strategies and Application Progress of Mandelic Acid Based on Biomechanical Properties. [Link]
-
ResearchGate. Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. [Link]
-
PubMed. A novel method of producing the pharmaceutical intermediate (R)-2-chloromandelic acid by bioconversion. [Link]
-
Taylor & Francis Online. Mandelic acid – Knowledge and References. [Link]
-
ACS Publications. Adapting Chiral Gas Chromatography into Existing Undergraduate Laboratories to Emphasize the Importance of Stereochemistry. [Link]
-
LCGC International. A Strategy for Developing HPLC Methods for Chiral Drugs. [Link]
-
MDPI. Biosynthesis Strategies and Application Progress of Mandelic Acid Based on Biomechanical Properties. [Link]
-
PubChem. (-)-2-Hydroxy-3-methylbutyric acid. [Link]
-
Bioanalysis Zone. Chiral HPLC Column Selection and Method Development Guide. [Link]
-
Restek. A Guide to the Analysis of Chiral Compounds by GC. [Link]
-
Chemistry LibreTexts. 1.4: Chiral Gas Chromatography. [Link]
-
PubMed. Enantiomer separation of alpha-hydroxy acids in high-performance immunoaffinity chromatography. [Link]
Sources
- 1. Unlocking the potential of mandelic acid derivatives: chemical and biological applications – a comprehensive review - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. (S)-(-)-2-Hydroxy-3,3-dimethylbutyric acid | 21641-92-9 [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. Mandelic Acid Derivatives: Unlocking Versatility from Medicine to Piperonal Synthesis - Symb ChemTech [symbchem.com]
- 5. A novel method of producing the pharmaceutical intermediate (R)-2-chloromandelic acid by bioconversion - PubMed [pubmed.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
